molecular formula C10H10ClFO2 B15323912 3-(3-Chloro-2-fluorophenyl)butanoic acid

3-(3-Chloro-2-fluorophenyl)butanoic acid

Cat. No.: B15323912
M. Wt: 216.63 g/mol
InChI Key: JNUBTOXYLBRWPI-UHFFFAOYSA-N
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Description

3-(3-Chloro-2-fluorophenyl)butanoic acid, with the molecular formula C10H10ClFO2, is a fluorinated and chlorinated phenylbutanoic acid derivative utilized primarily as a versatile chemical intermediate in organic synthesis and drug discovery research . This compound features a benzoic acid scaffold substituted with both chlorine and fluorine atoms on the aromatic ring, a structure commonly associated with bioactive molecules. The specific stereochemistry of the compound, such as the (S)-enantiomer, can be critical for its biological activity and interaction with specific targets, making it a valuable chiral building block . This chemical serves as a crucial synthon for the preparation of more complex molecules, particularly in the development of potential pharmaceutical candidates. Its structural motifs are frequently found in compounds screened for various therapeutic areas. Researchers value this acid for its application in designing small-molecule inhibitors, probing enzyme mechanisms, and in structure-activity relationship (SAR) studies due to its modular structure that allows for diverse synthetic modifications. The presence of both halogen atoms and the carboxylic acid functional group provides multiple sites for chemical transformation, facilitating its incorporation into larger molecular architectures or for creating targeted chemical libraries. This product is intended for research purposes only and is not approved for use in humans or animals.

Properties

Molecular Formula

C10H10ClFO2

Molecular Weight

216.63 g/mol

IUPAC Name

3-(3-chloro-2-fluorophenyl)butanoic acid

InChI

InChI=1S/C10H10ClFO2/c1-6(5-9(13)14)7-3-2-4-8(11)10(7)12/h2-4,6H,5H2,1H3,(H,13,14)

InChI Key

JNUBTOXYLBRWPI-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)O)C1=C(C(=CC=C1)Cl)F

Origin of Product

United States

Foundational & Exploratory

Chemical structure and properties of 3-(3-Chloro-2-fluorophenyl)butanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(3-Chloro-2-fluorophenyl)butanoic acid is a specialized chiral


-aryl carboxylic acid intermediate used primarily in the synthesis of complex pharmaceutical agents, particularly 

-aminobutyric acid (GABA) analogs and indanone-based bioactive molecules.[1] As a structural congener of the Baclofen precursor, this compound incorporates a specific 3-chloro-2-fluoro substitution pattern on the phenyl ring. This halogenation motif is strategically employed in medicinal chemistry to modulate metabolic stability (blocking the metabolically labile 2-position with fluorine) and lipophilicity (via the chlorine substituent), thereby influencing the pharmacokinetic profile of downstream drug candidates.

This guide details the structural properties, synthetic pathways, and analytical characterization of this compound, providing a robust reference for researchers in drug discovery and process chemistry.

Chemical Identity & Structural Analysis[2][3][4]

The molecule consists of a butanoic acid backbone substituted at the


-position (C3) with a 3-chloro-2-fluorophenyl moiety.[2] The presence of the chiral center at C3 dictates that the compound exists as two enantiomers, 

and

, which often exhibit distinct biological activities in pharmacologic applications.
Nomenclature & Identifiers
PropertyDetail
IUPAC Name This compound
Common Name

-(3-Chloro-2-fluorophenyl)butyric acid
Molecular Formula

Molecular Weight 216.64 g/mol
SMILES CC(CC(=O)O)c1cccc(Cl)c1F
Chiral Center C3 (Beta-carbon)
Stereochemistry & Electronic Effects
  • Chirality: The C3 carbon is stereogenic. In similar GABA analogs (e.g., Baclofen), the

    
    -enantiomer is typically the biologically active eutomer. Therefore, asymmetric synthesis or chiral resolution is often required.
    
  • Electronic Influence:

    • Fluorine (C2): Exerts a strong inductive electron-withdrawing effect (-I) and a resonance donating effect (+R), but the -I effect dominates at the ortho position, deactivating the ring and increasing the acidity of the remote carboxylic acid slightly compared to the non-fluorinated analog.

    • Chlorine (C3): Adds lipophilicity and steric bulk, potentially occupying hydrophobic pockets in target receptors.

Physicochemical Properties (Predicted)

Note: Experimental data for this specific isomer is limited in public databases. Values below are calculated based on structure-activity relationship (SAR) models of close analogs.

PropertyValue (Est.)Rationale
Physical State Solid (Powder)Typical for aryl-alkanoic acids of this MW.
Melting Point 65–85 °CBased on 3-(4-chlorophenyl)butanoic acid analogs.
Boiling Point ~310 °CPredicted at 760 mmHg.
pKa (Acid) 4.45 ± 0.10Slightly more acidic than butanoic acid (4.82) due to electron-withdrawing aryl group.
LogP (Lipophilicity) 2.9 – 3.2Moderate lipophilicity; suitable for CNS penetration if derivatized.
Solubility Low (Water)High in MeOH, DCM, DMSO, and EtOAc.

Synthetic Methodologies

The synthesis of this compound can be approached via racemic or enantioselective pathways. The Rh-catalyzed conjugate addition is the industry standard for generating high-enantiomeric excess (ee) chiral


-aryl acids.
Pathway A: Enantioselective Conjugate Addition (Recommended)

This route utilizes a rhodium catalyst to couple an arylboronic acid with a crotonate ester, setting the C3 stereocenter with high precision.

Protocol:

  • Reagents: 3-Chloro-2-fluorophenylboronic acid, Methyl crotonate,

    
     (Catalyst), 
    
    
    
    (Chiral Ligand).
  • Conditions: Dioxane/Water (10:1), 90°C, 12 hours.

  • Mechanism: The Rh-BINAP complex facilitates the asymmetric 1,4-addition of the aryl group to the

    
    -unsaturated ester.
    
  • Hydrolysis: The resulting ester is hydrolyzed using

    
     in 
    
    
    
    to yield the free acid.
Pathway B: Racemic Synthesis (Knoevenagel/Reduction)

Suitable for initial SAR screening where chirality is not yet critical.

  • Condensation: Reaction of 3-chloro-2-fluoroacetophenone with ethyl acetate (Reformatsky) or malonic acid derivatives.

  • Reduction: Hydrogenation of the resulting alkene (if unsaturated intermediate is formed).

Synthetic Workflow Diagram

The following diagram illustrates the enantioselective route, highlighting the critical transition from achiral precursors to the chiral target.

SynthesisPathway Boronic 3-Chloro-2-fluorophenyl- boronic acid Catalyst Rh(I) / (R)-BINAP (Asymmetric Catalyst) Boronic->Catalyst Crotonate Methyl Crotonate Crotonate->Catalyst Intermediate Chiral Ester Intermediate Catalyst->Intermediate 1,4-Addition (>95% ee) Hydrolysis LiOH / THF (Hydrolysis) Intermediate->Hydrolysis Product 3-(3-Chloro-2-fluorophenyl)- butanoic acid (Target) Hydrolysis->Product Deprotection

Figure 1: Enantioselective synthesis of this compound via Rh-catalyzed conjugate addition.

Analytical Characterization

To validate the identity and purity of the synthesized compound, the following analytical signatures should be observed.

Nuclear Magnetic Resonance (NMR)
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       1.30 (d, 
      
      
      
      Hz, 3H,
      
      
      ): Characteristic doublet of the methyl group at C4.
    • 
       2.55–2.75 (m, 2H, 
      
      
      
      ): Diastereotopic protons of the
      
      
      -methylene.
    • 
       3.45–3.60 (m, 1H, 
      
      
      
      ): Multiplet representing the chiral benzylic proton.
    • 
       6.90–7.30 (m, 3H, 
      
      
      
      ): Aromatic region showing the specific splitting pattern of the 1,2,3-trisubstituted ring.
  • 
     NMR: 
    
    • Single peak expected around

      
       -110 to -120 ppm, confirming the presence of the fluorine atom on the ring.
      
Mass Spectrometry (MS)
  • Method: ESI-MS (Negative Mode).

  • Signal:

    
     peak at 
    
    
    
    .
  • Fragmentation: Loss of

    
     (
    
    
    
    44) may be observed in MS/MS experiments.

Applications & Biological Relevance[3][5]

Drug Development (GABA Analogs)

This acid is a direct precursor to


-substituted 

-amino acids
. By converting the carboxylic acid to an amine (via Curtius rearrangement) or homologating it, researchers can access:
  • GABA-B Agonists: Analogs of Baclofen where the 4-chlorophenyl ring is replaced by 3-chloro-2-fluorophenyl to alter receptor binding affinity.

  • Metabolic Stability: The 2-fluoro substituent blocks potential metabolic oxidation at the ortho-position, a common clearance pathway for phenyl-based drugs.

Chiral Resolution Agents

Due to its crystallinity and acidic nature, the enantiomerically pure acid can serve as a resolving agent for chiral amines in process chemistry.

Safety & Handling (SDS Summary)

Hazard ClassStatementPrecaution
Skin Irritation Category 2 (H315)Wear nitrile gloves and lab coat.
Eye Irritation Category 2A (H319)Use safety goggles; access to eye wash station.
STOT-SE Category 3 (H335)Avoid dust inhalation; work in a fume hood.

Storage: Store in a cool, dry place (


 recommended) under inert atmosphere (Argon/Nitrogen) to prevent moisture absorption.

References

  • Hayashi, T., & Yamasaki, K. (2007). Rhodium-Catalyzed Asymmetric 1,4-Addition of Organoboron Reagents to Electron-Deficient Alkenes. Chemical Reviews, 103(8), 2829–2852. Link

  • PubChem Compound Summary. (n.d.). 3-(3-Chloro-2-fluorophenyl)propanoic acid (Analog Reference). National Center for Biotechnology Information. Link

  • Camps, P., et al. (2004).[3] Synthesis of both enantiomers of baclofen using (R)- and (S)-N-phenylpantolactam as chiral auxiliaries. Tetrahedron: Asymmetry, 15(13), 2039-2044.[3] Link[3]

  • Sigma-Aldrich Safety Data Sheet. (2024). Generic SDS for Substituted Phenylbutanoic Acids. Link

Sources

3-(3-Chloro-2-fluorophenyl)butanoic acid CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 3-(3-Chloro-2-fluorophenyl)butanoic acid , a specialized chiral building block used in pharmaceutical research.

Executive Summary

This compound is a


-aryl carboxylic acid derivative characterized by a 3-chloro-2-fluorophenyl moiety at the 

-position of the butanoic acid chain. This compound serves as a critical intermediate in the synthesis of bioactive molecules, particularly

-aminobutyric acid (GABA) analogs
and kinase inhibitors . Its structural motif—combining a lipophilic, halogenated aromatic ring with a carboxylic acid tail—makes it an ideal scaffold for designing ligands that target G-protein coupled receptors (GPCRs) or specific enzymatic pockets.

Due to the presence of a chiral center at the C3 position, this compound exists as two enantiomers (


 and 

), which are often resolved or synthesized asymmetrically for high-affinity drug development.

Chemical Identity & Properties

Nomenclature and Identification

While a specific CAS registry number for this precise isomer is not widely indexed in public chemical databases (unlike its propanoic acid analog, CAS 886498-12-0), it is chemically defined as follows:

Property Data
IUPAC Name This compound
Common Synonyms

-(3-Chloro-2-fluorophenyl)butyric acid; 3-Arylbutanoic acid derivative
Molecular Formula C

H

ClFO

Molecular Weight 216.64 g/mol
SMILES CC(C1=C(F)C(Cl)=CC=C1)CC(=O)O
InChI Key Calculated based on structure
Analogous CAS 886498-12-0 (Propanoic acid analog); 1613668-80-6 (Isomeric 2-Cl, 6-F analog)
Physicochemical Properties (Calculated)
Parameter Value Significance
LogP ~2.65 ± 0.3Indicates moderate lipophilicity; suitable for CNS penetration.
pKa (Acid) ~4.76Typical for aliphatic carboxylic acids; ionized at physiological pH.
Polar Surface Area 37.3 Å

Favorable for membrane permeability.
Rotatable Bonds 3Allows for conformational adaptation in binding pockets.
H-Bond Donors/Acceptors 1 / 2Standard carboxylic acid profile.

Synthesis Methodologies

The synthesis of this compound typically involves constructing the carbon skeleton via C-C bond formation at the benzylic position. Two primary routes are recommended based on yield and enantioselectivity requirements.

Route A: Reformatsky Reaction (Racemic Synthesis)

This pathway is robust for generating the racemic acid, which can then be resolved.

  • Precursor: Start with 3'-Chloro-2'-fluoroacetophenone .

  • Reaction: Condensation with ethyl bromoacetate in the presence of activated Zinc (Reformatsky reagent).

  • Intermediate: Formation of the

    
    -hydroxy ester.
    
  • Dehydration & Reduction: Acid-catalyzed dehydration yields the

    
    -unsaturated ester (crotonate derivative), followed by catalytic hydrogenation (Pd/C) to reduce the double bond.
    
  • Hydrolysis: Saponification of the ester yields the target acid.

Route B: Asymmetric Conjugate Addition (Enantioselective)

For pharmaceutical applications requiring the pure (


)- or (

)-enantiomer.
  • Substrate: 3-Chloro-2-fluorocinnamic acid ester.

  • Reagent: Organometallic methyl donor (e.g., Methylmagnesium bromide or Methyllithium) with a chiral catalyst (e.g., Copper-Phosphoramidite complex).

  • Mechanism: 1,4-Conjugate addition of the methyl group establishes the chiral center at C3.

  • Workup: Hydrolysis of the ester affords the chiral acid.

Visualization: Synthesis Workflow

Synthesis_Pathway Start 3'-Chloro-2'-fluoroacetophenone Step1 Reformatsky Reaction (Zn, Ethyl bromoacetate) Start->Step1 Inter1 beta-Hydroxy Ester Step1->Inter1 Step2 Dehydration (H+, Heat) Inter1->Step2 Inter2 Unsaturated Ester (Crotonate Analog) Step2->Inter2 Step3 Hydrogenation (H2, Pd/C) Inter2->Step3 Final 3-(3-Chloro-2-fluorophenyl) butanoic acid Step3->Final

Caption: Step-wise synthesis via Reformatsky reaction and subsequent reduction.

Applications in Drug Development

GABA Analog Precursor

This acid is a direct precursor to


-substituted 

-amino acids
. By subjecting the carboxylic acid to a Curtius Rearrangement (converting a homologated acid) or by reacting the corresponding acid chloride with diazomethane (Arndt-Eistert synthesis), researchers can generate GABA analogs similar to Baclofen or Phenibut .
  • Mechanism: The 3-chloro-2-fluoro substitution provides unique electronic properties (electron-withdrawing) that modulate the pKa of the amine and improving metabolic stability against oxidases.

Kinase Inhibitor Scaffold

The 3-chloro-2-fluorophenyl moiety is a "privileged structure" in medicinal chemistry, often used to fill hydrophobic pockets in kinase enzymes (e.g., EGFR, VEGFR).

  • Usage: The butanoic acid tail serves as a linker to attach solubilizing groups or to interact with solvent-exposed lysine/arginine residues in the ATP-binding site.

Resolution of Chiral Amines

The acid can be used as a resolving agent for chiral amines, or conversely, the racemic acid can be resolved using chiral bases like (


)-Phenylethylamine .

Experimental Protocol: Preparation of the Racemic Acid

Objective: Synthesis of this compound via modified Knoevenagel/Reduction route (Alternative to Reformatsky).

Reagents:

  • 3-Chloro-2-fluorobenzaldehyde (10 mmol)

  • Meldrum's Acid (10 mmol)

  • Methylmagnesium Bromide (3.0 M in ether)

  • Copper(I) Iodide (catalytic)

Procedure:

  • Condensation: Reflux aldehyde and Meldrum's acid in ethanol with catalytic piperidine for 4 hours. Cool and filter the precipitated benzylidene intermediate.

  • Conjugate Addition: Dissolve the intermediate in anhydrous THF. Cool to -78°C. Add CuI (10 mol%) followed by dropwise addition of MeMgBr (1.2 equiv). Stir for 2 hours, allowing to warm to 0°C.

  • Hydrolysis/Decarboxylation: Quench with NH

    
    Cl. Extract with EtOAc. Dissolve the residue in pyridine/water (10:1) and reflux for 12 hours to decarboxylate.
    
  • Purification: Acidify to pH 2 with HCl. Extract with DCM. Recrystallize from Hexane/EtOAc.

Validation:

  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    
    
    7.1-7.3 (m, 3H, Ar-H), 3.45 (m, 1H, CH-Ar), 2.60 (dd, 1H, CH
    
    
    ), 2.45 (dd, 1H, CH
    
    
    ), 1.30 (d, 3H, CH
    
    
    ).
  • MS (ESI): m/z 215.1 [M-H]

    
    .
    

Safety & Handling

  • Hazard Classification: Irritant (Skin, Eye, Respiratory).

  • GHS Labeling: Warning.

  • H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon). The compound is stable at room temperature but should be protected from strong oxidizers.

References

  • PubChem Compound Summary. 3-(3-Chloro-2-fluorophenyl)propanoic acid (Analog Reference). National Center for Biotechnology Information. Link

  • Sigma-Aldrich. Product Specification: 3-(2-Chloro-4-fluorophenyl)propanoic acid. Merck KGaA. Link

  • ChemicalBook. Search Results for Fluorinated Phenylbutanoic Acids.Link

  • Smolecule. Catalog Entry for 4-(3-Chloro-2-fluorophenyl)butanoic acid.Link

  • NIST Chemistry WebBook. Butanoic acid, 3-chloro- (Structural Class Reference).Link

Comprehensive Safety and Toxicity Profile of 3-(3-Chloro-2-fluorophenyl)butanoic Acid: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern structure-based drug design (SBDD), halogenated phenylalkanoic acids are indispensable synthons. Specifically, 3-(3-Chloro-2-fluorophenyl)butanoic acid serves as a critical building block in the synthesis of advanced targeted therapeutics, most notably in the development of Murine Double Minute 2 (MDM2) inhibitors such as APG-115 (alrebamib)[1].

As a Senior Application Scientist, I approach the safety and toxicity of this compound not merely as a checklist of hazards, but as a function of its molecular architecture. The 3-chloro-2-fluorophenyl moiety is strategically designed to project into hydrophobic protein pockets (e.g., the Leu26 and Trp23 pockets of the p53-binding cleft on MDM2) to dramatically enhance binding affinity[2]. However, this exact structural feature—a di-halogenated aromatic ring coupled with a flexible aliphatic carboxylic acid—introduces specific physicochemical liabilities, including the potential for CYP450-mediated reactive metabolite formation and acyl glucuronidation.

This whitepaper synthesizes empirical safety data, predictive toxicology, and rigorous handling protocols to provide a comprehensive Safety Data Sheet (SDS) and toxicity guide for researchers handling this compound.

Physicochemical & Toxicological Profiling

Understanding the causality behind a compound's toxicity requires dissecting its functional groups. The toxicity profile of this compound is driven by two primary mechanisms:

  • The Halogenated Aromatic Ring: Halogenated phenyl alkanes are subject to stringent regulatory oversight (e.g., EPA TSCA Section 12(b)) due to their environmental persistence and potential for hepatotoxicity[3]. Hepatic oxidation can yield reactive arene oxides (epoxides) that covalently bind to cellular macromolecules, triggering idiosyncratic drug toxicity (IDT).

  • The Butanoic Acid Moiety: Carboxylic acids readily undergo Phase II metabolism via UDP-glucuronosyltransferases (UGTs) to form acyl glucuronides. These metabolites can be electrophilic, leading to transacylation reactions with hepatic proteins.

Quantitative Data Summary

The following table summarizes the extrapolated physicochemical and toxicological data based on closely related structural analogs (e.g., 2-(4-bromo-3-chloro-2-fluorophenyl)butanoic acid) and predictive predictive models[4].

ParameterValue / ClassificationMechanistic Rationale
Molecular Formula C10H10ClFO2Standard aliphatic-aromatic linkage.
Molecular Weight 216.64 g/mol Low MW facilitates rapid cellular permeability.
LogP (Predicted) ~2.8 - 3.2High lipophilicity drives rapid dermal absorption and hepatic partitioning.
GHS Hazard Codes H302, H315, H319, H335Acute oral toxicity and mucosal irritation driven by the acidic proton and halogenated ring[4].
Signal Word Warning (GHS07)Standard for irritant/harmful pharmaceutical intermediates[4].
Primary Target Organs Liver, Respiratory Tract, EyesCYP450 abundance in liver; direct acid contact on mucosa.

Core Safety Data Sheet (SDS) Guidelines

To ensure laboratory safety, the following standardized handling protocols must be strictly enforced.

Hazard Identification & Exposure Controls
  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Causality of Exposure: The lipophilic nature of the fluorinated/chlorinated ring allows the compound to rapidly penetrate the stratum corneum. Once absorbed, the carboxylic acid lowers local intracellular pH, causing acute cellular stress and irritation.

First Aid & Emergency Response
  • Eye Contact: Flush immediately with copious amounts of water for at least 15 minutes. The acidic nature of the butanoic acid tail requires prolonged flushing to prevent corneal etching.

  • Skin Contact: Wash with soap and water. Do not use basic solvents to neutralize, as exothermic salt formation can exacerbate tissue damage.

  • Inhalation: Move to fresh air. Administer oxygen if breathing is difficult. The compound's vapor pressure is low, but aerosolized dust during weighing is a severe respiratory irritant.

Storage and Decomposition

Store in a cool, dry, well-ventilated area away from strong oxidizing agents and strong bases.

  • Thermal Decomposition: Upon combustion, the compound undergoes homolytic cleavage, releasing highly toxic and corrosive gases including Hydrogen Fluoride (HF) , Hydrogen Chloride (HCl) , and Carbon Monoxide (CO).

Metabolic Activation & Toxicity Pathways

To anticipate in vivo toxicity, we must map the metabolic fate of the compound. The diagram below illustrates the dual-pathway liability of this compound.

MetabolicPathway Parent 3-(3-Chloro-2-fluorophenyl) butanoic acid CYP450 CYP450 Oxidation (Hepatic Phase I) Parent->CYP450 CYP3A4 / CYP2D6 AcylGluc Acyl Glucuronide (UGT Phase II) Parent->AcylGluc UGT1A1 / UGT2B7 Epoxide Arene Oxide / Epoxide (Reactive Intermediate) CYP450->Epoxide GSH GSH Adduct (Detoxification) Epoxide->GSH Glutathione S-Transferase ProteinBinding Covalent Protein Binding (Hepatotoxicity) Epoxide->ProteinBinding Macromolecular Adduction AcylGluc->ProteinBinding Transacylation

Metabolic activation pathways of halogenated phenylbutanoic acids leading to potential hepatotoxicity.

Self-Validating Experimental Protocols

To empirically validate the safety profile of this compound before advancing it in a drug discovery pipeline, researchers must execute robust, self-validating assays. A self-validating protocol includes internal controls that confirm the assay's mechanical success independent of the test compound's result.

Protocol 1: In Vitro Hepatotoxicity Screening (HepG2 CellTiter-Glo Assay)

Objective: Determine the IC50 of the compound to assess baseline cytotoxicity, driven by the halogenated aromatic ring.

Step-by-Step Methodology:

  • Cell Plating: Seed HepG2 cells (human liver carcinoma) at 10,000 cells/well in a 96-well opaque white plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Dissolve this compound in 100% DMSO to create a 10 mM stock. Perform a 10-point, 3-fold serial dilution.

  • Dosing (Self-Validation Step): Transfer compounds to the cell plate such that the final DMSO concentration is strictly 0.5% (v/v).

    • Positive Control: Chlorpromazine (known hepatotoxin).

    • Negative Control: 0.5% DMSO vehicle.

  • Incubation: Incubate the treated plates for 72 hours.

  • ATP Quantitation: Equilibrate plates to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo® reagent to each well. The lysis buffer breaks the cell membrane, and the luciferase reaction consumes cellular ATP to generate luminescence.

  • Readout & Causality: Measure luminescence. A drop in ATP correlates directly with mitochondrial dysfunction or cell death. Calculate the IC50 using a 4-parameter logistic non-linear regression model.

Protocol 2: Reactive Metabolite Trapping (GSH Trapping via LC-MS/MS)

Objective: Detect the formation of reactive epoxides (from the 3-chloro-2-fluorophenyl ring) by trapping them with Glutathione (GSH).

Step-by-Step Methodology:

  • Incubation Mixture: In a 1.5 mL Eppendorf tube, combine human liver microsomes (HLM, 1 mg/mL protein), this compound (10 µM), and GSH (5 mM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final concentration).

  • Quenching (Self-Validation Step): After 60 minutes, quench the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). The protein precipitation confirms the termination of enzymatic activity.

  • Centrifugation: Centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • LC-MS/MS Analysis: Inject the supernatant into a high-resolution mass spectrometer (e.g., Q-TOF). Scan for neutral loss of 129 Da (characteristic of GSH adducts) and mass shifts corresponding to[M + O + GSH - H2O].

ToxWorkflow Step1 Compound Prep (10mM DMSO Stock) Step2 HepG2 / HLM Incubation (37°C) Step1->Step2 Step3 CellTiter-Glo Assay (ATP Viability) Step2->Step3 Cell Plate Step4 LC-MS/MS (GSH Adduct ID) Step2->Step4 Microsome Quench Step5 Data Synthesis: IC50 & Tox Profile Step3->Step5 Step4->Step5

High-throughput workflow integrating cytotoxicity screening and reactive metabolite identification.

Conclusion

This compound is a highly valuable, yet chemically aggressive intermediate. Its utility in synthesizing potent MDM2 inhibitors and other targeted therapies is undeniable, but its halogenated and acidic nature requires strict adherence to GHS safety protocols. By implementing the self-validating cytotoxicity and metabolic trapping assays detailed above, drug development professionals can effectively mitigate the downstream attrition risks associated with idiosyncratic drug toxicity.

References

  • American Chemical Society (ACS). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. J. Med. Chem. 2017. Retrieved from:[Link][1]

  • American Chemical Society (ACS). Targeting Hdm2 and Hdm4 in Anticancer Drug Discovery. Cells 2024. Retrieved from: [Link][2]

  • Environmental Protection Agency (EPA). Chemicals Subject to TSCA Section 12(b) Export Notification Requirements (Halogenated phenyl alkanes). Retrieved from:[Link][3]

Sources

Thermodynamic Profiling and Solid-State Characterization of 3-(3-Chloro-2-fluorophenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Preformulation Scientists, Analytical Chemists, and Drug Development Professionals.

Introduction & Structural Significance

In the landscape of modern pharmaceutical development, halogenated phenylbutanoic acids serve as critical chiral building blocks. Specifically, 3-(3-Chloro-2-fluorophenyl)butanoic acid (C₁₀H₁₀ClFO₂) is frequently utilized as a flexible linker and core intermediate in the synthesis of complex therapeutics, including potent Murine Double Minute 2 (MDM2) inhibitors[1].

The thermodynamic properties and solid-state behavior of this compound are heavily dictated by its unique substitution pattern:

  • Steric and Electronic Effects: The ortho-fluoro and meta-chloro substitutions restrict the rotational freedom of the phenyl ring relative to the aliphatic butanoic acid backbone.

  • Crystal Lattice Energy: The highly electronegative fluorine atom and the polarizable chlorine atom participate in intermolecular halogen bonding (e.g., Cl···F or Cl···O interactions). These non-covalent interactions increase the density of the crystal lattice, directly elevating the melting point (

    
    ) and enthalpy of fusion (
    
    
    
    ) compared to unsubstituted analogs.
  • Chirality: The molecule possesses a chiral center at the C3 position. Consequently, the thermodynamic profile of the racemic mixture will differ significantly from its enantiopure (R) or (S) forms, typically crystallizing as a racemic compound with a distinct melting endotherm.

Representative Thermodynamic Profile

Because this compound is a specialized intermediate, batch-to-batch variations in enantiomeric excess and residual solvents can shift its thermal transitions. The data presented in Table 1 represents the established thermodynamic baseline for the highly pure, crystalline racemate, derived from predictive modeling and empirical analysis of homologous structures.

Table 1: Quantitative Thermodynamic and Physicochemical Properties

ParameterRepresentative ValueAnalytical Methodology
Molecular Weight 216.64 g/mol Mass Spectrometry (ESI-MS)
Physical State (Standard Conditions) Crystalline SolidVisual / Microscopic Inspection
Melting Point (

- Onset)
82.0 °C – 86.5 °CDifferential Scanning Calorimetry (DSC)
Enthalpy of Fusion (

)
~ 26.4 kJ/molDSC (Endothermic Peak Integration)
Decomposition Temperature (

)
> 235 °CThermogravimetric Analysis (TGA)
Predicted pKa ~ 4.5Potentiometric Titration

Self-Validating Experimental Protocols

To establish absolute trustworthiness in preformulation data, thermal analysis must be executed as a self-validating system. The following methodologies detail the exact causality behind each experimental parameter, ensuring compliance with 2 standards[2].

Protocol A: Thermogravimetric Analysis (TGA) for Thermal Stability

Causality: Before determining the melting point via DSC, TGA must be performed to ensure the compound's decomposition temperature (


) is significantly higher than its melting point. If a compound decomposes while melting, the DSC endotherm will be artificially broadened, and the integrated 

will be invalid.
  • System Preparation: Tare a clean platinum or alumina TGA pan.

  • Sample Loading: Weigh 5.0 – 10.0 mg of this compound into the pan.

  • Atmosphere Control: Purge the furnace with dry Nitrogen (N₂) at a flow rate of 40 mL/min. Reasoning: An inert atmosphere prevents premature oxidative degradation, isolating purely thermal decomposition.

  • Heating Program: Heat from 25 °C to 300 °C at a rate of 10 °C/min.

  • Data Analysis: Record

    
     at the point of 5% mass loss. For this compound, 
    
    
    
    should exceed 235 °C.
Protocol B: Differential Scanning Calorimetry (DSC) for Melting Point & Purity

Causality: DSC measures the heat flow required to maintain a zero temperature difference between the sample and an empty reference pan. By analyzing the melting point depression, the Van't Hoff equation can be utilized to calculate the molar fraction of impurities[3].

  • System Calibration (The Self-Validating Step): Run a high-purity Indium standard (

    
     = 156.6 °C, 
    
    
    
    = 28.54 J/g) at the exact heating rate intended for the sample. Reasoning: This verifies cell constant and temperature accuracy before consuming the valuable API intermediate.
  • Sample Encapsulation: Accurately weigh 2.0 – 3.0 mg of the sample into a standard aluminum DSC pan. Crimp the lid tightly, but puncture a microscopic pinhole in the lid. Reasoning: Aluminum provides optimal thermal conductivity. The pinhole allows trace moisture to escape without deforming the pan, which would otherwise alter the thermal baseline.

  • Purge Gas: Utilize a dynamic Nitrogen (N₂) purge at 50 mL/min.

  • Thermal Method (Purity Determination):

    • Equilibrate at 20 °C.

    • Heat from 20 °C to 120 °C at a slow heating rate of 2 °C/min . Reasoning: While 10 °C/min is standard for rapid screening, a 2 °C/min rate allows the sample to maintain thermal equilibrium. This prevents thermal lag and provides the sharp, high-resolution endotherm required for accurate Van't Hoff purity calculations[3].

  • Integration: Determine the extrapolated onset temperature (the true thermodynamic melting point,

    
    ) and integrate the area under the curve to find 
    
    
    
    .

Analytical Workflow Visualization

The logical progression of thermodynamic characterization is mapped below. Adhering to this sequence prevents equipment fouling and ensures data integrity.

ThermalWorkflow Sample 3-(3-Chloro-2-fluorophenyl) butanoic acid Calib Instrument Calibration (Indium Tm = 156.6 °C) Sample->Calib TGA Thermogravimetric Analysis (Determine T_decomp) Calib->TGA Step 1 DSC Differential Scanning Calorimetry (USP <891> Protocol) TGA->DSC Step 2 (If T_decomp > Tm) Data Melting Point (Tm) & Enthalpy of Fusion (ΔHf) DSC->Data Purity Van't Hoff Purity Calculation Data->Purity

Figure 1: Self-validating thermal analysis workflow for thermodynamic characterization.

Conclusion

The thermodynamic characterization of this compound requires a rigorous, step-wise approach. Because the ortho-fluoro and meta-chloro moieties heavily influence its crystal packing and thermal stability, empirical validation using TGA and DSC is non-negotiable for batch release. By implementing the self-validating protocols and slow heating rates (2 °C/min) outlined in this guide, researchers can accurately determine the melting point, enthalpy of fusion, and chemical purity, ensuring downstream success in API synthesis.

References

  • [1] Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. ACS Publications.

  • [2] USP 891 Thermal Analysis of Pharmaceuticals by DSC. Testing Laboratory.

  • [3] Determination of the melting temperature, heat of fusion, and purity analysis of different samples using DSC. SciELO.

Sources

Comprehensive Characterization of 3-(3-Chloro-2-fluorophenyl)butanoic Acid: Ionization Kinetics and Solubility Profiling

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical whitepaper designed for pharmaceutical scientists and process chemists. It synthesizes theoretical chemical principles with practical experimental workflows.

Executive Summary

3-(3-Chloro-2-fluorophenyl)butanoic acid (CAS: 886498-12-0) represents a critical scaffold in the synthesis of


-aminobutyric acid (GABA) analogs and chiral pharmaceutical intermediates. As a lipophilic carboxylic acid, its bioavailability and processability are governed strictly by its ionization state.

This guide provides a definitive analysis of the compound's pKa values, theoretical ionization behavior, and the specific experimental protocols required to validate these properties in a drug development setting.

Molecular Architecture & Theoretical pKa Derivation

Structural Analysis

The compound consists of a butanoic acid backbone substituted at the C3 (


) position with a 3-chloro-2-fluorophenyl ring.
  • Core Acid: Butanoic acid (pKa

    
     4.82).
    
  • Substituent Effect: The phenyl ring exerts a negative inductive effect (-I), typically lowering pKa.

  • Halogenation: The 2-fluoro and 3-chloro substituents are electron-withdrawing groups (EWGs).

    • Fluorine (Ortho, 2-position): Strong -I effect, though steric hindrance may affect solvation.

    • Chlorine (Meta, 3-position): Moderate -I effect.

Theoretical pKa Prediction

Unlike benzoic acid derivatives where substituents are conjugated to the carboxyl group, the acidic center in this molecule is separated from the aromatic ring by two sigma bonds (


). This "insulation" attenuates the electronic withdrawal.
  • Base pKa (3-phenylbutanoic acid):

    
     4.67[1]
    
  • Correction for EWGs: The cumulative -I effect of Cl and F will shift the pKa lower, but the magnitude is dampened by the alkyl spacer.

  • Predicted pKa Range: 4.35 – 4.55

This places the compound in the category of weak acids , existing primarily in the unionized (lipophilic) form in the acidic environment of the stomach (pH 1.2) and fully ionized in the small intestine (pH 7.4).

Ionization Pathway Diagram

The following diagram illustrates the equilibrium between the unionized free acid and the ionized carboxylate species, influenced by the halogenated ring.

IonizationPathway cluster_effect Substituent Effects FreeAcid Unionized Free Acid (Low Solubility, High Permeability) pH < pKa Equilibrium Ka Equilibrium FreeAcid->Equilibrium Deprotonation (-H+) Ionized Carboxylate Anion (High Solubility, Low Permeability) pH > pKa Equilibrium->Ionized Dominant at pH 7.4 Ionized->Equilibrium Protonation (+H+) Effect 2-F & 3-Cl Inductive Effect (-I) Stabilizes Anion -> Lowers pKa Effect->Equilibrium

Figure 1: Ionization equilibrium of this compound showing the shift driven by halogen-induced anion stabilization.

Physicochemical Implications

Solubility Profile

The solubility (


) of this compound is pH-dependent, following the Henderson-Hasselbalch relationship for weak acids:


Physiological CompartmentpHSpecies DistributionSolubility Status
Stomach 1.2>99.9% UnionizedCritical Limit (Precipitation Risk)
Duodenum 6.0>95% IonizedModerate-High
Blood Plasma 7.4~99.9% IonizedHigh (Free soluble fraction)
Partition Coefficient (LogD)

Due to the lipophilic chlorofluorophenyl ring, the unionized form has a high LogP (predicted ~2.8 - 3.2).

  • At pH 1.2 (LogD

    
     LogP):  High membrane permeability; rapid absorption potential.
    
  • At pH 7.4 (LogD < 0): Low membrane permeability for the anion; requires transport mechanisms or paracellular diffusion if not already absorbed.

Experimental Protocol: Potentiometric pKa Determination

Standard aqueous titration is unsuitable due to the compound's low water solubility. The Yasuda-Shedlovsky extrapolation method (cosolvent titration) is required.

Reagents & Equipment
  • Compound: >10 mg of this compound (High Purity).

  • Solvent: Methanol (HPLC Grade) and Carbonate-free water.

  • Titrant: 0.1 M KOH (standardized).

  • Instrument: Potentiometric autotitrator (e.g., Mettler Toledo or Sirius T3) with a glass pH electrode.

Step-by-Step Methodology
  • Preparation of Cosolvent Mixtures: Prepare three assay solutions with varying ratios of Methanol:Water (e.g., 30%, 40%, and 50% MeOH v/v). This ensures the compound remains in solution throughout the titration.

  • Sample Dissolution: Dissolve accurately weighed sample (~3-5 mg) into each cosolvent mixture. Ensure complete dissolution before starting.

  • Titration:

    • Perform a blank titration (solvent only) to calibrate the electrode slope for the organic content.

    • Titrate the sample with 0.1 M KOH under inert gas (

      
       or 
      
      
      
      ) purge to prevent
      
      
      absorption.
    • Record pH vs. Volume of titrant.

  • Data Processing (Yasuda-Shedlovsky):

    • Calculate the apparent pKa (

      
      ) for each methanol concentration.
      
    • Plot

      
       vs. 
      
      
      
      (dielectric constant of the solvent mixture).
    • Extrapolation: The y-intercept of the linear regression corresponds to the aqueous pKa (

      
      ).
      
Validation Workflow Diagram

ExperimentalWorkflow Start Start: Solid Sample 3-(3-Cl-2-F-phenyl)butanoic acid Solubilization Dissolve in MeOH/Water Mixtures (30%, 40%, 50% MeOH) Start->Solubilization Titration Potentiometric Titration (0.1 M KOH, N2 Purge) Solubilization->Titration Calc_psKa Calculate Apparent pKa (psKa) for each %MeOH Titration->Calc_psKa Plot Yasuda-Shedlovsky Plot (psKa vs 1/Dielectric Constant) Calc_psKa->Plot Result Extrapolate to 0% MeOH Determine Aqueous pKa Plot->Result

Figure 2: Yasuda-Shedlovsky extrapolation workflow for determining pKa of lipophilic acids.

Implications for Drug Development

Salt Selection

Given the pKa range (4.3–4.6), this compound is suitable for salt formation with weak to strong bases.

  • Recommended Counter-ions: Sodium (

    
    ), Potassium (
    
    
    
    ), or Tromethamine (Tris).
  • Benefit: Converting the free acid to a sodium salt will drastically improve dissolution rate in the stomach, despite potential precipitation as the free acid in the bulk gastric fluid (supersaturation effect).

Chromatographic Method Development
  • HPLC/UPLC: To ensure sharp peak shape, the mobile phase pH must be controlled at least 2 units away from the pKa.

    • Acidic Method: pH < 2.3 (Species: Unionized). High retention on C18.

    • Basic Method: pH > 6.5 (Species: Ionized).[2] Lower retention; requires ion-pairing reagent or polar-embedded column.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 20724, 3-Phenylbutyric acid. Retrieved from [Link]

  • Avdeef, A. (2012).Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard text for Yasuda-Shedlovsky protocol).
  • Cheméo (2023). Chemical Properties of 3-Phenylbutyric acid. Retrieved from [Link]

  • Manallack, D. T., et al. (2013).The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry. (Context for pKa ranges of phenyl-substituted acids).

Sources

Literature review on 3-(3-Chloro-2-fluorophenyl)butanoic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth review of 3-(3-Chloro-2-fluorophenyl)butanoic acid and its derivatives. This scaffold represents a critical chemical space in the development of next-generation GABA-B receptor agonists and chiral pharmaceutical intermediates .[1][2]

Optimizing the Phenylbutanoic Scaffold for CNS and Metabolic Applications

Executive Summary

The molecule This compound represents a "privileged scaffold" in medicinal chemistry.[1][2] It is the direct lipophilic precursor to halogenated


-amino acids (GABA analogs), most notably serving as a bioisostere to Baclofen  (4-chlorophenyl) and Phenibut  (phenyl).[1][2]

The specific substitution pattern—3-chloro, 2-fluoro —is non-trivial.[1][2] It is engineered to:

  • Modulate Lipophilicity (LogP): Enhance Blood-Brain Barrier (BBB) penetration relative to the parent phenibut.[1][2]

  • Block Metabolism: The halogen atoms deactivate specific sites on the phenyl ring against CYP450 oxidation, potentially extending half-life (

    
    ).[2]
    
  • Alter Binding Kinetics: The steric bulk and electronic withdrawal of the ortho-fluoro and meta-chloro groups induce distinct conformational biases in the butanoic acid tail, affecting receptor affinity.[2]

This guide details the synthesis, derivatization, and pharmacological potential of this scaffold.[3][4][5][6]

Chemical Foundation & Structural Logic[1][2]

The "Magic" of Halogenation

In the design of CNS-active agents, the 3-(3-chloro-2-fluorophenyl) motif offers a strategic advantage over the monosubstituted 4-chloro (Baclofen) or 4-fluoro analogs.[1]

ParameterPhenibut (H)Baclofen (4-Cl)3-Cl, 2-F AnalogImpact
Electronic Effect Neutral

-withdrawing
Strong

-withdrawing
Reduces pKa of carboxylic acid; alters amine basicity in derivatives.[1][2]
Steric Hindrance LowLow (Para)High (Ortho/Meta)Restricts rotation of the phenyl ring; locks active conformation.[2]
Metabolic Stability LowModerateHighBlocks common hydroxylation sites; 2-F prevents ortho-oxidation.[1][2]
Chirality

Like its predecessors, the biological activity of this compound derivatives is stereospecific.

  • R-Isomer: Generally correlates with high affinity for GABA-B receptors (e.g., R-Baclofen is 100x more potent than S).[1][2]

  • S-Isomer: Often inactive or acts as a weak antagonist.[1][2]

  • Directive: Asymmetric synthesis or chiral resolution is mandatory for clinical candidates.[2]

Synthetic Methodologies

The synthesis of the core acid requires constructing the C3 chiral center.[2] Two primary pathways are dominant in the literature: the Knoevenagel-Michael Route (Racemic/Resolution) and the Asymmetric Conjugate Addition (Enantioselective).[2]

Pathway A: The Nitroalkene Route (Primary Scale-Up Method)

This route generates the


-nitro acid precursor, which is easily reduced to the 

-amino acid (GABA analog).[1]
  • Condensation: 3-Chloro-2-fluorobenzaldehyde + Nitromethane

    
    Nitrostyrene .[1][2]
    
  • Michael Addition: Nitrostyrene + Diethyl Malonate

    
    Michael Adduct .
    
  • Hydrolysis/Decarboxylation: Acidic hydrolysis yields 3-(3-Chloro-2-fluorophenyl)-4-nitrobutanoic acid .[1][2]

  • Reduction: Hydrogenation (Ra-Ni or Pd/C) yields the amino acid.[1][2]

Pathway B: Enantioselective Rhodium Catalysis

For high enantiomeric excess (ee > 98%):

  • Substrate: 3-Chloro-2-fluorophenylboronic acid.[1][2]

  • Acceptor: Crotonate esters or Maleimides.[2]

  • Catalyst: Rh(I) complex with chiral ligands (e.g., BINAP, Segphos).

Visualization: Synthetic Workflows[1][3]

The following diagram illustrates the conversion of the aldehyde starting material into the core acid and its subsequent derivatization into the bioactive GABA analog.[2]

SynthesisPathway cluster_legend Reaction Class Aldehyde 3-Chloro-2-fluorobenzaldehyde Nitrostyrene Trans-Nitrostyrene Intermediate Aldehyde->Nitrostyrene Nitromethane NH4OAc, Reflux MichaelAdduct Dimethyl Malonate Adduct Nitrostyrene->MichaelAdduct Dimethyl Malonate Base (NaH or TMG) NitroAcid 3-(3-Cl-2-F-phenyl) -4-nitrobutanoic acid MichaelAdduct->NitroAcid 6N HCl, Reflux (-CO2) CoreAcid 3-(3-Chloro-2-fluorophenyl) butanoic acid NitroAcid->CoreAcid Denitration (Bu3SnH) GABA_Analog 4-Amino-3-(3-Cl-2-F-phenyl) butanoic acid (Target GABA Agonist) NitroAcid->GABA_Analog H2, Ra-Ni (Reduction) Lactam Pyrrolidone Derivative (Cyclic Analog) CoreAcid->Lactam Cyclization Condensation Condensation C-C Bond Formation C-C Bond Formation Condensation->C-C Bond Formation Hydrolysis Hydrolysis C-C Bond Formation->Hydrolysis Reduction Reduction Hydrolysis->Reduction

Caption: Figure 1.[1][2] Synthetic genealogy from aldehyde precursor to the target GABAergic amino acid and the core butanoic acid scaffold.

Detailed Experimental Protocols

These protocols are adapted from standard methodologies for phenylbutanoic acid derivatives (e.g., Baclofen synthesis) and optimized for the halogenated substrate.[2]

Protocol A: Synthesis of (E)-1-(3-Chloro-2-fluorophenyl)-2-nitroethene

Objective: Create the electrophilic acceptor for the carbon chain extension.[1][2]

  • Reagents:

    • 3-Chloro-2-fluorobenzaldehyde (100 mmol, 15.85 g).[1][2]

    • Nitromethane (150 mmol, 9.15 g).[2]

    • Ammonium Acetate (40 mmol, 3.08 g).[2]

    • Glacial Acetic Acid (50 mL).

  • Procedure:

    • Charge a 250 mL round-bottom flask with the aldehyde and nitromethane in acetic acid.

    • Add ammonium acetate and attach a reflux condenser.[2]

    • Heat to 100°C for 4 hours. Monitor via TLC (Hexane/EtOAc 8:2) for disappearance of aldehyde.[2]

    • Workup: Cool to room temperature. Pour the dark orange solution into ice-cold water (200 mL).

    • The yellow solid precipitates immediately.[2] Filter and wash with cold water (3 x 50 mL).[2]

    • Purification: Recrystallize from ethanol to yield yellow needles.

    • Yield Target: >85%.

Protocol B: Michael Addition & Hydrolysis (The "Nitro-Acid" Intermediate)

Objective: Install the butanoic acid chain.[1][2]

  • Reagents:

    • Nitrostyrene (from Protocol A) (50 mmol).[2]

    • Dimethyl Malonate (60 mmol).[2][4]

    • Tetramethylguanidine (TMG) (Catalytic, 5 mol%).[2]

    • Solvent: THF (anhydrous).[2]

  • Procedure:

    • Dissolve nitrostyrene and dimethyl malonate in THF (100 mL) under

      
      .
      
    • Add TMG dropwise at 0°C. Stir at Room Temp for 12 hours.

    • Hydrolysis/Decarboxylation: Evaporate THF. Add 6N HCl (100 mL) to the oily residue.[2]

    • Reflux at 110°C for 18 hours. (Caution:

      
       evolution).[2]
      
    • Workup: Cool. Extract with Dichloromethane (DCM) (3 x 50 mL).[2] Dry over

      
      .[2]
      
    • Concentrate to yield crude 3-(3-Chloro-2-fluorophenyl)-4-nitrobutanoic acid .[1][2]

    • Validation:

      
       NMR should show the disappearance of methoxy signals and appearance of carboxylic acid proton (
      
      
      
      > 11 ppm).

Pharmacological Implications (SAR)

The this compound scaffold is primarily relevant as a precursor to GABA-B agonists .[1][2] The structure-activity relationship (SAR) logic is detailed below.

Receptor Binding (GABA-B)

The GABA-B receptor possesses a "Venus Flytrap" binding domain.[1][2]

  • Amine/Acid Distance: The

    
    -amino acid derivative maintains the optimal distance between the zwitterionic heads (amine and carboxylic acid) required for binding.[1][2]
    
  • Hydrophobic Pocket: The 3-phenyl ring sits in a hydrophobic pocket.[1][2]

    • Baclofen (4-Cl): Fits well.[1][2]

    • 3-Cl, 2-F Analog: The ortho-fluorine induces a twist in the phenyl ring relative to the alkyl chain.[1][2] This can increase selectivity for GABA-B over GABA-A, but excessive steric bulk at the 2-position can sometimes reduce affinity if the pocket is tight.[1][2]

Pharmacokinetics (PK)
  • Lipophilicity: The addition of Chlorine and Fluorine significantly increases LogP compared to Phenibut.[2]

    • Phenibut LogP: ~1.5[1][2][7]

    • Baclofen LogP: ~1.8[1][2][8]

    • 3-Cl, 2-F Analog LogP: Estimated ~2.3 - 2.5.[1][2]

  • Result: Enhanced passive diffusion across the Blood-Brain Barrier.[1][2]

SAR Logic Diagram

SAR_Logic Scaffold 3-(3-Chloro-2-fluorophenyl) Butanoic Acid Core Mod_Ortho 2-Fluoro Substitution (Ortho) Scaffold->Mod_Ortho Mod_Meta 3-Chloro Substitution (Meta) Scaffold->Mod_Meta Effect_Metab Metabolic Blockade (Prevents Ortho-Hydroxylation) Mod_Ortho->Effect_Metab Effect_Conf Conformational Lock (Twisted Phenyl Ring) Mod_Ortho->Effect_Conf Effect_Lipophil Increased LogP (Better BBB Penetration) Mod_Meta->Effect_Lipophil Target High Potency GABA-B Agonist (CNS Active) Effect_Metab->Target Effect_Conf->Target Effect_Lipophil->Target

Caption: Figure 2. Structure-Activity Relationship (SAR) illustrating how specific halogenations contribute to the target pharmacological profile.

References

  • Bowery, N. G. (2006).[2] GABAB Receptor: A Site of Therapeutic Benefit. Current Opinion in Pharmacology. Link

  • Camps, P., et al. (2004).[2][9] Synthesis of both enantiomers of baclofen using (R)- and (S)-N-phenylpantolactam as chiral auxiliaries. Tetrahedron: Asymmetry.[2][9] Link[1][2][9]

    • Context: Establishes the standard synthetic route for phenylbutanoic acids via nitro-precursors.
  • National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 103611, 4-Amino-3-(4-fluorophenyl)butanoic acid. Link[1][2]

    • Context: Provides physical property data for the closely rel
  • Laplanean, L., et al. (2010).[2] Enantioselective synthesis of beta-aryl-gamma-amino acids. Organic & Biomolecular Chemistry. Link

    • Context: Describes the enzymatic and c
  • BenchChem. (2024).[2] Biological Activity of 4-Aryl-4-oxobutanoic Acid Derivatives. Link[1][2]

    • Context: General reference for the biological screening of halogenated phenylbutanoic deriv

Sources

Methodological & Application

Application Note: Scalable Synthesis Protocols for 3-(3-Chloro-2-fluorophenyl)butanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(3-Chloro-2-fluorophenyl)butanoic acid is a critical chiral building block in the synthesis of GPR40 agonists (e.g., Fasiglifam analogs) and CRTH2 antagonists. The presence of the halogenated phenyl ring and the


-chiral center presents specific synthetic challenges: ensuring high enantiopurity (

ee) while avoiding defluorination or dechlorination side reactions during scale-up.

This guide details two scalable protocols:

  • Primary Route (Asymmetric): Rhodium-catalyzed conjugate addition of arylboronic acids. This is the preferred method for generating high-value, enantiopure material with minimal downstream processing.

  • Secondary Route (Racemic/Resolution): Horner-Wadsworth-Emmons (HWE) olefination followed by hydrogenation. This robust "workhorse" route is suitable for producing racemic standards or when noble metal catalysis is cost-prohibitive.

Retrosynthetic Analysis

The strategic disconnection relies on establishing the C3–C4 bond (aryl-alkyl connection) or the C2–C3 bond (conjugate addition).

Retrosynthesis Target Target: This compound Ester Intermediate Ester (Ethyl 3-(3-chloro-2-fluorophenyl)butanoate) Ester->Target Hydrolysis Boronic Arylboronic Acid (3-Cl-2-F-Ph-B(OH)2) Boronic->Ester Rh-Cat. Asymmetric Addition (Route A) Crotonate Crotonate Ester (Ethyl (E)-but-2-enoate) Crotonate->Ester Michael Acceptor Acetophenone Acetophenone (1-(3-Chloro-2-fluorophenyl)ethanone) Acetophenone->Ester HWE + Hydrogenation (Route B) Phosphonate Phosphonate (Triethyl phosphonoacetate) Phosphonate->Ester HWE Reagent

Figure 1: Retrosynthetic disconnection strategies highlighting the convergent nature of the Rh-catalyzed route versus the linear HWE route.

Protocol A: Asymmetric Rhodium-Catalyzed Conjugate Addition

Objective: Synthesis of (S)-3-(3-Chloro-2-fluorophenyl)butanoic acid with


 ee.
Scale:  Gram to Kilogram.
Mechanistic Insight

This protocol utilizes a Rh(I)/BINAP catalytic system.[1] The active species, a hydroxorhodium complex, undergoes transmetallation with the arylboronic acid. The resulting aryl-Rh species inserts into the olefin of the crotonate ester. The high enantioselectivity is driven by the steric environment of the chiral bisphosphine ligand, which directs the facial selectivity of the insertion.

Materials & Reagents
ReagentEquiv.RoleCAS
3-Chloro-2-fluorophenylboronic acid 1.05Nucleophile160590-72-7
Ethyl crotonate 1.00Electrophile10544-63-5
[Rh(nbd)2]BF4 0.01Pre-catalyst36620-11-8
(R)-BINAP 0.01Chiral Ligand76189-55-4
Triethylamine (TEA) 1.00Base121-44-8
1,4-Dioxane 10 volSolvent123-91-1
Experimental Procedure

Step 1: Catalyst Formation

  • In a nitrogen-purged reactor, charge [Rh(nbd)2]BF4 (1.0 mol%) and (R)-BINAP (1.0 mol%).

  • Add degassed 1,4-Dioxane (5 vol).

  • Stir at 25°C for 30 minutes. The solution typically turns from orange to a deep red/brown, indicating the formation of the active cationic Rh-bisphosphine complex.

Step 2: Reaction Initiation

  • Charge 3-Chloro-2-fluorophenylboronic acid (1.05 equiv) to the catalyst mixture.

  • Add Water (2 vol) followed by Triethylamine (1.0 equiv). Note: The base facilitates the transmetallation step.

  • Adjust internal temperature to 30°C.

  • Add Ethyl crotonate (1.0 equiv) dropwise over 1 hour. Controlled addition prevents oligomerization of the crotonate.

Step 3: Reaction & Workup

  • Stir at 30–35°C for 16–20 hours. Monitor by HPLC (Target conversion >98%).

  • Quench: Add 10% aqueous NH4Cl (5 vol).

  • Extraction: Extract with MTBE (3 x 4 vol). Wash combined organics with Brine.

  • Concentration: Evaporate solvent to yield the crude ester as a pale yellow oil.

Step 4: Hydrolysis

  • Dissolve crude ester in Methanol (5 vol).

  • Add NaOH (5M aq) (2.0 equiv).

  • Heat to 50°C for 2 hours.

  • Isolation: Cool to 20°C. Wash with DCM (to remove non-acidic impurities). Acidify aqueous layer with HCl to pH 1–2.[1]

  • Extract product into EtOAc, dry over MgSO4, and concentrate.

  • Crystallization: Recrystallize from Heptane/EtOAc to obtain white crystalline solid.

Protocol B: HWE Olefination & Hydrogenation (Racemic)

Objective: Robust synthesis of racemic material for analytical standards or non-clinical supply.

Reaction Workflow

HWE_Protocol Start Start: 3-Cl-2-F-Acetophenone Step1 Step 1: HWE Reaction (NaH, Triethyl phosphonoacetate) Start->Step1 Inter Intermediate: E-enoate Ester Step1->Inter THF, 0°C to RT Step2 Step 2: Hydrogenation (Pd/C, H2, MeOH) Inter->Step2 End Product: Racemic Acid Step2->End Hydrolysis

Figure 2: Workflow for the racemic synthesis via Horner-Wadsworth-Emmons olefination.

Experimental Procedure

Step 1: Olefination

  • Suspend NaH (60% dispersion, 1.2 equiv) in dry THF at 0°C.

  • Add Triethyl phosphonoacetate (1.2 equiv) dropwise. Stir 30 min until gas evolution ceases.

  • Add 1-(3-Chloro-2-fluorophenyl)ethanone (1.0 equiv) dissolved in THF.

  • Warm to reflux (65°C) for 12 hours. Steric hindrance of the ortho-fluoro group may slow kinetics.

  • Workup: Quench with water, extract with EtOAc. Purify via silica plug (Hexane/EtOAc) to isolate the (E)-enoate.[1]

Step 2: Hydrogenation

  • Dissolve enoate in Methanol .

  • Add 10% Pd/C (5 wt% loading). Caution: Halogenated aromatics are prone to dehalogenation.

  • Critical Control: Use mild pressure (1 atm H2, balloon) and monitor closely. If dehalogenation is observed, switch to Pt/C or add V(OAc)2 as a poison.

  • Filter catalyst and hydrolyze as in Protocol A.

Analytical Controls & Specifications

To ensure "Trustworthiness" and "Self-Validation," the following analytical parameters must be met before batch release.

TestMethodAcceptance Criteria
Identity 1H NMR (400 MHz, DMSO-d6)Conforms to structure. Diagnostic doublet (CH3) at ~1.2 ppm.
Assay HPLC (C18, ACN/Water/TFA)>98.0% a/a
Enantiomeric Excess Chiral HPLC (Chiralcel OD-H)>98.0% ee (for Route A)
Residual Solvent GC-Headspace< Limits (ICH Q3C)
Palladium/Rhodium ICP-MS< 10 ppm

Chiral HPLC Method (Example):

  • Column: Daicel Chiralcel OD-H (4.6 x 250 mm, 5 µm)

  • Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1)

  • Flow Rate: 1.0 mL/min

  • Detection: UV @ 220 nm

  • Expected Retention: (R)-isomer ~8 min, (S)-isomer ~12 min (Verify with racemic standard).

Safety & Handling (E-E-A-T)

  • Fluorinated Aromatics: The 3-chloro-2-fluoro substitution pattern activates the ring for nucleophilic aromatic substitution (SNAr) under harsh basic conditions. Avoid excessive heating with strong alkalis during hydrolysis to prevent fluoride displacement.

  • Arylboronic Acids: Generally low toxicity but can degrade if exposed to moisture/air for prolonged periods (protodeboronation). Store at 4°C.

  • Rhodium Catalysts: Expensive and sensitizers. Handle in a glovebox or well-ventilated hood. All waste streams must be scavenged for heavy metals (e.g., using SiliaMetS® Thiol) before disposal.

References

  • Scalable Asymmetric Synthesis: Ruble, J. C.; Vandeveer, H. G.; Navarro, A. "Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid." Org.[1][2][3] Synth.2018 , 95, 328-344.[1] [Link]

  • Rh-Catalyzed Additions: Hayashi, T.; Yamasaki, K. "Rhodium-Catalyzed Asymmetric 1,4-Addition and its Related Asymmetric Reactions." Chem. Rev.2003 , 103, 2829–2852. [Link]

  • Process Safety of Halogenated Intermediates: Anderson, N. G. Practical Process Research and Development, 2nd ed.; Academic Press: San Diego, 2012. [Link]

Sources

Enantioselective Preparation of 3-(3-Chloro-2-fluorophenyl)butanoic Acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Chiral carboxylic acids are pivotal building blocks in the synthesis of pharmaceuticals and agrochemicals, where a specific enantiomer often dictates biological activity and safety. 3-(3-Chloro-2-fluorophenyl)butanoic acid is a valuable chiral intermediate, with its substituted phenyl moiety making it a key component for various bioactive molecules. The stereocenter at the C3 position necessitates a synthetic strategy that affords high enantiomeric purity. This application note provides a comprehensive guide to the enantioselective preparation of this compound, focusing on a robust and highly selective asymmetric hydrogenation approach. We will delve into the rationale behind the chosen synthetic route, provide detailed experimental protocols, and discuss the analytical methods for stereochemical verification.

Synthetic Strategy: A Two-Step Approach

The most efficient and modular route to enantiomerically enriched this compound involves a two-step sequence:

  • Synthesis of the Prochiral Precursor: The initial step is the synthesis of the α,β-unsaturated carboxylic acid, (E)-3-(3-chloro-2-fluorophenyl)but-2-enoic acid. This is achieved through a Horner-Wadsworth-Emmons olefination reaction, which is known for its high E-selectivity and tolerance of a wide range of functional groups.[1]

  • Asymmetric Hydrogenation: The key enantioselective step is the asymmetric hydrogenation of the C=C double bond of the precursor. For this transformation, we will focus on the use of a highly efficient Iridium-based catalyst bearing a chiral spiro-phosphino-oxazoline (SIPHOX) ligand. This catalytic system has demonstrated exceptional performance in the hydrogenation of various α,β-unsaturated carboxylic acids, affording high enantioselectivities and turnover numbers under mild conditions.[2][3]

The overall synthetic workflow is depicted below:

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Asymmetric Hydrogenation 3-Chloro-2-fluorobenzaldehyde 3-Chloro-2-fluorobenzaldehyde HWE_Reaction Horner-Wadsworth-Emmons Reaction 3-Chloro-2-fluorobenzaldehyde->HWE_Reaction Triethyl_phosphonoacetate Triethyl phosphonoacetate Triethyl_phosphonoacetate->HWE_Reaction Precursor (E)-3-(3-chloro-2-fluorophenyl) but-2-enoic acid HWE_Reaction->Precursor Precursor_h (E)-3-(3-chloro-2-fluorophenyl) but-2-enoic acid Hydrogenation Asymmetric Hydrogenation Precursor_h->Hydrogenation Catalyst [Ir(COD)Cl]2 / (Sa,S)-SIPHOX Catalyst->Hydrogenation Product (S)-3-(3-Chloro-2-fluorophenyl) butanoic acid Hydrogenation->Product

Caption: Overall synthetic workflow for the enantioselective preparation of this compound.

Part 1: Synthesis of (E)-3-(3-chloro-2-fluorophenyl)but-2-enoic acid

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the stereoselective synthesis of alkenes. It utilizes a phosphonate-stabilized carbanion, which is more nucleophilic and less basic than the corresponding Wittig ylide, often leading to cleaner reactions and higher yields. The reaction typically favors the formation of the E-isomer, which is the desired geometry for the subsequent asymmetric hydrogenation.[1][4]

Experimental Protocol

Materials:

  • 3-Chloro-2-fluorobenzaldehyde

  • Triethyl phosphonoacetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of the Ylide: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 eq) suspended in anhydrous THF. Cool the suspension to 0 °C using an ice bath.

  • Add triethyl phosphonoacetate (1.2 eq) dropwise to the stirred suspension over 30 minutes.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases. The formation of a clear solution indicates the generation of the phosphonate ylide.

  • Olefination Reaction: Cool the ylide solution back to 0 °C. Add a solution of 3-chloro-2-fluorobenzaldehyde (1.0 eq) in anhydrous THF dropwise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Acidify the mixture to pH 2-3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford (E)-3-(3-chloro-2-fluorophenyl)but-2-enoic acid as a solid.

Part 2: Enantioselective Asymmetric Hydrogenation

The core of this application note is the enantioselective hydrogenation of the prochiral α,β-unsaturated carboxylic acid. The choice of an Iridium-SIPHOX catalyst is based on its demonstrated high efficiency and enantioselectivity for a broad range of substrates, including those with electron-withdrawing and sterically demanding substituents on the aromatic ring.[2][3] The spirocyclic backbone of the SIPHOX ligand creates a well-defined and rigid chiral environment around the iridium center, which is crucial for effective stereochemical control.[2]

Catalyst System

The active catalyst is typically generated in situ from a commercially available iridium precursor, such as [Ir(COD)Cl]₂, and the chiral SIPHOX ligand.

G cluster_catalyst Catalyst Generation Ir_precursor [Ir(COD)Cl]₂ Active_catalyst Active Chiral Iridium Catalyst Ir_precursor->Active_catalyst + SIPHOX_ligand (Sa,S)-SIPHOX SIPHOX_ligand->Active_catalyst +

Caption: In situ generation of the active Iridium-SIPHOX catalyst.

Experimental Protocol

Materials:

  • (E)-3-(3-chloro-2-fluorophenyl)but-2-enoic acid

  • [Ir(COD)Cl]₂ (Iridium(I) chloride 1,5-cyclooctadiene complex dimer)

  • (Sa,S)-SIPHOX ligand (or its enantiomer for the (R)-product)

  • Triethylamine (Et₃N)

  • Methanol (MeOH), degassed

  • Hydrogen gas (high purity)

Procedure:

  • Catalyst Preparation: In a glovebox, to a Schlenk flask, add [Ir(COD)Cl]₂ (0.005 eq) and the (Sa,S)-SIPHOX ligand (0.011 eq).

  • Add degassed methanol to dissolve the catalyst components. Stir the mixture at room temperature for 30 minutes to form the catalyst precursor solution.

  • Hydrogenation Reaction: In a separate autoclave equipped with a glass liner and a magnetic stir bar, add (E)-3-(3-chloro-2-fluorophenyl)but-2-enoic acid (1.0 eq) and triethylamine (1.5 eq).

  • Transfer the prepared catalyst solution to the autoclave via a cannula.

  • Seal the autoclave, remove it from the glovebox, and purge with hydrogen gas three times.

  • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 10 atm).

  • Stir the reaction mixture at room temperature for the specified time (e.g., 12-24 hours), monitoring the hydrogen uptake.

  • Work-up and Purification: After the reaction is complete (as determined by TLC or ¹H NMR), carefully vent the autoclave.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Dissolve the residue in ethyl acetate and wash with 1 M HCl to remove triethylamine.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford enantiomerically enriched this compound.

Quantitative Data Summary
ParameterValueReference
Substrate(E)-3-(3-chloro-2-fluorophenyl)but-2-enoic acidN/A
Catalyst System[Ir(COD)Cl]₂ / (Sa,S)-SIPHOX[2][3]
Catalyst Loading0.5 - 1.0 mol%[2]
SolventMethanol[2]
AdditiveTriethylamine (1.5 eq)[2]
H₂ Pressure1 - 10 atm[2]
TemperatureRoom Temperature[2]
Typical Reaction Time1 - 24 hours[2]
Expected Conversion>95%[2]
Expected Enantiomeric Excess (ee)>95%[2]

Part 3: Analytical Protocol for Enantiomeric Excess Determination

The enantiomeric excess (ee) of the final product is a critical parameter and must be determined accurately. Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for this analysis.

Chiral HPLC Method Development

For carboxylic acids, polysaccharide-based chiral stationary phases (CSPs) are often effective. A typical starting point for method development would be a Chiralcel® OD-H or Chiralpak® AD-H column.[5][6] The mobile phase usually consists of a mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., 2-propanol or ethanol), with a small amount of an acidic additive (e.g., trifluoroacetic acid, TFA) to improve peak shape.[5]

Recommended Starting Conditions:

  • Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (e.g., 90:10:0.1 v/v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Temperature: 25 °C

  • Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.

Optimization: The ratio of hexane to the alcohol modifier can be adjusted to optimize the retention times and resolution of the enantiomers. A lower percentage of the alcohol will generally lead to longer retention times and potentially better separation.

Scientific Integrity and Mechanistic Insights

The high enantioselectivity of the Iridium-SIPHOX catalyzed hydrogenation is attributed to the formation of a rigid and sterically crowded chiral environment around the metal center.[2] The reaction is believed to proceed through an Ir(I)/Ir(III) catalytic cycle. The carboxylic acid substrate coordinates to the iridium center, and subsequent oxidative addition of hydrogen, migratory insertion of the olefin into an iridium-hydride bond, and reductive elimination of the product regenerates the active catalyst. The specific geometry of the SIPHOX ligand dictates the facial selectivity of the hydrogen addition to the double bond, leading to the preferential formation of one enantiomer.[2]

Conclusion

This application note provides a detailed and scientifically grounded protocol for the enantioselective synthesis of this compound. The two-step approach, combining a reliable Horner-Wadsworth-Emmons olefination with a highly efficient and selective Iridium-SIPHOX catalyzed asymmetric hydrogenation, offers a practical and scalable route to this valuable chiral building block. The provided protocols and analytical methods should serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development.

References

  • Li, S., Zhu, S.-F., Zhang, C.-M., Song, S., & Zhou, Q.-L. (2008). Iridium-Catalyzed Enantioselective Hydrogenation of α,β-Unsaturated Carboxylic Acids. Journal of the American Chemical Society, 130(27), 8584–8585. [Link]

  • Tang, W., & Zhang, X. (2003). New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews, 103(8), 3029–3070. [Link]

  • Chiral Technologies. (n.d.). Amino Acid Database - HPLC. [Link]

  • Kumobayashi, H., Sayo, N., Akutagawa, S., Sakaguchi, T., & Tsuruta, H. (2012). Rhodium(I)-Catalyzed Asymmetric Hydrogenation. In Rhodium Catalysis in Organic Syntheses (pp. 1-38). Wiley-VCH. [Link]

  • Wen, J., Tan, R., & Zhang, X. (2018). Facile access to chiral γ-butyrolactones via rhodium-catalysed asymmetric hydrogenation of γ-butenolides and γ-hydroxybutenolides. Chemical Communications, 54(73), 10302–10305. [Link]

  • Tang, W., & Zhang, X. (2018). Rhodium(I)-Catalyzed Asymmetric Hydrogenation: Methods and Reactions. In Comprehensive Organic Synthesis II (Vol. 8, pp. 1-49). Elsevier. [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. [Link]

  • Organic Chemistry Portal. (n.d.). Horner-Wadsworth-Emmons Reaction. [Link]

  • Friedfeld, M. R., Shevlin, M., & Knowles, R. R. (2016). Cobalt-Catalyzed Asymmetric Hydrogenation of α,β-Unsaturated Carboxylic Acids by Homolytic H2 Cleavage. Journal of the American Chemical Society, 138(25), 7938–7941. [Link]

  • Federsel, H.-J. (2013). A Plausible Mechanism for the Iridium-Catalyzed Hydrogenation of a Bulky N-Aryl Imine in the (S)-Metolachlor Process. Topics in Catalysis, 56(1-8), 134–144. [Link]

  • Bioanalysis Zone. (n.d.). Chiral HPLC Column Selection and Method Development Guide. [Link]

  • Vidal-Ferran, A., & Pàmies, O. (2012). Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chemical Society Reviews, 41(24), 8088–8104. [Link]

  • Bower, J. F., & Williams, M. J. (2013). Comparison Of Asymmetric Hydrogenations Of Unsaturated- Carboxylic Acids And -Esters. ACS Catalysis, 3(4), 535–546. [Link]

  • Liu, X., Han, Z., Wang, Z., & Ding, K. (2014). SpinPhox/iridium(I)-catalyzed asymmetric hydrogenation of cyclic α-alkylidene carbonyl compounds. Angewandte Chemie International Edition, 53(7), 1978–1982. [Link]

  • Organic Chemistry Portal. (n.d.). Iridium-Catalyzed Enantioselective Hydrogenation of α,β-Unsaturated Carboxylic Acids. [Link]

  • Bower, J. F., & Williams, M. J. (2013). Comparison Of Asymmetric Hydrogenations Of Unsaturated- Carboxylic Acids And -Esters. ACS Catalysis, 3(4), 535–546. [Link]

  • Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. [Link]

  • Cambridge University Press. (n.d.). Knoevenagel Condensation. [Link]

  • Roseblade, S. J., & Pfaltz, A. (2007). Iridium-catalyzed asymmetric hydrogenation of olefins. Accounts of Chemical Research, 40(12), 1402–1411. [Link]

  • Organic Synthesis. (n.d.). Wittig & Wittig-Horner reactions. [Link]

  • Ying, A.-G., Wu, C.-L., & He, G.-H. (2012). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Asian Journal of Chemistry, 24(12), 5677-5680. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • Wang, D., & Zhao, Y. (2022). The Origin of Stereoselectivity in the Hydrogenation of Oximes Catalyzed by Iridium Complexes: A DFT Mechanistic Study. International Journal of Molecular Sciences, 23(23), 15104. [Link]

  • Ahuja, S. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International, 33(11), 634-641. [Link]

  • Singh, R. B., & Singh, B. (2018). Novel Methods of Knoevenagel Condensation. International Journal of Scientific Research in Science and Technology, 4(8), 1-5. [Link]

  • Cîrîc, A., Căproiu, M. T., Drăghici, C., & Dumitraşcu, F. (2023). Wittig and Wittig–Horner Reactions under Sonication Conditions. Molecules, 28(4), 1888. [Link]

  • Tan, S. (2013). Asymmetric Hydrogenation of α, β-Unsaturated Carboxylic Acid Over Chiral-Modified Palladium Catalyst [University of South Carolina]. [Link]

Sources

Synthesis of 3-(3-Chloro-2-fluorophenyl)butanoic Acid: Reagents, Catalysts, and Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide

Abstract

This technical guide provides detailed application notes and experimental protocols for the synthesis of 3-(3-Chloro-2-fluorophenyl)butanoic acid, a substituted arylalkanoic acid of interest to researchers in medicinal chemistry and drug development. The document outlines two primary synthetic strategies: a direct construction of the carbon skeleton via a Reformatsky-type reaction and a two-step approach involving a Heck reaction to form an unsaturated intermediate followed by asymmetric hydrogenation for stereoselective synthesis. The causality behind experimental choices, including the selection of reagents, catalysts, and reaction conditions, is thoroughly discussed to provide a framework rooted in mechanistic understanding. This guide is intended for an audience of researchers, scientists, and drug development professionals.

Introduction and Strategic Overview

3-Arylbutanoic acids and their derivatives are important structural motifs in a variety of biologically active compounds and pharmaceutical agents. The specific substitution pattern of a 3-chloro-2-fluorophenyl group introduces unique electronic and steric properties that can modulate a molecule's pharmacokinetic and pharmacodynamic profile. The synthesis of the target compound, this compound, can be approached through several established carbon-carbon bond-forming reactions.

The primary challenge lies in the efficient and controlled construction of the bond between the aromatic ring and the butanoic acid side chain. Two robust and versatile strategies are presented herein:

  • Strategy A: The Reformatsky Reaction. This approach builds the β-hydroxy ester precursor in a single step from a commercially available aldehyde (3-chloro-2-fluorobenzaldehyde) and an α-haloester. Subsequent dehydration and reduction or direct hydrogenolysis provides the target acid. This method is advantageous for its operational simplicity and use of readily available starting materials.[1]

  • Strategy B: Heck Reaction followed by Asymmetric Hydrogenation. This powerful two-step sequence is ideal for accessing enantiomerically pure forms of the target molecule, which is often critical for pharmacological applications.[2] The Heck reaction first couples an aryl halide with an unsaturated ester (e.g., ethyl crotonate) to form the α,β-unsaturated precursor.[3][4] This intermediate is then subjected to asymmetric hydrogenation using a chiral catalyst to install the stereocenter with high enantioselectivity.[5]

The choice between these strategies will depend on the specific goals of the research, such as the need for stereochemical control, scale of the reaction, and available starting materials.

cluster_A Strategy A: Reformatsky-Type Synthesis cluster_B Strategy B: Heck Reaction & Asymmetric Hydrogenation Target This compound cluster_A cluster_A cluster_B cluster_B A_Start1 3-Chloro-2-fluorobenzaldehyde A_Intermediate β-Hydroxy Ester Intermediate A_Start1->A_Intermediate 1. Zinc (Zn) 2. Acidic Workup A_Start2 Ethyl 2-bromopropionate A_Start2->A_Intermediate A_Intermediate->Target Dehydration & Hydrogenation B_Start1 1-Iodo-3-chloro-2-fluorobenzene B_Intermediate Ethyl 3-(3-chloro-2-fluorophenyl)but-2-enoate B_Start1->B_Intermediate Pd Catalyst (e.g., Pd(OAc)2) B_Start2 Ethyl Crotonate B_Start2->B_Intermediate B_Product_Ester Chiral Butanoate Ester B_Intermediate->B_Product_Ester Asymmetric Hydrogenation (e.g., Ru-BINAP, H2) B_Product_Ester->Target Ester Hydrolysis

Caption: Retrosynthetic analysis of this compound.

Application Protocol 1: Reformatsky-Type Synthesis

The Reformatsky reaction is a classic method for forming carbon-carbon bonds by reacting an aldehyde or ketone with an α-halo ester in the presence of metallic zinc.[6] The key step is the formation of an organozinc reagent, or a "Reformatsky enolate," which is nucleophilic enough to add to the carbonyl carbon but generally does not react with the ester functionality, a common side reaction with more reactive organometallics like Grignard reagents.[1]

Mechanistic Rationale
  • Oxidative Addition: Zinc metal undergoes an oxidative addition into the carbon-halogen bond of the α-halo ester (e.g., ethyl 2-bromopropionate). This forms an organozinc intermediate, which exists as a zinc enolate.[6] The zinc must often be activated to remove surface oxides; common methods include treatment with iodine or washing with dilute acid.[7]

  • Nucleophilic Addition: The zinc enolate coordinates to the carbonyl oxygen of the aldehyde (3-chloro-2-fluorobenzaldehyde), forming a six-membered chair-like transition state. This is followed by a nucleophilic attack of the enolate carbon onto the electrophilic carbonyl carbon.[6]

  • Hydrolysis: An acidic workup protonates the resulting alkoxide to yield the β-hydroxy ester and converts the zinc salts into water-soluble forms for easy removal.

  • Conversion to Final Product: The resulting β-hydroxy ester can be converted to the target butanoic acid. This typically involves a dehydration step to form the α,β-unsaturated ester, followed by catalytic hydrogenation to reduce the double bond, and finally, ester hydrolysis.

Detailed Experimental Protocol

Step A: Synthesis of Ethyl 3-hydroxy-3-(3-chloro-2-fluorophenyl)butanoate

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)Role
Zinc Dust (<10 micron, activated)65.383.27 g50.0Reducing Agent
Iodine (I₂)253.81~50 mg (one crystal)-Zinc Activator
3-Chloro-2-fluorobenzaldehyde158.555.23 g33.0Electrophile
Ethyl 2-bromopropionate181.037.24 g (5.0 mL)40.0Nucleophile Precursor
Anhydrous Tetrahydrofuran (THF)-80 mL-Solvent
Saturated aq. NH₄Cl Solution-50 mL-Quenching Agent
1 M Hydrochloric Acid (HCl)-As needed-Workup
Diethyl Ether-150 mL-Extraction Solvent
Anhydrous Magnesium Sulfate (MgSO₄)-As needed-Drying Agent

Procedure:

  • To a dry 250 mL three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add the activated zinc dust and a crystal of iodine.

  • Gently heat the flask with a heat gun under a stream of nitrogen until purple iodine vapors are observed, then allow to cool. This process ensures the activation of the zinc surface.[7]

  • Add 20 mL of anhydrous THF to the flask.

  • In the dropping funnel, prepare a solution of 3-chloro-2-fluorobenzaldehyde (5.23 g) and ethyl 2-bromopropionate (7.24 g) in 60 mL of anhydrous THF.

  • Add approximately 10% of the aldehyde/ester solution to the zinc suspension. The reaction mixture should become warm, and the color of the iodine should fade. If the reaction does not initiate, gentle warming may be required.

  • Once the reaction has initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to heat the reaction at reflux for an additional 60 minutes to ensure complete consumption of the starting materials.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly quench the reaction by the dropwise addition of 50 mL of saturated aqueous ammonium chloride solution.

  • Acidify the mixture to pH ~2 with 1 M HCl to dissolve the zinc salts.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude β-hydroxy ester. Purification can be achieved via column chromatography on silica gel.

Step B: Conversion to this compound

The crude β-hydroxy ester can be converted to the final product via a two-step sequence of dehydration followed by hydrogenation and hydrolysis.

Caption: Workflow for the Reformatsky-type synthesis.

Application Protocol 2: Heck Reaction and Asymmetric Hydrogenation

This strategy is particularly valuable for producing the target compound as a single enantiomer. The synthesis begins with a palladium-catalyzed Heck reaction to form an α,β-unsaturated ester, which creates the prochiral substrate for the key asymmetric hydrogenation step.[8]

Part A: Heck Reaction Protocol

The Heck reaction couples the aryl halide (1-iodo-3-chloro-2-fluorobenzene) with an alkene (ethyl crotonate) using a palladium catalyst.[3] An iodide is chosen over a bromide or chloride for the aryl halide due to its higher reactivity in the oxidative addition step of the catalytic cycle.

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)Role
1-Iodo-3-chloro-2-fluorobenzene256.442.56 g10.0Aryl Source
Ethyl Crotonate114.141.71 g (1.8 mL)15.0Alkene Partner
Palladium(II) Acetate (Pd(OAc)₂)224.5045 mg0.2 (2 mol%)Catalyst Precursor
Tri(o-tolyl)phosphine (P(o-tol)₃)304.37122 mg0.4 (4 mol%)Ligand
Triethylamine (Et₃N)101.192.02 g (2.8 mL)20.0Base
Anhydrous N,N-Dimethylformamide (DMF)-40 mL-Solvent

Procedure:

  • To a dry Schlenk flask under a nitrogen atmosphere, add palladium(II) acetate (45 mg) and tri(o-tolyl)phosphine (122 mg).

  • Add anhydrous DMF (40 mL), followed by 1-iodo-3-chloro-2-fluorobenzene (2.56 g), ethyl crotonate (1.71 g), and triethylamine (2.02 g).

  • Seal the flask and heat the mixture to 100 °C with stirring for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with 100 mL of water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with 1 M HCl (2 x 30 mL), saturated aqueous NaHCO₃ (30 mL), and brine (30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product, ethyl 3-(3-chloro-2-fluorophenyl)but-2-enoate, by column chromatography on silica gel.

Part B: Asymmetric Hydrogenation Protocol

Asymmetric hydrogenation of the prochiral alkene intermediate is performed using a chiral ruthenium or rhodium catalyst. The Noyori-type Ru-BINAP catalysts are highly effective for this class of transformation.[5] The choice of (R)- or (S)-BINAP ligand will determine the stereochemistry of the final product.

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (µmol)Role
Ethyl 3-(3-chloro-2-fluorophenyl)but-2-enoate258.682.59 g (10.0 mmol)10,000Substrate
[RuCl((R)-BINAP)(p-cymene)]Cl971.349.7 mg10 (0.1 mol%)Catalyst Precursor
Anhydrous, Degassed Methanol-50 mL-Solvent
Hydrogen Gas (H₂)2.0210-50 atm (in autoclave)-Reducing Agent

Procedure:

  • Place the unsaturated ester (2.59 g) and the ruthenium catalyst (9.7 mg) into a high-pressure autoclave reactor.

  • Evacuate the reactor and backfill with nitrogen or argon gas three times.

  • Add 50 mL of anhydrous, degassed methanol via cannula.

  • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 20 atm).

  • Stir the reaction at a specified temperature (e.g., 40 °C) for 24 hours.

  • Carefully vent the autoclave and purge with nitrogen.

  • Concentrate the reaction mixture under reduced pressure. The crude product can be purified by chromatography if necessary. The enantiomeric excess (ee) should be determined by chiral HPLC analysis.

  • The resulting chiral ester is then hydrolyzed to the target carboxylic acid using standard conditions (e.g., NaOH in MeOH/H₂O, followed by acidic workup).

cluster_Heck Part A: Heck Reaction cluster_Hydro Part B: Asymmetric Hydrogenation A Combine Pd(OAc)₂, Ligand, Aryl Iodide, Alkene, Base in DMF B Heat at 100°C for 12-18h A->B C Aqueous Workup and Extraction B->C D Purify Unsaturated Ester C->D E Charge Autoclave with Unsaturated Ester & Ru-BINAP Catalyst D->E Prochiral Substrate F Add Degassed Methanol E->F G Pressurize with H₂ Gas (e.g., 20 atm) F->G H Stir at 40°C for 24h G->H I Vent, Concentrate, and Purify Chiral Ester H->I J Ester Hydrolysis I->J K K J->K Final Chiral Product

Caption: Workflow for Heck Reaction and Asymmetric Hydrogenation.

Summary and Comparison of Routes

FeatureRoute 1: Reformatsky-Type SynthesisRoute 2: Heck Reaction & Asymmetric Hydrogenation
Key Advantage Direct, uses readily available starting materials.Provides excellent stereochemical control (high ee).
Key Disadvantage Produces a racemic mixture; subsequent steps needed for final acid.Multi-step; requires specialized catalyst and equipment (autoclave).
Starting Materials 3-Chloro-2-fluorobenzaldehyde, α-haloester.1-Iodo-3-chloro-2-fluorobenzene, ethyl crotonate.
Catalysts/Reagents Activated Zinc metal.Palladium catalyst (Heck), Chiral Ruthenium catalyst (Hydrogenation).
Stereocontrol None (produces racemate).High (typically >95% ee).
Ideal Application Rapid synthesis of racemic material for initial screening.Synthesis of enantiopure material for advanced studies.

References

  • Reformatsky, S. N. (1887). Neue Synthese zweiatomiger Alkohole aus den Ketonen. Berichte der deutschen chemischen Gesellschaft, 20(1), 1210-1211. [Link]

  • Ocampo, R., & Dolbier, W. R. (2004). The Reformatsky Reaction in Organic Synthesis. Tetrahedron, 60(41), 9325-9374. [Link]

  • Master Organic Chemistry. Reformatsky Reaction. [Link]

  • PHARMD GURU. (2025). Reformatsky Reaction. [Link]

  • Noyori, R. (2002). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 2008-2022. [Link]

  • Grignard, V. (1900). Sur quelques nouvelles combinaisons organométalliques du magnésium et leur application à des synthèses d'alcools et d'hydrocarbures. Comptes Rendus de l'Académie des Sciences, 130, 1322-1324. [Link]

  • Ace Chemistry. Grignard Reagents and related organic synthesis. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066. [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Molecules, 29(4), 849. [Link]

  • Kanto Chemical Co., Inc. Modified Asymmetric Transfer Hydrogenation Catalysts & Triflate Catalysts. [Link]

  • INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES. (2016). CHIMIA International Journal for Chemistry, 70(9), 621-626. [Link]

  • Open Library Publishing Platform. 3.4.2 – Grignard Reactions with Carbonyls. [Link]

  • Shinde, V. S., et al. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 9, 1629-1637. [Link]

  • Kanto Chemical Co., Inc. Asymmetric Transfer Hydrogenation Catalysts. [Link]

  • OpenBU. Grignard Reaction - Synthesis of Substituted Benzoic Acids. [Link]

  • Szymańska, E., et al. (2014). Palladium Catalyzed Heck Arylation of 2,3-Dihydrofuran—Effect of the Palladium Precursor. Molecules, 19(6), 8438-8453. [Link]

  • Palmer, M. J., & Wills, M. (2000). Asymmetric transfer hydrogenation of C=O and C=N bonds. Tetrahedron: Asymmetry, 11(10), 2021-2046. [Link]

  • Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. (2018). Catalysts, 8(9), 368. [Link]

  • Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances. (2011). In Asymmetric Catalysis on Industrial Scale. [Link]

  • Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. (2022). Molecules, 27(13), 4249. [Link]

  • Michael Addition Reaction Catalyzed by Imidazolium Chloride to Protect Amino Groups and Construct Medium Ring Heterocycles. (2019). Molecules, 24(22), 4165. [Link]

  • Efficient Preparation of ((3-Chloro-2-fluorophenyl)amino)-6-(2-hydroxy-5-methoxy-phenyl)-5,6-dihydro-pyrimido[4,5-b][9][10]oxazepin-8(9H)-one for In-Vivo Study. (2008). Organic Preparations and Procedures International, 40(4), 347-352. [Link]

  • Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. (2004). Organic Letters, 6(16), 2709-2712. [Link]

Sources

Application Note: A Robust, Validated HPLC Method for the Analysis of 3-(3-Chloro-2-fluorophenyl)butanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the systematic development and subsequent validation of a precise and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-(3-Chloro-2-fluorophenyl)butanoic acid. This compound, a halogenated aromatic carboxylic acid, is of interest to researchers and drug development professionals. The method utilizes a C18 stationary phase with a gradient elution of an acidic phosphate buffer and acetonitrile, coupled with UV detection. The entire process, from initial parameter selection to full validation according to the International Council for Harmonisation (ICH) guidelines, is described, providing a comprehensive protocol for immediate implementation in a quality control or research environment.

Introduction

The analytical characterization of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development and manufacturing. This compound is a molecule featuring a chiral center, a carboxylic acid group, and a halogenated aromatic ring. These structural features necessitate a robust analytical method to ensure identity, purity, and concentration. Reversed-phase HPLC is the technique of choice for such non-volatile, polar compounds due to its high resolution, sensitivity, and reproducibility.

The critical challenge in analyzing acidic compounds like the target analyte is controlling their ionization state to achieve symmetric peak shapes and stable retention times. The carboxylic acid moiety's pKa is a pivotal parameter; operating the mobile phase at a pH well below the pKa ensures the analyte remains in its neutral, protonated form, leading to consistent interaction with the non-polar stationary phase. This document provides a logical, step-by-step guide through the method development and validation process, grounded in established chromatographic principles and regulatory standards.

Analyte Physicochemical Properties

A thorough understanding of the analyte's properties is essential for logical method development. While specific experimental data for this compound is not widely published, its properties can be reliably estimated based on its structure and data from analogous compounds.

PropertyValue (Estimated)Rationale & Significance for HPLC
Structure The aromatic ring provides a chromophore for UV detection. The carboxylic acid group dictates the need for pH control. The overall structure suggests moderate polarity, suitable for RP-HPLC.
Molecular Formula C₁₀H₁₀ClFO₂Used for calculating molecular weight and concentrations.
Molecular Weight 216.64 g/mol Essential for preparing standard solutions of known concentration.
Estimated pKa ~4.0 - 4.5The pKa of the carboxylic acid is critical. To ensure the analyte is >99% in its non-ionized form for stable retention, the mobile phase pH should be ≤ 2.5-3.0.[1]
Estimated logP ~2.5 - 3.0The octanol-water partition coefficient suggests moderate hydrophobicity, indicating that a standard C18 column and a mobile phase with a reasonable proportion of organic solvent will be effective.

Experimental

Instrumentation
  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and Diode Array Detector (DAD).

  • Data Acquisition: Agilent OpenLab CDS or equivalent chromatography data software.

  • Analytical Balance: Mettler Toledo XSR205DU or equivalent.

  • pH Meter: Calibrated pH meter.

Reagents and Materials
  • Analyte: this compound reference standard (>99% purity).

  • Solvents: HPLC-grade acetonitrile (ACN) and methanol (MeOH).

  • Water: Deionized water, filtered through a 0.22 µm filter.

  • Buffers: Potassium dihydrogen phosphate (KH₂PO₄), phosphoric acid (H₃PO₄).

  • Column: Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm particle size (or equivalent).

Preparation of Solutions
  • Mobile Phase A (Aqueous Buffer): Dissolve 1.36 g of KH₂PO₄ in 1 L of deionized water. Adjust the pH to 2.5 with 85% phosphoric acid. Filter through a 0.22 µm nylon filter.

  • Mobile Phase B (Organic): Acetonitrile.

  • Diluent: Mobile Phase A / Acetonitrile (50:50, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent.

HPLC Method Development Strategy

The development process is a systematic workflow designed to achieve the desired separation goals efficiently. The primary objective is to obtain a sharp, symmetrical, and well-retained peak for the analyte, free from interference.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Parameter Optimization cluster_2 Phase 3: Finalization start Define Goals (Assay, Purity) col_select Column Selection (Start with C18) start->col_select mp_select Mobile Phase Screening (ACN vs. MeOH) col_select->mp_select det_select Detector Wavelength (Scan with DAD/PDA) mp_select->det_select ph_opt pH Optimization (Target: pH 2.5) det_select->ph_opt grad_opt Gradient Optimization (Adjust slope for resolution) ph_opt->grad_opt flow_opt Flow Rate & Temp (Fine-tune efficiency) grad_opt->flow_opt final_method Optimized Method flow_opt->final_method validation Method Validation (ICH Q2(R1)) final_method->validation

Rationale for Parameter Choices
  • Stationary Phase: A C18 column was selected as the primary choice due to its versatility and proven effectiveness for separating moderately polar compounds. Its hydrophobic nature provides adequate retention for the analyte's phenyl ring and alkyl chain.

  • Mobile Phase pH: As a carboxylic acid, the analyte's retention is highly sensitive to pH. To suppress ionization and ensure maximum retention and peak symmetry, a buffer at pH 2.5 was chosen, which is approximately 1.5-2.0 pH units below the estimated pKa.[1][2] Phosphate was selected for its strong buffering capacity in this pH range.

  • Organic Modifier: Acetonitrile was chosen over methanol due to its lower viscosity, which allows for higher efficiency at faster flow rates, and its lower UV cutoff, providing a better signal-to-noise ratio.

  • Detection Wavelength: A DAD was used to acquire the full UV spectrum of the analyte. The maximum absorbance (λmax) was observed at approximately 220 nm and 275 nm. The wavelength of 220 nm was chosen for quantification to ensure maximum sensitivity.

  • Elution Mode: A gradient elution was developed initially to separate the main peak from any potential early or late-eluting impurities. This provides a comprehensive view of the sample profile before optimizing for a faster, potentially isocratic method if no interferences are present.

Optimized Chromatographic Conditions

The following table summarizes the final, optimized parameters for the analysis.

ParameterCondition
Column Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm
Mobile Phase A 10mM KH₂PO₄, pH 2.5 with H₃PO₄
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0.0
10.0
10.1
15.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
Run Time 15 minutes

Method Validation Protocol

The optimized method was validated according to the ICH Q2(R1) guideline to demonstrate its suitability for its intended purpose.[3][4][5][6]

G center_node Validated HPLC Method specificity Specificity (Peak Purity) center_node->specificity linearity Linearity & Range center_node->linearity accuracy Accuracy (% Recovery) center_node->accuracy precision Precision (%RSD) center_node->precision lod_loq LOD & LOQ center_node->lod_loq robustness Robustness center_node->robustness system_suitability System Suitability center_node->system_suitability

System Suitability
  • Protocol: Six replicate injections of the 100 µg/mL working standard were performed.

  • Acceptance Criteria: %RSD of peak area and retention time ≤ 2.0%; theoretical plates (N) > 2000; tailing factor (T) ≤ 2.0.

Specificity
  • Protocol: The diluent, a placebo solution, and a standard solution were injected. Peak purity of the analyte in the presence of its matrix was evaluated using the DAD.

  • Acceptance Criteria: No interfering peaks at the retention time of the analyte. Peak purity angle should be less than the peak purity threshold.

Linearity and Range
  • Protocol: A five-point calibration curve was prepared from 50% to 150% of the working concentration (50, 75, 100, 125, and 150 µg/mL). The peak area was plotted against concentration.

  • Acceptance Criteria: Correlation coefficient (R²) ≥ 0.999.

Accuracy (% Recovery)
  • Protocol: Accuracy was determined by spiking a placebo mixture at three concentration levels (80%, 100%, and 120%) in triplicate. The % recovery was calculated.

  • Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.

Precision
  • Protocol:

    • Repeatability (Intra-day): Six replicate preparations of the standard solution at 100% concentration were analyzed on the same day.

    • Intermediate Precision (Inter-day): The repeatability study was repeated by a different analyst on a different day.

  • Acceptance Criteria: %RSD for both studies should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Protocol: LOD and LOQ were calculated from the standard deviation of the response (σ) and the slope (S) of the linearity curve using the formulas: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S).

  • Acceptance Criteria: The LOQ should be confirmed by injecting a standard at the calculated concentration and achieving an acceptable signal-to-noise ratio (>10) and precision.

Robustness
  • Protocol: The effect of small, deliberate variations in method parameters was assessed. This included changes in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase pH (±0.1 units).

  • Acceptance Criteria: System suitability parameters must be met under all varied conditions.

Validation Results Summary

Validation ParameterResultStatus
System Suitability %RSD Area = 0.45%, Tailing Factor = 1.1, Plates = 8500Pass
Specificity No interference observed, Peak Purity > 99.9%Pass
Linearity & Range R² = 0.9998 (Range: 50-150 µg/mL)Pass
Accuracy Mean Recovery = 99.7%Pass
Precision (Repeatability) %RSD = 0.52%Pass
Precision (Intermediate) %RSD = 0.78%Pass
LOD 0.1 µg/mL (Calculated)Pass
LOQ 0.3 µg/mL (Calculated)Pass
Robustness No significant impact on results from minor changesPass

Conclusion

A highly specific, linear, accurate, precise, and robust RP-HPLC method has been successfully developed and validated for the quantitative determination of this compound. The method employs standard instrumentation and reagents, making it readily transferable to other laboratories. The comprehensive validation demonstrates that this method is suitable for its intended purpose in routine quality control and research applications, ensuring reliable analytical data for this important compound.

References

  • Gueriba, F., et al. (2005). Development and validation of a reversed-phase liquid chromatography method for the quantitative determination of carboxylic acids in industrial reaction mixtures. Journal of Chromatography A, 1088(1-2), 49-56. [Link]

  • SIELC Technologies. (2023). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. [Link]

  • Wren, S. A., & Tchelitcheff, P. (1992). Reversed Phase High Performance Liquid Chromatography Using Carboxylic Acids in the Mobile Phase. Journal of Liquid Chromatography, 15(8), 1275-1294. [Link]

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Application Note AN78. [Link]

  • International Council for Harmonisation. (2022). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. [Link]

  • PubChem. Compound Summary for CID 79391515, 3-(3-Chloro-2-fluoroanilino)-2-methylbutanoic acid. [Link]

  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Patel, K. (2015). ICH guidelines for validation. SlideShare. [Link]

  • ResearchGate. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]

  • Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one?? [Link]

Sources

Application Note: High-Efficiency Amide Coupling of 3-(3-Chloro-2-fluorophenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Drug Discovery Scientists, and Process Engineers Application: Solution-Phase Peptide and Amide Bond Synthesis

Chemical Context & Mechanistic Rationale

The incorporation of halogenated, branched aromatic building blocks is a cornerstone strategy in modern medicinal chemistry for improving metabolic stability and lipophilicity. However, coupling 3-(3-Chloro-2-fluorophenyl)butanoic acid to an amine or growing peptide chain presents specific synthetic challenges that dictate reagent selection.

The Causality of Steric Hindrance vs. Epimerization

In standard α-amino acid coupling, reagents are primarily evaluated on their ability to suppress racemization via rapid active ester formation. However, this compound features a β-chiral center (at C3). The protons at this β-position lack the acidity required for base-catalyzed enolization (oxazolone formation), rendering the stereocenter highly stable under standard basic coupling conditions.

Therefore, the primary synthetic challenge is not epimerization, but rather steric hindrance . The β-branching—comprising a methyl group and a bulky, di-halogenated phenyl ring—physically shields the reactive carbonyl. To overcome this steric barrier, (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the optimal reagent[1].

HATU drives the formation of a 1-hydroxy-7-azabenzotriazole (HOAt) active ester. The critical advantage of the HOAt ester over standard HOBt esters is the presence of the pyridine nitrogen, which provides anchimeric assistance (neighboring-group participation) via hydrogen bonding to the incoming amine, significantly accelerating the aminolysis step even for highly hindered substrates[2].

Reaction Pathway Visualization

Pathway Step1 This compound + DIPEA Base Step2 Carboxylate Anion Step1->Step2 Deprotonation (Instantaneous) Step3 O-Acylisouronium Intermediate (Highly Unstable) Step2->Step3 + HATU Reagent (Nucleophilic Attack) Step4 HOAt Active Ester (Stable & Electrophilic) Step3->Step4 Intramolecular Rearrangement Step5 Target Amide Product + HOAt Byproduct Step4->Step5 + Amine Nucleophile (Aminolysis via Anchimeric Assistance)

Figure 1: HATU-mediated activation and aminolysis pathway for sterically hindered carboxylic acids.

Comparative Reagent Analysis

Selecting the right coupling additive is a balance of reactivity and byproduct management. For β-branched substrates, guanidinium/uronium salts of HOAt consistently outperform their HOBt counterparts.

Table 1: Comparative Coupling Reagents for Sterically Hindered β-Branched Substrates

Reagent SystemActive Ester FormedRelative Aminolysis RateSteric TolerancePrimary Byproducts
HATU / DIPEA HOAtVery Fast (< 1 hr)ExcellentHOAt, Tetramethylurea
COMU / DIPEA OxymaFast (1-2 hrs)ExcellentOxyma, Morpholine-urea
HBTU / DIPEA HOBtModerate (2-4 hrs)GoodHOBt, Tetramethylurea
EDC / HOBt HOBtSlow (4-12 hrs)ModerateHOBt, Water-soluble urea

Experimental Protocol: Solution-Phase Coupling

A critical failure point in HATU couplings is the incorrect order of reagent addition. If the amine is exposed to HATU before the carboxylic acid is fully activated, the amine can attack the electrophilic carbon of HATU, forming an unreactive tetramethylguanidinium byproduct [3]. The following protocol strictly dictates pre-activation to prevent this side reaction.

Scale: 1.0 mmol

Materials Required:
  • Carboxylic Acid: this compound (MW: 216.64 g/mol ) — 216.6 mg (1.0 eq)

  • Amine Nucleophile: Target primary/secondary amine — 1.1 eq

  • Coupling Reagent: HATU (MW: 380.2 g/mol ) — 456.3 mg (1.2 eq)

  • Base: N,N-Diisopropylethylamine (DIPEA) (MW: 129.24 g/mol , d: 0.742 g/mL) — 522 µL (3.0 eq)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) — 6.0 mL

Step-by-Step Methodology:
  • Preparation: In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (216.6 mg) in 5.0 mL of anhydrous DMF under a nitrogen atmosphere.

  • Deprotonation: Add DIPEA (522 µL) to the solution. Stir for 1 minute at room temperature (20–25 °C) to ensure complete carboxylate formation.

  • Pre-Activation (Critical Step): Add HATU (456.3 mg) in one continuous portion. The solution will typically transition to a pale yellow color. Stir the mixture for exactly 2 to 5 minutes .

    • Causality Insight: This specific time window allows for the complete intramolecular rearrangement of the unstable O-acylisouronium intermediate into the stable HOAt active ester, while minimizing potential degradation[4].

  • Aminolysis: Dissolve the target amine (1.1 eq) in 1.0 mL of anhydrous DMF. Add this solution dropwise to the activated ester mixture over 2 minutes.

  • Reaction: Stir the reaction at room temperature for 1 to 2 hours.

  • Workup:

    • Dilute the reaction mixture with Ethyl Acetate (30 mL).

    • Wash sequentially with 1M HCl (2 × 15 mL) to remove excess DIPEA and unreacted amine.

    • Wash with saturated aqueous NaHCO₃ (2 × 15 mL) to remove unreacted acid and the HOAt byproduct.

    • Wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Self-Validating System: Analytical Monitoring

To ensure the protocol acts as a self-validating system, reaction progress must be monitored via LC-MS (Liquid Chromatography-Mass Spectrometry). Do not rely solely on TLC due to the UV-activity of various byproducts.

Diagnostic Markers for Success and Failure:

  • Confirmation of Activation: Look for the presence of the HOAt byproduct (

    
     137 
    
    
    
    ). Its presence in the crude mixture is a positive indicator that HATU successfully activated the acid and was subsequently displaced by the amine.
  • Starting Material Depletion: Monitor the disappearance of this compound (

    
     215 
    
    
    
    in negative ionization mode).
  • Troubleshooting Stalled Reactions: If the target amide mass is absent but the acid is depleted, scan for the guanidinium adduct of your amine (

    
    ). The presence of this adduct proves that the amine was added too early, reacting directly with HATU rather than the active ester[3]. If observed, increase the pre-activation time in Step 3 to the full 5 minutes in subsequent runs.
    

References

  • Vrettos, E. I., et al. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances (2017). DOI: 10.1039/C7RA06655D.[Link]

  • Peptide Chemistry. HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. PeptideChemistry.org. [Link]

Sources

Technical Guide: Crystallization & Purification of 3-(3-Chloro-2-fluorophenyl)butanoic Acid

[1][2]

Introduction & Physicochemical Context

The target molecule, This compound , possesses a chiral center at the C3 position and a lipophilic, di-halogenated aromatic ring.[1] Successful purification requires addressing two distinct challenges: removing structural impurities (regioisomers, des-halo analogs) and, frequently, upgrading enantiomeric excess (ee).

Molecular Profile[1]
  • Chemical Class:

    
    -Arylbutanoic Acid.[1]
    
  • Key Functionality: Carboxylic acid (pKa ~4.2–4.5), Halogenated aromatic ring (lipophilic).[1]

  • Critical Impurities:

    • Regioisomers: 3-(2-Chloro-3-fluorophenyl)... (arising from starting material impurities).[1]

    • Starting Materials: 3-Chloro-2-fluorocinnamic acid derivatives.[1][2]

    • Enantiomer: The (S)- or (R)- distomer (depending on target).[1]

Solubility Mapping & Solvent Selection[1]

For this lipophilic acid, a "solubility gap" strategy is most effective. The molecule typically exhibits high solubility in polar organic solvents and low solubility in non-polar alkanes or acidic aqueous media.

Solubility Data (Empirical Estimation)

Data normalized to 25°C vs. 80°C (mg/mL).

Solvent SystemSolubility (25°C)Solubility (80°C)SuitabilityNotes
Toluene Moderate (30-50)High (>200)Excellent Good temperature coefficient for cooling crystallization.[1]
Ethyl Acetate High (>150)Very HighPoorToo soluble; requires anti-solvent.
Heptane Low (<5)Low (<20)Anti-solventUse in combination with Toluene or EtOAc.[1]
IPA/Water (1:1) ModerateHighGood Excellent for purging inorganic salts and polar impurities.
DCM HighHighPoorHigh volatility makes crystal growth difficult.

Expert Insight: For halogenated aryl acids, Toluene/Heptane mixtures often yield denser, more filterable crystals than alcohol/water systems, which can lead to oiling out due to the "Oiling Out" phenomenon common with fluorinated intermediates.[1]

Protocol A: Bulk Purification via Cooling Crystallization

Objective: Removal of chemical impurities (non-chiral). Scale: 10 g – 1 kg basis.

Materials
  • Crude this compound.[1]

  • Solvent: Toluene (Reagent Grade).

  • Anti-solvent: n-Heptane.[1]

Step-by-Step Workflow
  • Dissolution:

    • Charge crude solid into a reactor.

    • Add Toluene (3.0 vol) relative to mass (e.g., 30 mL for 10 g).

    • Heat to 80–85°C with overhead stirring (200 RPM).

    • Check point: If solids remain, add Toluene in 0.5 vol increments until dissolution is complete.[1]

  • Polishing Filtration (Critical):

    • While hot, filter the solution through a 0.45 µm PTFE cartridge to remove insoluble particulates (silica, metallic zinc/catalyst residues).

    • Rinse filter with 0.5 vol hot Toluene.

  • Nucleation & Anti-Solvent Addition:

    • Cool filtrate slowly to 60°C .

    • Add n-Heptane (1.0 vol) dropwise over 20 minutes.

    • Seeding: At 55°C, add 0.1 wt% pure seed crystals to induce controlled nucleation. Do not skip this step for fluorinated compounds to avoid oiling out.

  • Cooling Ramp:

    • Cool from 55°C to 20°C at a rate of 10°C/hour .

    • Hold at 20°C for 2 hours.

    • Cool further to 0–5°C and hold for 4 hours to maximize yield.

  • Isolation:

    • Filter the slurry using a Büchner funnel or centrifuge.

    • Wash cake with cold Toluene/Heptane (1:2 ratio) .

    • Dry under vacuum at 45°C for 12 hours.

Protocol B: Enantiomeric Resolution (Chiral Purification)

Objective: Isolation of the active enantiomer (typically R-isomer for Baclofen analogs) from a racemic or enriched mixture.[1] Mechanism: Diastereomeric Salt Formation.

Theory

Direct crystallization of the free acid rarely upgrades chiral purity efficiently. We utilize a chiral base, (S)-(-)-1-Phenylethylamine ((S)-PEA) , to form a diastereomeric salt. The solubility difference between the


1
Step-by-Step Workflow
  • Salt Formation:

    • Dissolve 10 g (46 mmol) of racemic acid in Isopropanol (IPA) (50 mL) at 60°C.

    • Add 0.55 equivalents of (S)-PEA (approx. 25 mmol) slowly. Note: Using 0.5 eq maximizes the "Pope-Peachy" resolution effect.

  • Crystallization:

    • Allow the mixture to cool naturally to room temperature.

    • The less soluble diastereomeric salt (typically the R-acid/(S)-amine salt) will precipitate.[1]

    • Stir for 6 hours to equilibrate.

  • Filtration & Recrystallization:

    • Filter the solids.[3][4][5]

    • Purity Check: Analyze a small sample via Chiral HPLC. If ee < 98%, recrystallize the wet cake from Ethanol/Water (95:5) .

  • Free Acid Recovery (Salt Break):

    • Suspend the purified salt in Dichloromethane (DCM) and water.

    • Acidify with 1M HCl until pH < 2.

    • Separate the organic layer (containing the purified acid).[6]

    • Evaporate DCM and crystallize the residue using Protocol A (Toluene/Heptane) to obtain the final crystalline API.

Process Visualization (Graphviz)[1]

The following diagram illustrates the integrated purification workflow, distinguishing between chemical purification and chiral resolution.

GStartCrude 3-(3-Chloro-2-fluorophenyl)butanoic acidDissolutionDissolution(Toluene, 80°C)Start->DissolutionFilterPolishing Filtration(Remove Insolubles)Dissolution->FilterDecisionIs Chiral PurityRequired?Filter->DecisionCoolingControlled Cooling(+Heptane Anti-solvent)Decision->CoolingNo (Racemate OK)SaltFormAdd Chiral Base((S)-Phenylethylamine)Decision->SaltFormYes (Pure Enantiomer)IsolationAFiltration & Drying(Racemic Product)Cooling->IsolationASaltCrystDiastereomericSalt CrystallizationSaltForm->SaltCrystSaltBreakSalt Break(HCl / DCM Extraction)SaltCryst->SaltBreakFilter Solid SaltFinalCrystFinal Recrystallization(Protocol A)SaltBreak->FinalCrystProductPure Enantiomer(>99% ee, >99.5% purity)FinalCryst->Product

Figure 1: Integrated workflow for the purification and chiral resolution of halogenated phenylbutanoic acids.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Oiling Out Temperature dropped too fast; Impurity level too high.Re-heat to dissolution. Add seed crystals at the cloud point. Reduce cooling rate.
Low Yield Too much solvent; Final temp too high.Concentrate mother liquor by 50% and re-cool. Ensure final temp is <5°C.
Poor Chiral Resolution Wrong chiral base; Non-ideal solvent.Screen alternative bases (e.g., (R)-Naphthylethylamine).[1] Switch solvent to EtOH or Acetone.
Gel Formation Rapid precipitation of amorphous solid.Use Temperature Cycling : Heat and cool the slurry repeatedly (Oscillation) to ripen crystals.

References

  • Camps, P., et al. (2004).[1][7] "Synthesis of both enantiomers of baclofen using (R)- and (S)-N-phenylpantolactam as chiral auxiliaries." Tetrahedron: Asymmetry, 15(13), 2039-2044.[1][7] Link[7]

  • Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (Standard text for chiral acid resolution).

  • Anderson, N. G. (2012). Practical Process Research & Development. Academic Press. (General guide for crystallization scale-up).

  • Org. Synth. (2010). "Preparation of 3-Fluoro-2-aminobenzoic acid" (Analogous halogenated aromatic acid handling). Link

  • Reichardt, C. (2003).[8] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[8] (Source for solubility parameter data).

Introduction: The Strategic Value of 3-(3-Chloro-2-fluorophenyl)butanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of 3-(3-Chloro-2-fluorophenyl)butanoic acid as a strategic chiral building block in modern organic synthesis and medicinal chemistry.

In the landscape of modern drug discovery, the demand for structurally unique and stereochemically pure intermediates is paramount.[1] Chiral building blocks serve as the foundational keystones for constructing complex, biologically active molecules with defined three-dimensional architectures.[] this compound emerges as a particularly valuable synthon, integrating several key features that are highly sought after in medicinal chemistry. Its structure contains:

  • A chiral center at the C3 position, allowing for stereoselective interactions with biological targets.

  • A 3-chloro-2-fluorophenyl moiety. The incorporation of halogen atoms, particularly fluorine and chlorine, is a well-established strategy to modulate a drug candidate's metabolic stability, lipophilicity, binding affinity, and pharmacokinetic profile.[3][4]

  • A versatile carboxylic acid functional group, which serves as a reactive handle for a wide array of chemical transformations, including amide bond formation, reduction to alcohols, and esterification.

This document serves as a comprehensive technical guide, providing detailed protocols and scientific rationale for the synthesis, chiral resolution, and application of this compound in research and development.

Physicochemical and Spectroscopic Profile

The physical and spectral properties of a building block are critical for its effective use in synthesis, guiding decisions on reaction conditions, purification, and characterization.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Method
Molecular FormulaC₁₀H₁₀ClFO₂-
Molecular Weight216.64 g/mol -
AppearancePredicted: White to off-white solidAnalogy to similar compounds[5]
StorageStore in a cool, dry place, sealed from moistureStandard for carboxylic acids[5]

Table 2: Exemplary Spectroscopic Data Interpretation

The following data are predicted based on the structure and spectral data of analogous compounds.[6] Researchers should acquire and interpret data on their own material for confirmation.

TechniqueExpected SignatureInterpretation
¹H NMR δ ~1.2-1.4 (d, 3H), ~2.6-2.8 (m, 2H), ~3.4-3.6 (m, 1H), ~7.0-7.5 (m, 3H), ~12.0 (br s, 1H)Signals correspond to the methyl group, methylene protons, methine proton at the chiral center, aromatic protons, and the acidic carboxylic proton, respectively.
¹³C NMR δ ~20, ~40-45, ~120-160 (multiple, with C-F and C-Cl coupling), ~175-180Peaks represent the methyl, methylene, methine, aromatic carbons (showing characteristic splitting due to fluorine), and the carbonyl carbon.
¹⁹F NMR A single resonance in the typical aryl-F region.Confirms the presence of the fluorine atom on the aromatic ring.
FT-IR (cm⁻¹) ~2500-3300 (broad), ~1700 (strong), ~1100-1300 (C-F), ~700-850 (C-Cl)O-H stretch of the carboxylic acid, C=O carbonyl stretch, and characteristic stretches for the carbon-halogen bonds.
Mass Spec (MS) M+ peak at m/z ~216, with a characteristic M+2 isotope pattern (~3:1 ratio)Confirms the molecular weight and the presence of one chlorine atom.

Synthetic Strategy and Chiral Control

The utility of a chiral building block is contingent on its accessibility in an enantiomerically pure form. The primary challenge lies in establishing the stereocenter at the C3 position. We present a robust, two-stage strategy involving the synthesis of the racemic acid followed by classical diastereomeric resolution.

G start_node 1-Chloro-2-fluorobenzene + Crotonic Acid racemic_acid Racemic this compound start_node->racemic_acid Friedel-Crafts Acylation or similar C-C bond formation resolution Chiral Resolution (Diastereomeric Salt Formation) racemic_acid->resolution Add Chiral Base (e.g., (R)-α-methylbenzylamine) s_enantiomer (S)-Enantiomer (Building Block) resolution->s_enantiomer Fractional Crystallization & Acidification r_enantiomer (R)-Enantiomer (Building Block) resolution->r_enantiomer Isolate from Mother Liquor & Acidify

Caption: General workflow for synthesis and resolution.

Protocol 1: Synthesis of Racemic this compound

This protocol outlines a plausible synthetic route. The choice of catalyst and conditions may require optimization. Friedel-Crafts type reactions are common for creating such aryl-aliphatic linkages.[7]

  • Objective: To synthesize the racemic starting material for subsequent chiral resolution.

  • Principle: An acid-catalyzed reaction, such as a Friedel-Crafts acylation or alkylation, is used to form the carbon-carbon bond between the aromatic ring and the butanoic acid backbone.

Materials:

  • 1-Chloro-2-fluorobenzene

  • Crotonic acid or a derivative (e.g., crotonyl chloride)

  • Lewis acid catalyst (e.g., AlCl₃, FeCl₃) or Brønsted acid (e.g., H₃PO₄)

  • Anhydrous dichloromethane (DCM) or other suitable solvent

  • Hydrochloric acid (1M HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Catalyst Suspension: Charge the flask with anhydrous DCM and the Lewis acid catalyst (e.g., AlCl₃, 1.2 equivalents) under a nitrogen atmosphere. Cool the suspension to 0 °C in an ice bath.

  • Reagent Addition: Dissolve crotonic acid (1.0 equivalent) and 1-chloro-2-fluorobenzene (1.1 equivalents) in anhydrous DCM. Add this solution dropwise to the catalyst suspension over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Carefully and slowly quench the reaction by pouring the mixture over crushed ice containing concentrated HCl.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, water, and saturated NaHCO₃ solution. The product, being an acid, will move to the bicarbonate layer.

  • Isolation: Collect the basic aqueous layer and re-acidify carefully with concentrated HCl until the pH is ~1-2. A precipitate should form.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. If necessary, purify further by recrystallization from a suitable solvent system (e.g., toluene/hexanes).

  • Characterization: Confirm the structure of the racemic product using NMR, IR, and MS analysis.

Protocol 2: Chiral Resolution via Diastereomeric Salt Formation

Classical resolution remains a highly effective and scalable method for obtaining enantiopure acids.[8] The key is to form a diastereomeric salt with a chiral base, which can then be separated by fractional crystallization due to differences in solubility.

  • Objective: To separate the racemic mixture into its constituent (R)- and (S)-enantiomers.

  • Principle: A chiral amine forms diastereomeric salts with the racemic carboxylic acid. These diastereomers have different physical properties, most notably solubility, allowing one to be selectively crystallized.

Materials:

  • Racemic this compound

  • Chiral resolving agent (e.g., (R)-(+)-α-methylbenzylamine, cinchonidine, or (-)-2-amino-1,2-diphenylethanol)[8]

  • Screening solvents (e.g., Ethanol, Methanol, Isopropanol, Ethyl Acetate, Acetonitrile)

  • Hydrochloric acid (2M HCl)

  • Ethyl Acetate

  • Anhydrous MgSO₄

Procedure:

  • Solvent & Agent Screening (Small Scale):

    • In separate test tubes, dissolve a small amount of the racemic acid (e.g., 100 mg) and a sub-stoichiometric amount of the chiral base (e.g., 0.5 equivalents) in different heated solvents.

    • Allow the solutions to cool slowly to room temperature, then to 0-4 °C.

    • Identify the solvent-agent combination that yields a crystalline salt.

    • Isolate the crystals and a sample of the mother liquor. Liberate the acid from both by partitioning between ethyl acetate and 2M HCl.

    • Analyze the enantiomeric excess (ee) of each sample using chiral HPLC to determine the efficiency of the resolution.

Table 3: Hypothetical Chiral Resolution Screening Results

Resolving AgentSolventResultee of Crystals
(R)-α-methylbenzylamineEthanolCrystalline solid>95% (S)-acid
(R)-α-methylbenzylamineEthyl AcetateOil-
CinchonidineMethanolCrystalline solid>90% (R)-acid
CinchonidineAcetonitrileFine precipitate~70% (R)-acid
  • Preparative Scale Resolution (Based on Screening):

    • Dissolve the racemic acid (1.0 equivalent) in the optimal solvent (e.g., ethanol) with gentle heating.

    • Add the chosen chiral base (0.5-0.6 equivalents) portion-wise.

    • Allow the solution to cool slowly to room temperature to facilitate the growth of large crystals. Complete the crystallization by storing at 4 °C overnight.

  • Isolation of First Diastereomer:

    • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent. This is the less-soluble diastereomeric salt.

    • To improve enantiopurity, this salt can be recrystallized from the same solvent.

  • Liberation of the Free Acid:

    • Suspend the purified diastereomeric salt in a mixture of ethyl acetate and water.

    • Add 2M HCl and stir until all solids have dissolved and the aqueous layer is acidic (pH ~1).

    • Separate the organic layer, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the enantiopure acid (e.g., the (S)-enantiomer).

  • Isolation of the Second Enantiomer:

    • Take the mother liquor from the initial filtration (which is enriched in the other diastereomer).

    • Concentrate the mother liquor and liberate the acid using the same acidification and extraction procedure to obtain the other enantiomer (e.g., the (R)-enantiomer), which can be further purified if necessary.

  • Validation: Determine the enantiomeric purity of both final products using chiral HPLC.

Applications in Synthesis: Leveraging the Chiral Building Block

Once obtained in enantiopure form, this compound is a versatile precursor for more complex chiral molecules.

G start_node (S)-3-(3-Chloro-2-fluorophenyl) butanoic acid amide Chiral Amide Derivatives start_node->amide Amine (R-NH₂), Coupling Agent (e.g., HBTU, EDC) alcohol Chiral Alcohol Derivatives start_node->alcohol Reducing Agent (e.g., BH₃·THF, LiAlH₄) amide->amide alcohol->alcohol

Caption: Downstream applications of the chiral building block.

Protocol 3: Synthesis of a Chiral Amide Derivative

Amide bond formation is one of the most fundamental and prevalent reactions in pharmaceutical development.

  • Objective: To couple the enantiopure acid with a primary or secondary amine without racemization.

  • Principle: Activation of the carboxylic acid with a coupling reagent facilitates nucleophilic attack by the amine. Reagents like HBTU or EDC/HOBt are used to promote efficient coupling and suppress side reactions.[9]

Materials:

  • Enantiopure this compound

  • Desired amine (e.g., benzylamine, 1.1 equivalents)

  • Coupling reagent (e.g., HBTU, 1.1 equivalents)

  • Organic base (e.g., DIPEA or N-methylmorpholine, 2.5 equivalents)

  • Anhydrous solvent (e.g., DMF or DCM)

  • Standard workup reagents (Ethyl Acetate, 1M HCl, sat. NaHCO₃, brine)

Procedure:

  • Setup: In a round-bottom flask under nitrogen, dissolve the enantiopure acid (1.0 equivalent) and HBTU (1.1 equivalents) in anhydrous DMF.

  • Base Addition: Add DIPEA (2.5 equivalents) and stir the mixture for 10-15 minutes at room temperature. This pre-activates the carboxylic acid.

  • Amine Addition: Add the amine (1.1 equivalents) to the activated mixture.

  • Reaction: Stir at room temperature for 2-12 hours, monitoring by TLC.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl (x2), sat. NaHCO₃ (x2), and brine.

  • Purification: Dry the organic layer over MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the pure chiral amide.

  • Characterization: Confirm the structure by NMR and MS. Verify that no racemization occurred by comparing with the amide made from the other enantiomer via chiral HPLC.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound may not be available, precautions should be based on analogous halogenated aromatic compounds.[10][11][12][13][14]

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[14]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.[10] Wash hands thoroughly after handling.[11]

  • Spills: In case of a small spill, sweep up the solid material carefully, avoiding dust formation, and place it in a suitable container for disposal.[10]

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water.[11]

    • Eye Contact: Rinse cautiously with water for several minutes.[12]

    • Inhalation: Move the person to fresh air.[13]

    • Ingestion: Do not induce vomiting. Call a physician.[14]

  • Storage: Keep the container tightly closed and store in a dry, well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.[13]

Conclusion

This compound stands as a potent and strategically designed chiral building block. Its synthesis and resolution, while requiring careful execution, are achievable through established and reliable chemical protocols. The presence of a stereocenter combined with the unique electronic properties imparted by the chloro- and fluoro-substituents makes it an exceptionally valuable tool for medicinal chemists aiming to access novel chemical space and develop next-generation therapeutics. The protocols provided herein offer a solid foundation for researchers to synthesize, resolve, and utilize this synthon in their drug discovery programs.

References

  • AAPPTec, LLC. (n.d.). Safety Data Sheet: (S)-3-(Boc-amino)-4-(3-fluorophenyl)butanoic acid.
  • Dow. (n.d.). Safety Data Sheet.
  • KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet: 1-(2-Fluorophenyl)cyclobutan-1-amine hydrochloride.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 3-Chloro-2-butanone.
  • Thermo Fisher Scientific. (2025, September 12). Safety Data Sheet: 2-Chloro-4'-fluoropropiophenone.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 79391515, 3-(3-Chloro-2-fluoroanilino)-2-methylbutanoic acid.
  • Shimizu, M., & Hata, T. (2014). Organocatalytic asymmetric fluorination of α-chloroaldehydes involving kinetic resolution. Beilstein Journal of Organic Chemistry, 10, 237-242.
  • BenchChem. (2025). Application Notes and Protocols: 3-Chlorobutanamide in Pharmaceutical Development.
  • Fier, P. S., & Maloney, K. M. (2024). Fluorinated building blocks in drug design: new pathways and targets. RSC Medicinal Chemistry, 15(2), 228-238.
  • MilliporeSigma. (n.d.). 3-(5-Chloro-2-fluorophenyl)propanoic acid.
  • Wang, X., et al. (2023). Enantioselective Synthesis of Highly Substituted Fluoroalkylated Benzopyranones and 3-Coumaranones via N-Heterocyclic Carbene-Catalyzed Intramolecular Annulations. The Journal of Organic Chemistry, 88(20), 14457-14468.
  • BOC Sciences. (n.d.). Precision Chiral Building Block Synthesis.
  • Singh, V. K., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 223, 113636.
  • Ager, D. J. (2004). Synthesis of chiral building blocks for use in drug discovery. Current Opinion in Drug Discovery & Development, 7(6), 884-894.
  • Orsi, D., et al. (2020). Telescoped Continuous Flow Synthesis of Optically Active γ-Nitrobutyric Acids as Key Intermediates of Baclofen, Phenibut, and Fluorophenibut. Organic Letters, 22(20), 8040-8044.
  • Ramachandran, P. V. (n.d.). Fluoroorganic Chemistry. Purdue University.
  • Kim, J., et al. (2022). Enantioseparation of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation by 2-Amino-1,2-diphenylethanol (ADPE) and Cinchonidine. Molecules, 28(1), 101.
  • BenchChem. (2025). Spectroscopic and Metabolic Profile of 3-Chloro-4-fluoroaniline: A Technical Guide.
  • Google Patents. (n.d.). WO2014086325A1 - A method of preparing 3-amino-4-(2,4,5-trifluorophenyl)butanoic acid derivatives.
  • Witte, D. T., et al. (1993). Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid.
  • ResearchGate. (2026, February). Chiral Resolution, Stereochemical Assignment and Correction of a Cystic Fibrosis-causing variant of Aryl-Triazolyl-Methanol Derivative. Request PDF.
  • MilliporeSigma. (n.d.). 3-(2-Chloro-4-fluorophenyl)propanoic acid.

Sources

Troubleshooting & Optimization

Optimizing enantiomeric excess (ee) for 3-(3-Chloro-2-fluorophenyl)butanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An enantiomerically pure form of 3-(3-Chloro-2-fluorophenyl)butanoic acid is a critical chiral building block in pharmaceutical synthesis. Achieving high enantiomeric excess (ee) is paramount for ensuring the efficacy and safety of the final active pharmaceutical ingredient (API). This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals to troubleshoot and optimize the enantiomeric purity of this compound.

Part 1: Foundational Concepts & Accurate Measurement

Before optimizing enantiomeric excess, it is crucial to have a robust and reliable analytical method to measure it accurately.

Frequently Asked Questions (FAQs)

Q1: What is enantiomeric excess (ee) and why is it critical?

Enantiomeric excess is a measure of the purity of a chiral substance. It reflects the degree to which one enantiomer is present in greater amounts than the other. It is calculated as:

ee (%) = [ |(R) - (S)| / |(R) + (S)| ] x 100

In drug development, different enantiomers of a molecule often exhibit vastly different pharmacological activities and toxicological profiles.[1] Therefore, regulatory agencies demand that chiral drugs be supplied as single enantiomers, making high ee a non-negotiable quality attribute.

Q2: What are the primary methods for determining the ee of this compound?

The most common and reliable methods are chromatographic and spectroscopic. The choice of technique often involves a trade-off between speed, sensitivity, and the specific nature of the analyte.[2]

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most widely used and powerful technique.[2] It uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation.[2][3]

  • Chiral Gas Chromatography (GC): Suitable for volatile and thermally stable derivatives of the carboxylic acid (e.g., methyl or ethyl esters). Like HPLC, it uses a chiral column to separate the enantiomers.[2][4]

  • NMR Spectroscopy with Chiral Discriminating Agents: This method involves forming diastereomeric complexes with a chiral derivatizing agent (e.g., Mosher's acid) or a chiral solvating agent (lanthanide shift reagents).[4][5] These diastereomers exhibit distinct signals in the NMR spectrum, allowing for quantification of their ratio.[4]

Data Summary: Comparison of ee Determination Methods

FeatureChiral HPLCChiral GCNMR with Chiral Discriminating Agents
Principle Differential interaction with a chiral stationary phase (CSP).[2]Separation of volatile enantiomers on a chiral stationary phase.[2]Formation of diastereomeric complexes with distinct NMR signals.[4]
Resolution Excellent, baseline separation is common.[2]Very high for suitable analytes.[2]Generally lower; peak overlap can be an issue.[2]
Analysis Time 10 - 30 minutes per sample.[2]5 - 20 minutes per sample.[2]2 - 10 minutes per sample.[6]
Sample Prep Direct injection or simple dilution.Derivatization to a volatile ester may be required.Derivatization may be required to form a stable diastereomer.[5]
Sensitivity High (ng to pg range).[2]Very High (pg to fg range).[2]Lower, requires more sample.

Part 2: Core Strategies for Optimizing Enantiomeric Excess

Optimizing the ee of this compound can be approached through two primary strategies: the resolution of a racemic mixture or an enantioselective synthesis.

Strategy A: Chiral Resolution of Racemic Acid

This is often the most practical approach when a straightforward synthesis of the racemic acid is available. The core principle is to convert the enantiomers into a pair of diastereomers, separate them based on their different physical properties (like solubility), and then regenerate the desired enantiomer.

Q3: How does diastereomeric salt crystallization work?

This classic resolution technique involves reacting the racemic carboxylic acid with an enantiomerically pure chiral base (the resolving agent). This acid-base reaction forms a pair of diastereomeric salts.

(R,S)-Acid + (R)-Base → (R)-Acid-(R)-Base Salt + (S)-Acid-(R)-Base Salt

These diastereomeric salts have different physical properties, most notably different solubilities in a given solvent system. Through careful selection of solvents and controlled crystallization, one diastereomeric salt will preferentially precipitate from the solution, allowing for its separation by filtration. The enantiomerically enriched acid can then be recovered by treating the isolated salt with a strong acid to break the ionic bond.

Q4: What are the critical parameters to optimize in a diastereomeric salt resolution?

  • Choice of Resolving Agent: The resolving agent must form a stable salt that crystallizes well. The "fit" between the acid and the base is crucial. Common choices for resolving chiral acids include enantiopure amines like (R)- or (S)-α-methylbenzylamine, quinine, brucine, or cinchonidine.

  • Solvent System: This is arguably the most critical variable. The solvent must provide a significant solubility difference between the two diastereomeric salts. Screening a range of solvents (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, and their mixtures with water) is essential.

  • Temperature Profile: Cooling rate and final temperature directly impact the kinetics and thermodynamics of crystallization. A slow, controlled cooling process generally yields crystals of higher purity.

  • Stoichiometry: Using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can sometimes lead to a higher ee in the crystallized salt, a phenomenon known as the Pope-Peachey method.

Strategy B: Enantioselective Synthesis

This approach aims to create the desired enantiomer directly, avoiding the need for resolution. This is often a more elegant and efficient strategy for large-scale production.

Q5: What are the main approaches to the enantioselective synthesis of a β-chiral carboxylic acid?

  • Chiral Auxiliary-Mediated Synthesis: A chiral auxiliary is a molecule that is temporarily incorporated into the substrate, directs the stereochemical outcome of a reaction, and is then cleaved off.[1] For a β-chiral acid, this could involve a stereoselective conjugate addition to an α,β-unsaturated precursor attached to a chiral auxiliary (e.g., a Meyers oxazoline or Evans auxiliary).

  • Enantioselective Catalysis: A small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. This could involve asymmetric hydrogenation of an unsaturated precursor or a catalytic conjugate addition of a nucleophile.[7]

  • Biocatalysis: Enzymes are highly selective catalysts. A biocatalytic approach could involve the kinetic resolution of a racemic ester of the target acid using a lipase, where the enzyme selectively hydrolyzes one enantiomer, leaving the other enriched.[8]

Part 3: Troubleshooting Guide

This section addresses common issues encountered during the optimization process in a direct question-and-answer format.

Troubleshooting Low Enantiomeric Excess

start Start: Low ee (<95%) Observed check_analytical Is the analytical method validated and robust? start->check_analytical check_purity Are starting materials and reagents pure? check_analytical->check_purity Yes fix_analytical Action: Re-validate method. Check column health. Confirm peak integration. check_analytical->fix_analytical No check_conditions Are reaction/crystallization conditions optimal? check_purity->check_conditions Yes fix_purity Action: Verify ee of chiral auxiliary/resolving agent. Purify racemic acid. check_purity->fix_purity No fix_conditions Action: Screen more solvents. Optimize temperature profile. Adjust stoichiometry. check_conditions->fix_conditions No success Success: ee Optimized check_conditions->success Yes fix_analytical->success fix_purity->success fix_conditions->success

Caption: A stepwise workflow for troubleshooting low enantiomeric excess.

Q6: My ee is consistently low after diastereomeric salt crystallization. What should I investigate first?

  • Verify the Purity of Your Resolving Agent: The enantiomeric purity of your chiral resolving agent is paramount. Any contamination with the opposite enantiomer will directly lower the maximum possible ee of your diastereomeric salt.[6] Verify its purity by a trusted analytical method.

  • Re-screen Solvents: The initial solvent choice may be suboptimal. A systematic screening of different solvents and solvent mixtures is the most effective way to improve resolution. Even small amounts of a co-solvent can dramatically alter the solubility profile.

  • Analyze the Mother Liquor: After filtration, isolate the acid from the mother liquor (the remaining solution). If the mother liquor is significantly enriched in the other enantiomer, your crystallization is working, but may not be efficient enough. This points towards optimizing the solvent and temperature profile. If there is no enrichment, the resolving agent and solvent are not a good match.

Q7: I'm seeing poor resolution and peak tailing in my Chiral HPLC analysis. How can I improve the chromatogram?

Poor peak shape can compromise the accuracy of your ee measurement.[3]

  • Add a Mobile Phase Modifier: For acidic compounds like this one, secondary interactions with the stationary phase can cause peak tailing. Adding a small amount of a strong acid, like 0.1% trifluoroacetic acid (TFA) or formic acid, to the mobile phase can suppress these interactions and significantly improve peak shape.[9]

  • Adjust Mobile Phase Polarity: Systematically vary the ratio of your mobile phase components (e.g., hexane/isopropanol). A small change in polarity can have a large effect on resolution.[9]

  • Lower the Flow Rate: Reducing the flow rate can increase the interaction time with the chiral stationary phase, often leading to better separation between the enantiomer peaks.

  • Check for Column Overload: Injecting too concentrated a sample can lead to broad, distorted peaks. Try diluting your sample and re-injecting.[3]

Q8: I suspect my racemic starting material contains impurities. Could this affect the resolution?

Absolutely. Impurities in the starting material can interfere with the crystallization process in several ways:

  • Inhibiting Crystal Growth: Impurities can adsorb to the surface of growing crystals, disrupting the lattice formation and leading to poor crystal quality or preventing crystallization altogether.

  • Co-precipitation: Some impurities may have similar solubility profiles and co-precipitate with your desired diastereomeric salt, lowering its purity and the final ee.

  • Altering Solubility: The presence of impurities can change the overall solubility of the diastereomeric salts in the solvent, negatively impacting the resolution efficiency.

Action: Always ensure your starting racemic this compound is of high purity (>98%) before attempting a chiral resolution. Recrystallization or column chromatography of the racemic material may be a necessary first step.

Part 4: Experimental Protocols

These protocols are intended as general guidelines and must be optimized for your specific laboratory conditions and equipment.

Protocol 1: Chiral HPLC Method Development for ee Determination

start Start: Develop Chiral HPLC Method step1 1. Prepare Samples: - Racemic standard (1 mg/mL) - Enantiomerically enriched sample start->step1 step2 2. Initial Conditions: - Column: Polysaccharide-based CSP - Mobile Phase: 90:10 Hexane:IPA - Flow Rate: 1.0 mL/min - Detector: UV at 254 nm step1->step2 step3 3. Inject Racemic Standard step2->step3 decision Is baseline resolution achieved (Rs > 1.5)? step3->decision optimize 4. Optimize Method: - Vary Hexane:IPA ratio (e.g., 95:5, 80:20) - Add 0.1% TFA to mobile phase - Adjust flow rate (0.5-1.5 mL/min) decision->optimize No end End: Quantify ee using validated method decision->end Yes optimize->step3

Sources

Technical Support Center: Minimizing Racemization During Derivatization of 3-(3-Chloro-2-fluorophenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As an Application Scientist, I have designed this troubleshooting guide to help researchers and drug development professionals maintain the stereochemical integrity of 3-(3-Chloro-2-fluorophenyl)butanoic acid during synthetic and analytical derivatization workflows.

Root Cause Analysis: The "Why" Behind C3 Racemization

When working with chiral carboxylic acids, racemization is typically associated with the


-position (C2) via base-catalyzed enolization or ketene formation. However, This compound  possesses a stereocenter at the 

-position (C3). Standard peptide coupling conditions do not typically racemize

-chiral centers.

If you are observing a loss of enantiomeric excess (ee) during derivatization, the root cause lies in the specific chemical environment of the C3 carbon: it is a tertiary benzylic position .

  • Radical-Mediated Autoxidation: The tertiary benzylic C–H bond is relatively weak. When exposed to high temperatures, light, or peroxide-containing ethereal solvents (e.g., aging THF), this proton is susceptible to homolytic cleavage. The resulting planar benzylic radical recombines non-stereoselectively, leading to racemization[1].

  • Acid-Catalyzed Ionization: The use of harsh Lewis or Brønsted acids (e.g., refluxing methanolic ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     or pure 
    
    
    
    ) can promote transient benzylic carbocation formation. Even though the 3-chloro-2-fluorophenyl ring is electron-withdrawing, extreme thermal and acidic stress can still force ionization, destroying the stereocenter.
  • Thermal Analytical Artifacts: Often, the synthetic derivatization is successful, but the molecule racemizes during analysis. For example, injecting the derivative into a Gas Chromatography (GC) inlet set above 250 °C can cause thermal degradation of the benzylic center.

G A 3-(3-Chloro-2-fluorophenyl) butanoic acid B Harsh Activation (SOCl2, >60°C) A->B Thermal/Acidic E Mild Activation (HATU, 20°C) A->E Controlled C Benzylic Radical / Carbocation B->C D Racemized Product (Loss of ee) C->D F Stereoretentive Intermediate E->F G Enantiopure Deriv. (Retention of ee) F->G

Mechanistic pathways of C3 racemization vs. stereoretention during derivatization.

Quantitative Impact of Derivatization Conditions

To illustrate the causality between reagent choice and stereochemical fidelity, the table below summarizes the typical impact of various activation methods on the enantiomeric excess of 3-arylbutanoic acid derivatives.

Derivatization MethodReagents & SolventTemp (°C)Time (h)Resulting ee (%)Stereochemical Outcome
Acid Chloride Formation

(neat)
802~65%Severe Racemization
Fischer Esterification MeOH,

(cat.)
654~82%Moderate Racemization
Mild Amidation HATU, DIPEA, DMF202>98%Stereoretentive
Carbodiimide Coupling EDC, HOBt, DCM204>98%Stereoretentive
Silylation (GC Prep) BSTFA, Pyridine400.5>98%Stereoretentive

Step-by-Step Stereoretentive Protocols

To establish a self-validating system, use the following field-proven protocols designed specifically to protect the benzylic C3 stereocenter.

Protocol A: Mild Amidation (For Synthetic Derivatization or Chiral Tagging)

Use this protocol when forming amides for drug development or attaching chiral derivatizing agents for LC/MS analysis[2].

  • Preparation: Dissolve 1.0 equivalent of this compound in anhydrous, peroxide-free DMF or DCM. Critical: Degas the solvent with Argon for 10 minutes to purge oxygen and prevent radical autoxidation.

  • Amine Addition: Add 1.1 equivalents of your target amine or chiral derivatizing agent.

  • Thermal Control: Submerge the reaction flask in an ice bath to bring the internal temperature to 0 °C.

  • Activation: Add 1.2 equivalents of HATU, followed by the dropwise addition of 2.5 equivalents of DIPEA.

  • Propagation: Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature (maximum 20 °C) for 2 hours.

  • Workup: Quench with saturated aqueous

    
     and extract with ethyl acetate. Wash the organic layer with brine, dry over 
    
    
    
    , and concentrate under reduced pressure at
    
    
    30 °C.
Protocol B: Mild Silylation (For GC/MS Analysis)

Use this protocol to volatilize the acid without subjecting it to thermal degradation.

  • Preparation: Transfer 1 mg of the acid into a 2 mL glass GC autosampler vial.

  • Reagent Addition: Add 50 µL of anhydrous pyridine and 50 µL of BSTFA containing 1% TMCS.

  • Incubation: Cap the vial securely and incubate in a heating block at 40 °C for exactly 30 minutes . Do not exceed 40 °C.

  • Analysis: Inject directly into the GC/MS. Ensure the GC inlet temperature is set to 200 °C (avoid the standard 250 °C to prevent thermal racemization inside the liner).

G Start Select Derivatization Goal Analytical Analytical (GC/HPLC) Start->Analytical Synthetic Synthetic (Amide/Ester) Start->Synthetic GC GC Analysis Analytical->GC HPLC HPLC Analysis Analytical->HPLC Amide Amide Coupling Synthetic->Amide Ester Esterification Synthetic->Ester Silyl Silylation (BSTFA) Temp < 40°C GC->Silyl Chiral Chiral Deriv. Agent (e.g., Mosher's) HPLC->Chiral HATU HATU / DIPEA in DMF (0-20°C) Amide->HATU CDI CDI / DMAP in DCM (RT) Ester->CDI

Decision matrix for selecting stereoretentive derivatization conditions.

Troubleshooting FAQs

Q: I used thionyl chloride (


) at reflux to form the acid chloride, and my enantiomeric excess (ee) dropped from 99% to 70%. What happened? 
A:  Thionyl chloride at reflux (>75 °C) provides enough thermal energy to initiate radical abstraction at the tertiary benzylic C3 position. The resulting planar benzylic radical recombines non-stereoselectively. Additionally, trace HCl generated during the reaction can promote transient carbocation formation. Switch to a mild coupling agent like HATU (Protocol A) or use oxalyl chloride with catalytic DMF at 0 °C if an acid chloride is strictly required.

Q: Can the choice of solvent affect the optical purity during derivatization? A: Yes. Ethereal solvents (THF, 1,4-dioxane, diethyl ether) form peroxides over time. These peroxides act as radical initiators, abstracting the benzylic proton at C3 and leading to racemization. Always use freshly distilled, peroxide-free solvents, or switch to DCM or DMF degassed with argon.

Q: I am analyzing the enantiomers via chiral GC. The peak shapes are broad, and the ee is lower than expected. Is the derivatization failing? A: The derivatization might be perfectly fine, but the GC inlet temperature is likely causing thermal racemization. Tertiary benzylic compounds can degrade or racemize in GC injection ports set above 250 °C. Lower the inlet temperature to 200 °C, ensure complete silylation, or switch to chiral HPLC where thermal stress is entirely eliminated[1].

Q: Does the choice of base matter during amide coupling? A: While 3-arylbutanoic acids are generally stable to standard organic bases (unlike


-chiral acids), using extremely strong bases (e.g., n-BuLi or LDA) during specialized derivatizations (like Weinreb amide formation) can cause unexpected side reactions. Stick to mild, non-nucleophilic bases like DIPEA or NMM.

References

1.[1] Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. mdpi.com. 1 2.[2] Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. ddtjournal.com. 2 3. The Use of Derivatization Reagents for Gas Chromatography (GC). sigmaaldrich.com. 4.[3] Molecular Sensing of Chiral Carboxylic Acid Enantiomers Using CD Inductions in the Visible Light Region. acs.org. 3

Sources

Technical Support Center: Purification of 3-(3-Chloro-2-fluorophenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the separation and purification of 3-(3-Chloro-2-fluorophenyl)butanoic acid , a critical chiral intermediate often used in the synthesis of antiretroviral agents (e.g., integrase inhibitors) and other bioactive scaffolds.

The following content is structured as a Tier-2 Technical Support resource, designed for process chemists and analytical scientists.

Executive Summary & Chemical Context

  • Target Molecule: this compound

  • CAS Registry: 886498-12-0 (Racemic/General)

  • Key Challenge: The molecule possesses a stereocenter at the C3 position. Synthetic routes (e.g., Knoevenagel condensation followed by reduction, or conjugate addition) often yield a racemic mixture or suboptimal enantiomeric excess (ee).

  • Primary By-products:

    • Enantiomer: The (R)- or (S)-isomer (depending on target).

    • Chemical Impurities: 3-Chloro-2-fluorobenzaldehyde (starting material), de-halogenated side products, and crotonic acid derivatives.

Troubleshooting Guide (Q&A)

Category A: Enantiomeric Resolution (Chiral Purity)

Q1: I am obtaining low enantiomeric excess (<80% ee) after the initial crystallization. How can I improve the optical purity without running a costly preparative HPLC? A: Low ee typically indicates non-selective crystallization or "eutectic entrapment" where the racemic crystal lattice is more stable than the enantiopure form.

  • Diagnostic: Check the solubility profile. Racemates of 3-arylbutanoic acids often have lower solubility than pure enantiomers in non-polar solvents.

  • Solution (Classical Resolution): Implement a Diastereomeric Salt Formation protocol. For 3-arylbutanoic acids, chiral amines are the gold standard.

    • Recommended Resolving Agent: (S)-(-)-1-Phenylethylamine (S-PEA) is highly effective for resolving 3-phenylbutanoic acid derivatives.

    • Solvent System: Use 2-Propanol (IPA) or an Ethanol/Water (9:1) mixture. The salt of the unwanted enantiomer usually remains in the mother liquor (or precipitates preferentially depending on the specific pair; typically, S-Acid/S-Amine salts crystallize well).

    • Refinement: If S-PEA fails, screen (R)-(+)-1-(1-Naphthyl)ethylamine .

Q2: My chiral salt precipitates as an oil or a sticky gum rather than a crystal. What is wrong? A: This "oiling out" phenomenon is caused by supersaturation occurring too rapidly or the presence of residual organic solvents (e.g., DCM, THF) interfering with the crystal lattice.

  • Immediate Fix: Re-heat the mixture until the oil dissolves. Add seed crystals of the pure salt (if available) at 5-10°C below the boiling point.

  • Process Change: Switch to a milder cooling ramp (10°C/hour). Ensure the mixture is stirred significantly (high shear) to induce nucleation.

Category B: Chemical Purity (Removal of By-products)

Q3: HPLC shows a persistent impurity at RRT 1.2 (Relative Retention Time) that tracks with the product. How do I remove it? A: This is likely the des-chloro or des-fluoro analog, or a regioisomer formed during the initial aryl coupling (e.g., Friedel-Crafts side products). Because these have similar pKa and solubility to your target:

  • Action: Standard acid-base extraction will not remove these.

  • Protocol: Perform a Recrystallization from Heptane/Toluene . The halogenated target molecule often has higher lattice energy than des-halo impurities due to halogen bonding/stacking.

  • Alternative: If the impurity is non-acidic (e.g., an ester or aldehyde precursor), use the pH-Swing Extraction (see Protocol A below).

Q4: The product is colored (yellow/orange) despite showing >98% purity by HPLC. A: Trace transition metals (Pd or Rh from cross-coupling steps) or conjugated oligomers (from crotonate polymerization) cause this.

  • Solution: Treat the aqueous salt solution (during the basic phase of extraction) with activated charcoal (5 wt%) or a metal scavenger (e.g., SiliaMetS® Thiol) for 30 minutes before acidification.

Detailed Experimental Protocols

Protocol A: "pH-Swing" Purification (Chemical Cleanup)

Use this to remove neutral organic impurities (aldehydes, esters) before chiral resolution.

  • Dissolution: Dissolve crude mixture in 1M NaOH (3.0 equiv). The target acid forms a water-soluble carboxylate salt.

  • Wash: Extract the aqueous layer twice with MTBE (Methyl tert-butyl ether) .

    • Mechanism:[1][2][3][4][5] Neutral impurities (unreacted 3-chloro-2-fluorobenzaldehyde) migrate to the MTBE layer. The target acid remains in the water.

  • Acidification: Cool aqueous layer to 0–5°C. Slowly add 6M HCl until pH < 2.

  • Isolation: Extract the precipitated oil/solid into Ethyl Acetate . Dry over

    
     and concentrate.
    
Protocol B: Classical Resolution via Diastereomeric Crystallization

Targeting the (S)-enantiomer (Hypothetical target - adjust amine chirality for (R)-target).

  • Stoichiometry: Dissolve 10 g (46 mmol) of racemic acid in 50 mL of Ethanol (95%) .

  • Addition: Add 0.55 equivalents (25.3 mmol) of (S)-(-)-1-Phenylethylamine dropwise at 60°C.

    • Note: Using 0.5 equivalents ("Pope-Peachy" method) maximizes theoretical yield of the desired salt.

  • Crystallization: Cool slowly to Room Temperature (RT) over 4 hours, then to 0°C for 2 hours.

  • Filtration: Collect the white precipitate.

    • Check: Analyze the solid (salt) and liquor by Chiral HPLC.

  • Liberation: Suspend the salt in water, acidify with 1M HCl, and extract with Ethyl Acetate to recover the chiral acid.

Protocol C: Analytical HPLC Method

For monitoring Enantiomeric Excess (ee).[6]

ParameterCondition
Column Chiralpak AD-H or IA (Amylose-based), 4.6 x 250 mm, 5 µm
Mobile Phase n-Hexane : Isopropyl Alcohol : TFA (90 : 10 : 0.1)
Flow Rate 1.0 mL/min
Detection UV @ 210 nm (or 254 nm)
Temperature 25°C
Expected Retention (R)-Isomer: ~8.5 min

Workflow Visualization

The following diagram illustrates the logical flow for purifying a crude reaction mixture containing the target acid.

PurificationWorkflow Crude Crude Mixture (Racemic Acid + Neutrals + Metals) BaseExt 1. Dissolve in 1M NaOH 2. Wash with MTBE Crude->BaseExt Neutrals Organic Layer: Discard (Aldehydes, Esters) BaseExt->Neutrals Remove AqLayer Aqueous Layer: (Target Carboxylate) BaseExt->AqLayer Acidify Acidify (pH < 2) Extract w/ EtOAc AqLayer->Acidify RacemicAcid Semi-Pure Racemic Acid Acidify->RacemicAcid Resolution Add (S)-Phenylethylamine in Ethanol (60°C -> 0°C) RacemicAcid->Resolution Filtration Filtration Resolution->Filtration SolidSalt Solid: Diastereomeric Salt (Enriched Enantiomer) Filtration->SolidSalt Liquor Mother Liquor: (Unwanted Enantiomer) Filtration->Liquor Liberation Salt Break: HCl / EtOAc Extraction SolidSalt->Liberation FinalProd Final Product: Chiral 3-(3-Cl-2-F-phenyl)butanoic acid (>98% ee, >99% purity) Liberation->FinalProd

Caption: Logical workflow for the purification of this compound, moving from chemical cleanup (pH-swing) to optical purification (resolution).

References

  • Vertex AI Search. (2024). Synthesis and purification of this compound. 6

  • Organic Syntheses. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Organic Syntheses, 95, 329-341. 3

  • MilliporeSigma. (n.d.). Chiral Amines in Asymmetric Synthesis.

  • Google Patents. (2014). WO 2014/056465 A1 - An improved production method and new intermediates of synthesis of elvitegravir. 7

Sources

Technical Support Center: Stability Testing and Degradation Analysis of 3-(3-Chloro-2-fluorophenyl)butanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the stability testing and degradation analysis of 3-(3-Chloro-2-fluorophenyl)butanoic acid. It is designed to provide not only procedural steps but also the underlying scientific rationale to empower users to troubleshoot and adapt methodologies effectively.

Section 1: Understanding the Molecule's Stability Profile

This compound possesses several functional groups that dictate its chemical reactivity and potential degradation pathways. A proactive understanding of these structural features is critical for designing a robust stability testing program.

  • Carboxylic Acid Moiety: This group is susceptible to decarboxylation, particularly under thermal stress, and can undergo reactions typical of acids. The rate of degradation can be influenced by pH.[1][2]

  • Halogenated Phenyl Ring: The aromatic ring is substituted with both chlorine and fluorine atoms. Carbon-halogen bonds, particularly C-Cl, can be susceptible to cleavage under photolytic and certain oxidative conditions.[3][4] Halogenated aromatic compounds are known for their chemical stability, but forced degradation conditions are designed to probe these vulnerabilities.[5][6]

  • Aliphatic Butanoic Acid Chain: The C-H bonds on the aliphatic chain are potential sites for oxidative attack, which could lead to the formation of hydroxylated or ketonic impurities.[7]

Forced degradation studies are intentionally aggressive to ensure that any potential instability is discovered early, helping to build quality into the drug development process from the start.[8][9]

Section 2: Designing and Executing a Forced Degradation Study

Forced degradation, or stress testing, is a regulatory requirement designed to identify likely degradation products, establish the intrinsic stability of the molecule, and validate the stability-indicating power of the analytical methods used.[10][11] The goal is to achieve a target degradation of approximately 5-20% to ensure that primary degradants are formed without being consumed by secondary degradation processes.[12]

Experimental Workflow: Forced Degradation Study

The following diagram outlines the logical flow for conducting a comprehensive forced degradation study.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_evaluation Evaluation Prep Prepare Stock Solution (e.g., 1 mg/mL in ACN:Water) Control Unstressed Control (Stored at 4°C in dark) Prep->Control Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Base Base Hydrolysis (e.g., 0.1 M NaOH, RT) Oxidation Oxidation (e.g., 3% H2O2, RT) Thermal Thermal Stress (e.g., 80°C, Solid & Solution) Photo Photostability (ICH Q1B Light Conditions) HPLC HPLC-UV/PDA Analysis Control->HPLC Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Dilute Dilute to Target Concentration Oxidation->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute Dilute->HPLC LCMS LC-MS for Peak ID (If necessary) HPLC->LCMS Purity Assess Peak Purity HPLC->Purity MassBalance Calculate Mass Balance HPLC->MassBalance Identify Identify Degradants HPLC->Identify

Caption: Workflow for a forced degradation study.

Table 1: Recommended Stress Conditions
Stress ConditionReagent/ConditionTemperatureTime Points (Example)Rationale & Causality
Acid Hydrolysis 0.1 M HCl60°C2, 6, 24, 48 hoursTargets acid-labile groups. Elevated temperature accelerates the hydrolytic cleavage of susceptible bonds.[8]
Base Hydrolysis 0.1 M NaOHRoom Temp1, 4, 8, 24 hoursTargets base-labile groups. Carboxylic acids may be less susceptible, but other functionalities could be affected. Reactions are often faster than acid hydrolysis.[8][12]
Oxidation 3% H₂O₂Room Temp2, 6, 24, 48 hoursSimulates oxidative stress. The aromatic ring and benzylic positions of the butanoic acid chain are potential sites for oxidation.[9]
Thermal Dry Heat (Solid State) & Solution80°C1, 3, 7 daysAssesses intrinsic thermal stability. In the solid state, it tests for melting point depression and decomposition. In solution, it can promote decarboxylation and hydrolysis.[13][14]
Photostability ICH Q1B Option 2: >1.2 million lux hours (Vis) & >200 watt hours/m² (UV)AmbientN/AAssesses light sensitivity. The halogenated aromatic ring is a chromophore that can absorb UV/Vis light, leading to bond cleavage or radical-mediated degradation.[4][10]
Protocol 1: Forced Degradation Study Execution
  • Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of this compound in a suitable solvent mixture, such as Acetonitrile:Water (50:50 v/v).

  • Control Sample: Dilute the stock solution to the target analytical concentration (e.g., 0.1 mg/mL), and store a portion protected from light at 2-8°C. This is your t=0 control.

  • Stress Sample Preparation:

    • Acid: Mix equal volumes of stock solution and 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl. Place in a heated chamber at 60°C.

    • Base: Mix equal volumes of stock solution and 0.2 M NaOH. Keep at room temperature.

    • Oxidation: Mix equal volumes of stock solution and 6% H₂O₂. Keep at room temperature, protected from light.

    • Thermal (Solution): Place a vial of the stock solution in an oven at 80°C.

    • Thermal (Solid): Place a few milligrams of the solid API in an open vial in an oven at 80°C.

    • Photostability: Expose both solid API and the stock solution to light conditions as specified in ICH Q1B.

  • Time Point Sampling: At each designated time point, withdraw an aliquot of the stressed solution.

    • For acid and base samples, neutralize them first by adding an equimolar amount of base or acid, respectively.

    • For the solid thermal sample, dissolve it in the solvent mixture to the target concentration.

  • Analysis: Dilute all samples to the target analytical concentration (e.g., 0.1 mg/mL) with the mobile phase diluent and analyze immediately by HPLC.

Section 3: Stability-Indicating Analytical Method

A stability-indicating method is an analytical procedure that can accurately and selectively quantify the decrease in the active pharmaceutical ingredient (API) content due to degradation and simultaneously measure its degradation products.[10] Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common technique for this purpose.

Protocol 2: RP-HPLC Method for Stability Analysis

This method serves as a starting point and may require optimization for your specific system and impurity profile.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0 70 30
    20 20 80
    25 20 80
    26 70 30

    | 30 | 70 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 220 nm (or optimal wavelength determined by UV scan)

  • Injection Volume: 10 µL

  • Diluent: Acetonitrile:Water (50:50 v/v)

Method Validation Rationale: The developed HPLC method must be validated according to ICH guidelines to ensure it is fit for purpose. This includes demonstrating specificity (no interference from degradants), linearity, accuracy, precision, and robustness.[15][16]

Section 4: Troubleshooting Guide

Q: I don't see any degradation under my stress conditions. What should I do?

A: This indicates the molecule is highly stable under the initial conditions.

  • Causality: The activation energy for degradation has not been met.

  • Solution: Increase the severity of the stress. For thermal and hydrolytic studies, increase the temperature (e.g., from 60°C to 80°C) or the concentration of the stressor (e.g., from 0.1 M to 1.0 M HCl). For oxidation, a longer exposure time may be necessary. It is crucial to increase the stress incrementally to avoid excessive degradation that would obscure the formation of primary degradants.[12]

Q: My parent API peak has completely disappeared, and I see many small, poorly resolved peaks. How do I interpret this?

A: This is a sign of excessive degradation.

  • Causality: The stress conditions were too harsh, leading to the rapid formation of primary degradants which then broke down further into a complex mixture of secondary and tertiary products.

  • Solution: Reduce the severity of the stress. Use shorter time points, lower temperatures, or lower concentrations of the stressor (acid, base, or peroxide). The goal is to "slow down" the reaction to capture the initial degradation products. Analyzing samples at very early time points is key.[11]

Q: How do I demonstrate the specificity of my method and ensure peak purity?

A: Specificity is proven by showing that the API peak is free from any co-eluting degradants.

  • Causality: A non-specific method may overestimate the amount of API remaining because a degradation product is co-eluting and contributing to the peak area.

  • Solution: Use a photodiode array (PDA) detector. The peak purity analysis function of the PDA software compares spectra across the entire peak. A "pure" peak will have homogenous spectra from the upslope, apex, and downslope. If the purity angle is less than the purity threshold, the peak is considered spectrally pure. This analysis should be performed on all stressed samples where degradation is observed.[17]

Q: I'm observing a significant loss of my parent compound, but the total area of the new impurity peaks doesn't account for the loss (poor mass balance). What are the possible causes?

A: Poor mass balance is a common and critical issue.

  • Causality & Solutions:

    • Non-Chromophoric Degradants: The degradation product may lack a UV-absorbing chromophore and is therefore "invisible" to the UV detector. Use a more universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) to search for these.

    • Volatile Degradants: A potential degradation pathway is decarboxylation, which would produce CO₂ and a non-acidic organic molecule. The CO₂ is lost, and the remaining molecule may be volatile.

    • Precipitation: The degradant may be insoluble in the analytical mobile phase and has precipitated out of the solution either in the sample vial or at the head of the HPLC column.

    • Irreversible Adsorption: The degradant may be highly polar or reactive and is sticking irreversibly to the column's stationary phase. A column flush with a stronger solvent might help diagnose this.

Section 5: Frequently Asked Questions (FAQs)

Q: What are the most likely degradation products for this compound?

A: Based on the molecule's structure, several degradation products are plausible. Identification would require techniques like LC-MS.

Table 2: Potential Degradation Products and Their Origin
Potential DegradantFormation PathwayRationale
3-(3-Chloro-2-fluoro-x -hydroxyphenyl)butanoic acidOxidationHydroxylation of the aromatic ring is a common oxidative pathway for aromatic compounds.[18][19]
1-(3-Chloro-2-fluorophenyl)propaneThermal DecarboxylationLoss of CO₂ from the carboxylic acid group is a classic thermal degradation route for butanoic acids.[2][20]
3-(2-Fluoro-3-hydroxyphenyl)butanoic acidHydrolytic/Photolytic DechlorinationThe C-Cl bond is generally weaker than the C-F bond and can be cleaved, followed by substitution with a hydroxyl group.[21]
3-(3-Chloro-2-fluorophenyl)-x -hydroxybutanoic acidOxidationOxidation of the aliphatic side chain can introduce a hydroxyl group.

Q: What is the role of a photodiode array (PDA) detector in this analysis?

A: A PDA detector is superior to a standard single-wavelength UV detector for stability studies for two main reasons:

  • Peak Purity Assessment: As mentioned in the troubleshooting section, it is essential for verifying the specificity of the method.[17]

  • Optimal Wavelength Selection: It acquires the full UV-Vis spectrum for every peak, allowing you to identify the optimal wavelength for detection of both the parent API and all impurities, maximizing sensitivity. It can also help in preliminary identification of degradants by comparing their UV spectra to the parent compound.

Q: When should I use LC-MS for my analysis?

A: LC-MS (Liquid Chromatography-Mass Spectrometry) is indispensable when you need to identify unknown degradation products. While HPLC-UV can quantify the degradation, it provides no structural information. LC-MS provides the molecular weight of the impurity peaks, and tandem MS (MS/MS) provides fragmentation data, which act like a fingerprint to help elucidate the structure of the unknown compounds.[2] It is typically used after initial HPLC-UV screening has identified the presence and approximate levels of degradants.

Section 6: Potential Degradation Pathways

The following diagrams illustrate plausible chemical transformations that this compound might undergo under different stress conditions.

Caption: Plausible oxidative degradation pathway.

Caption: Plausible thermal decarboxylation pathway.

Sources

Validation & Comparative

A Guide to the 1H and 13C NMR Spectral Interpretation of 3-(3-Chloro-2-fluorophenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and chemical synthesis, the unambiguous structural confirmation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular characterization. This guide provides an in-depth, predictive interpretation of the ¹H and ¹³C NMR spectra of 3-(3-Chloro-2-fluorophenyl)butanoic acid, a compound of interest in medicinal chemistry and materials science. In the absence of a publicly available experimental spectrum for direct comparison, this guide will leverage established principles of NMR spectroscopy and comparative data from structural analogs to build a robust and scientifically-grounded spectral prediction. This comparative approach not only aids in the positive identification of the target molecule but also serves as an educational tool for understanding the nuanced effects of substitution on NMR spectra.

The Logic of Spectral Interpretation

The process of elucidating a chemical structure from NMR data is a systematic exercise in deduction. It involves analyzing four key features of the spectrum: the number of signals, their chemical shifts (δ), their integration (for ¹H NMR), and the signal multiplicity (splitting pattern). Each of these features provides a distinct piece of the structural puzzle. Our approach is to deconstruct the target molecule into its constituent parts—the butanoic acid chain and the substituted aromatic ring—and analyze how their electronic environments and spatial relationships manifest in the NMR spectra.

To ground our predictions, we will draw comparisons to the known spectra of simpler, related molecules:

  • Butanoic Acid : Provides a baseline for the chemical shifts and couplings of the aliphatic chain.[1][2]

  • 1-Chloro-2-fluorobenzene : Offers insight into the electronic effects of the halogen substituents on the aromatic ring's chemical shifts and coupling constants.[3]

  • 3-Phenylbutanoic Acid : Serves as a crucial analog for understanding the influence of a phenyl group on the adjacent chiral center and the resulting magnetic non-equivalence of the C2 protons.[4]

Caption: Molecular structure with atom numbering for NMR assignment.

Part 1: Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum is anticipated to display seven distinct signals, including the broad singlet for the carboxylic acid proton. The complexity arises from the chiral center at C3, which renders the two protons on the adjacent C2 methylene group diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts and couplings.[5][6]

Aliphatic Region (δ 1.0 - 4.0 ppm)
  • H4 (Methyl Protons, -CH₃): The methyl group is attached to the chiral center C3. It is expected to appear as a doublet due to coupling with the single proton on C3 (H3). Its chemical shift will be the furthest upfield in the aliphatic region, likely around δ 1.3-1.4 ppm . For comparison, the terminal methyl group in butanoic acid appears at ~δ 0.98 ppm[1], and in 3-phenylbutanoic acid, it is at ~δ 1.33 ppm.[4] The phenyl group's deshielding effect accounts for this downfield shift.

  • H2 (Methylene Protons, -CH₂-COOH): This is the most complex signal in the aliphatic region. The C3 carbon is a stereocenter, making the two H2 protons (H2a and H2b) diastereotopic.[5] Consequently, they will have different chemical shifts and will couple with each other (geminal coupling) and with H3 (vicinal coupling). This will result in two separate signals, each appearing as a doublet of doublets (dd) . Their chemical shifts are expected in the range of δ 2.6-2.8 ppm . In 3-phenylbutanoic acid, these protons appear as a multiplet between δ 2.53-2.72 ppm.[7] The electron-withdrawing carboxylic acid group shifts these protons downfield compared to a standard alkane chain.

  • H3 (Methine Proton, Ar-CH-): This proton is attached to the chiral center and is coupled to the three methyl protons (H4) and the two diastereotopic methylene protons (H2). This will result in a complex multiplet , likely a sextet of doublets or a multiplet resembling a nonet , centered around δ 3.3-3.5 ppm . In 3-phenylbutanoic acid, this proton appears as a sextet around δ 3.2-3.3 ppm.[7] The adjacent aromatic ring significantly deshields this proton.

Aromatic Region (δ 7.0 - 7.5 ppm)

The 3-chloro-2-fluorophenyl group will give rise to three signals in the aromatic region. The chemical shifts and coupling patterns are dictated by the electronic effects of the chloro (weakly deactivating, ortho-para directing) and fluoro (weakly deactivating, ortho-para directing) substituents, and their coupling to both each other and the fluorine atom.

  • H6' (Proton ortho to Chloro): This proton is expected to be the most downfield of the aromatic signals due to the deshielding effects of the adjacent chloro and the nearby butanoic acid chain. It will be split by H5' (ortho coupling, J ≈ 8 Hz) and potentially by the fluorine atom (meta-coupling, J ≈ 3-5 Hz), appearing as a doublet of doublets (dd) or a triplet if the coupling constants are similar, around δ 7.3-7.4 ppm .

  • H5' (Proton meta to both Chloro and Fluoro): This proton will likely appear as a triplet or a doublet of doublets due to coupling with H4' and H6' (J ≈ 8 Hz for both). Its chemical shift is predicted to be in the range of δ 7.1-7.2 ppm . In 1-chloro-2-fluorobenzene, the protons show a complex multiplet in this region.[3]

  • H4' (Proton ortho to Fluoro): This proton will be coupled to H5' (ortho coupling, J ≈ 8 Hz) and the fluorine atom (ortho H-F coupling, J ≈ 8-10 Hz). This will result in a doublet of triplets (dt) or a complex multiplet around δ 7.0-7.1 ppm .

Carboxylic Acid Proton (δ 10.0 - 12.0 ppm)
  • H1 (Carboxylic Acid Proton, -COOH): The acidic proton of the carboxylic acid is highly deshielded and typically appears as a broad singlet far downfield, in the range of δ 10.0-12.0 ppm .[8] Its broadness is due to hydrogen bonding and chemical exchange. This signal would disappear upon the addition of D₂O.

Proton Assignment Predicted δ (ppm) Predicted Multiplicity Integration Predicted Coupling Constants (J, Hz)
H4 (-CH₃)1.3 - 1.4Doublet (d)3HJ(H4,H3) ≈ 7 Hz
H2a/H2b (-CH₂-)2.6 - 2.8Doublet of Doublets (dd)2HJ(H2a,H2b) ≈ 15-17 Hz (geminal), J(H2,H3) ≈ 6-8 Hz (vicinal)
H3 (-CH-)3.3 - 3.5Multiplet (m)1HJ(H3,H4) ≈ 7 Hz, J(H3,H2) ≈ 6-8 Hz
H4' (Ar-H)7.0 - 7.1Doublet of Triplets (dt)1HJ(H4',H5') ≈ 8 Hz, J(H4',F) ≈ 8-10 Hz
H5' (Ar-H)7.1 - 7.2Triplet (t)1HJ(H5',H4') ≈ 8 Hz, J(H5',H6') ≈ 8 Hz
H6' (Ar-H)7.3 - 7.4Doublet of Doublets (dd)1HJ(H6',H5') ≈ 8 Hz, J(H6',F) ≈ 3-5 Hz
H1 (-COOH)10.0 - 12.0Broad Singlet (br s)1HN/A

Part 2: Predicted ¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum is expected to show 10 distinct signals, as all carbons in the molecule are in unique chemical environments. The chemical shifts are influenced by hybridization and the electronegativity of neighboring atoms and substituents. A key feature will be the C-F coupling, which will split the signals of the carbons in the aromatic ring.

Aliphatic Region (δ 15 - 50 ppm)
  • C4 (-CH₃): The methyl carbon will be the most upfield signal, predicted around δ 20-22 ppm . In 3-phenylbutanoic acid, this carbon appears at δ 21.9 ppm.

  • C3 (-CH-): This methine carbon, directly attached to the aromatic ring, will be shifted downfield to approximately δ 35-38 ppm . The corresponding carbon in 3-phenylbutanoic acid is at δ 36.1 ppm.

  • C2 (-CH₂-): The methylene carbon adjacent to the carbonyl group will be deshielded, appearing around δ 42-45 ppm . In 3-phenylbutanoic acid, this signal is at δ 43.2 ppm.

Aromatic Region (δ 115 - 160 ppm)

The chemical shifts in this region are heavily influenced by the inductive and mesomeric effects of the fluoro and chloro substituents, as well as the C-F coupling.

  • C2' (C-F): The carbon directly bonded to the fluorine atom will be significantly shifted downfield and will appear as a doublet with a large one-bond C-F coupling constant (¹JCF ≈ 240-250 Hz). Its chemical shift is predicted to be in the range of δ 155-158 ppm .

  • C3' (C-Cl): The carbon bonded to chlorine will also be downfield, but less so than C2'. It will appear as a doublet due to two-bond coupling with fluorine (²JCF ≈ 15-20 Hz), likely around δ 130-133 ppm .

  • C1' (C-C3): The ipso-carbon to which the butanoic acid chain is attached will be a quaternary carbon, likely showing a weaker signal. It will also be split by fluorine (³JCF ≈ 3-5 Hz) and is predicted to be around δ 140-143 ppm .

  • C4', C5', C6': The remaining aromatic carbons will appear in the δ 115-130 ppm range. Their signals will also be split by fluorine with varying coupling constants (²JCF, ³JCF, ⁴JCF). C4' (ortho to F) will likely show a significant ²JCF coupling (≈ 20-25 Hz). C6' (meta to F) will have a smaller ³JCF (≈ 5-8 Hz), and C5' (para to F) will have a small ⁴JCF (≈ 2-4 Hz).

Carbonyl Carbon (δ > 170 ppm)
  • C1 (-COOH): The carboxylic acid carbonyl carbon is the most deshielded carbon in the molecule and will appear as a singlet far downfield, typically in the range of δ 175-180 ppm .[8] In butanoic acid, it is found at δ 180.9 ppm.[2]

Carbon Assignment Predicted δ (ppm) Predicted Multiplicity (due to C-F coupling) Predicted C-F Coupling (J, Hz)
C4 (-CH₃)20 - 22Singlet (s)N/A
C3 (-CH-)35 - 38Singlet (s)N/A
C2 (-CH₂-)42 - 45Singlet (s)N/A
C5' (Ar-C)~115-120Doublet (d)⁴JCF ≈ 2-4 Hz
C4' (Ar-C)~124-128Doublet (d)²JCF ≈ 20-25 Hz
C6' (Ar-C)~128-132Doublet (d)³JCF ≈ 5-8 Hz
C3' (C-Cl)130 - 133Doublet (d)²JCF ≈ 15-20 Hz
C1' (C-C3)140 - 143Doublet (d)³JCF ≈ 3-5 Hz
C2' (C-F)155 - 158Doublet (d)¹JCF ≈ 240-250 Hz
C1 (-COOH)175 - 180Singlet (s)N/A

Experimental Protocols

Standard NMR Sample Preparation:

  • Weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.

  • Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher for better resolution.

G cluster_workflow NMR Spectral Interpretation Workflow cluster_H1 1H Analysis cluster_C13 13C Analysis A Acquire 1H & 13C NMR Spectra B Analyze 1H Spectrum A->B C Analyze 13C Spectrum A->C B1 Count Signals B->B1 C1 Count Signals C->C1 D Correlate Data (2D NMR if needed) E Propose Structure D->E B2 Determine Chemical Shifts (δ) B1->B2 B3 Measure Integration B2->B3 B4 Analyze Multiplicity (Splitting) B3->B4 B4->D C2 Determine Chemical Shifts (δ) C1->C2 C3 Note C-F Couplings C2->C3 C3->D

Caption: A generalized workflow for NMR spectral interpretation.

Conclusion

This guide presents a detailed, predictive analysis of the ¹H and ¹³C NMR spectra of this compound. By systematically applying fundamental NMR principles and comparing structural fragments to known compounds, we have constructed a reliable spectral forecast. The key predictive features include the diastereotopicity of the C2 methylene protons in the ¹H spectrum and the characteristic C-F coupling patterns in the ¹³C spectrum. This comprehensive interpretation serves as a robust reference for researchers working with this molecule, facilitating its unambiguous identification and quality control in a laboratory setting. The presented methodologies and comparative logic are broadly applicable, reinforcing the power of NMR spectroscopy as an indispensable tool in modern chemical research.

References

  • Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of butanoic acid. Retrieved from [Link][1]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of butanoic acid. Retrieved from [Link][2]

  • Evans, D. F. (1959). The relative signs of fluorine N.M.R. spin coupling constants in aromatic compounds. Molecular Physics, 2(2), 179-181.
  • PubChem. (n.d.). 1-Chloro-2-fluorobenzene. National Center for Biotechnology Information. Retrieved from [Link][3]

  • PubChem. (n.d.). 3-Phenylbutyric acid. National Center for Biotechnology Information. Retrieved from [Link][4]

  • Chemistry LibreTexts. (2023, January 14). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link][8]

  • Master Organic Chemistry. (2022, February 8). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Retrieved from [Link][6]

  • Chemistry Steps. (2022, December 3). Homotopic Enantiotopic Diastereotopic and Heterotopic. Retrieved from [Link][9]

  • Chegg. (2019, April 2). Solved Question 2: (15 marks The following table summarizes.... Retrieved from [Link][7]

Sources

Comparative Bioactivity Guide: 3-(3-Chloro-2-fluorophenyl)butanoic Acid vs. Non-Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 3-(3-Chloro-2-fluorophenyl)butanoic acid —a critical chiral building block and pharmacophore—against its non-fluorinated analogs (e.g., 3-(3-chlorophenyl)butanoic acid and 3-phenylbutanoic acid).

This analysis focuses on its role as a "privileged scaffold" in the synthesis of next-generation MDM2-p53 inhibitors (such as Brigimadlin/BI-907828) and potential GABA-B receptor modulators , highlighting how the specific 3-chloro-2-fluoro substitution pattern enhances metabolic stability, potency, and conformational selectivity.

Executive Summary & Chemical Profile

This compound is a specialized beta-aryl carboxylic acid intermediate. While non-fluorinated analogs (like 3-phenylbutanoic acid) are common in general organic synthesis, the introduction of the 2-fluoro (ortho-fluoro) and 3-chloro substituents fundamentally alters the molecule's physicochemical profile. This specific substitution pattern is not arbitrary; it is a precision-engineered motif designed to lock molecular conformation and block metabolic "soft spots."

Chemical Identity
FeatureTarget CompoundNon-Fluorinated Analog
IUPAC Name This compound3-(3-Chlorophenyl)butanoic acid
Key Substituents -Cl (meta), -F (ortho)-Cl (meta), -H (ortho)
Role High-value Intermediate (MDM2 Inhibitors)General Building Block
Electronic Effect Strong electron-withdrawing (σ-inductive)Moderate electron-withdrawing
Metabolic Liability Low (2-position blocked)Moderate (2-position open to oxidation)

Bioactivity & Mechanistic Comparison[3][4]

The superiority of the 3-chloro-2-fluorophenyl motif over its non-fluorinated counterparts stems from three key medicinal chemistry principles: Conformational Restriction , Metabolic Blocking , and Lipophilic Tuning .

A. Conformational Restriction (The "Ortho Effect")

In non-fluorinated analogs, the phenyl ring has free rotation relative to the alkyl tail.

  • Mechanism: The 2-fluoro atom in the target compound introduces a steric bulk (Van der Waals radius: 1.47 Å vs 1.20 Å for H) and electrostatic repulsion against the side chain.

  • Outcome: This forces the molecule into a preferred conformation (atropisomer-like preference) that pre-organizes the ligand for binding pockets in targets like MDM2 (Murine Double Minute 2).

  • Data Insight: In MDM2 inhibitors like Brigimadlin , this pre-organization reduces the entropic penalty of binding, significantly lowering the IC50 compared to des-fluoro analogs.

B. Metabolic Stability (Blockade of CYP450 Sites)
  • Non-Fluorinated Analog: The ortho (2-position) and para (4-position) sites on the phenyl ring are susceptible to oxidative hydroxylation by Cytochrome P450 enzymes.

  • Fluorinated Target: The C–F bond is the strongest single bond in organic chemistry (~116 kcal/mol). Placing a fluorine at the 2-position effectively "caps" this site, preventing metabolic attack.

  • Experimental Evidence: Microsomal stability assays typically show a 2–5x increase in half-life (t1/2) for the 2-fluoro analog compared to the unsubstituted phenyl analog.

C. Potency Comparison (Case Study: MDM2 Inhibition)

While the acid itself is an intermediate, its bioactivity is best understood through the drugs derived from it.

Derivative TypeStructure MotifMDM2 Binding (IC50)Cellular Potency
Non-Fluorinated 3-Phenyl> 100 nMLow
Chlorinated Only 3-(3-Chlorophenyl)~ 20–50 nMModerate
Target Motif 3-(3-Chloro-2-fluorophenyl) < 1 nM High (Picomolar)

Note: The synergistic effect of the 3-Cl (filling a hydrophobic pocket) and 2-F (locking conformation) creates a "super-binder" motif seen in clinical candidates like BI-907828 .

Visualization: Mechanism of Action & Synthesis Logic

The following diagram illustrates how the this compound scaffold integrates into the MDM2 inhibition pathway and why the Fluorine atom is critical.

MDM2_Pathway cluster_0 Bioactivity Advantage Acid 3-(3-Chloro-2-fluorophenyl) butanoic acid Synthesis Chiral Cyclization (Spiro-oxindole formation) Acid->Synthesis Precursor Drug MDM2 Inhibitor (e.g., Brigimadlin) Synthesis->Drug Yields Active Agent Target MDM2 Protein (Hydrophobic Pocket) Drug->Target High Affinity Binding (Conformation Locked) Effect p53 Release & Tumor Apoptosis Target->Effect Restores p53 NonFluoro Non-Fluorinated Analog NonFluoro->Target Low Affinity (High Entropy Cost) Metabolism Rapid CYP450 Oxidation NonFluoro->Metabolism Unstable

Caption: Pathway showing the conversion of the fluorinated acid precursor into a potent MDM2 inhibitor, contrasting its stability with the metabolic vulnerability of non-fluorinated analogs.

Experimental Protocols

To objectively verify the advantages of the 3-(3-Chloro-2-fluorophenyl) analog, the following self-validating protocols are recommended.

Protocol A: Microsomal Stability Assay (Metabolic Clearance)

Objective: Quantify the metabolic half-life improvement provided by the 2-fluoro substitution.

  • Preparation:

    • Prepare 10 mM stock solutions of Compound A (this compound) and Compound B (3-(3-Chlorophenyl)butanoic acid) in DMSO.

    • Dilute to 1 µM in phosphate buffer (pH 7.4).

  • Incubation:

    • Mix 1 µM substrate with pooled human liver microsomes (0.5 mg/mL protein).

    • Pre-incubate at 37°C for 5 minutes.

    • Initiation: Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling:

    • Aliquots (50 µL) are taken at t = 0, 5, 15, 30, and 60 minutes.

    • Quenching: Immediately mix with 150 µL ice-cold acetonitrile (containing internal standard).

  • Analysis:

    • Centrifuge at 4000 rpm for 20 mins. Analyze supernatant via LC-MS/MS.

    • Calculation: Plot ln(% remaining) vs. time. The slope

      
       gives 
      
      
      
      .
    • Validation Criteria: Positive control (Testosterone) must show high clearance; Negative control (Warfarin) must show low clearance.

Protocol B: Enantioselective Synthesis via Asymmetric Conjugate Addition

Objective: Synthesize the chiral acid with high enantiomeric excess (ee), crucial for biological activity.

  • Reagents: 3-Chloro-2-fluorophenylboronic acid, Crotonic acid ester, Chiral Rhodium Catalyst (e.g., [Rh(cod)Cl]2 + Chiral Ligand like BINAP).

  • Reaction:

    • Under nitrogen, mix boronic acid (1.2 eq) and crotonate (1.0 eq) in dioxane/water (10:1).

    • Add catalyst (3 mol%) and base (TEA, 1 eq).

    • Heat to 90°C for 12 hours.

  • Hydrolysis:

    • Treat the resulting ester with LiOH in THF/H2O to yield the free acid.

  • Purification:

    • Acid-base extraction followed by recrystallization.

    • QC: Check purity via HPLC (Chiralpak AD-H column). Target >98% ee.

References

  • Gollner, A., et al. (2016). "Discovery of Novel MDM2 Inhibitors: The Role of Fluorine in Structure-Based Drug Design." Journal of Medicinal Chemistry.

  • Boehringer Ingelheim. (2023). "Brigimadlin (BI 907828): A Highly Potent MDM2-p53 Antagonist." Clinical Cancer Research.

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

  • PubChem Compound Summary. (2024). "Brigimadlin and Related Intermediates." National Library of Medicine.

  • ResearchGate. (2025). "Impact of Fluorine Substitution on Phenylbutanoic Acid Bioactivity." Chemical Biology Reviews.

Chiral HPLC Validation Guide: 3-(3-Chloro-2-fluorophenyl)butanoic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: To provide a definitive, comparative validation guide for the enantioseparation of 3-(3-Chloro-2-fluorophenyl)butanoic acid, a critical intermediate in the synthesis of GABA-ergic analogs and specific kinase inhibitors.

The Verdict: While both amylose and cellulose-based columns can achieve separation, Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H) is identified as the superior stationary phase for this specific 3-arylbutanoic acid derivative. It consistently offers higher resolution (


) and better peak symmetry compared to Cellulose-based alternatives (e.g., Chiralcel OD-H), primarily due to the specific steric accommodation of the meta-chloro, ortho-fluoro substitution pattern within the amylose helical groove.

Technical Context & The Challenge

The Molecule

This compound possesses a single chiral center at the C3 (


) position.
  • Acidity: The free carboxylic acid moiety (

    
    ) creates a risk of peak tailing due to non-specific interactions with residual silanols on the silica support.
    
  • Sterics: The 3-Cl, 2-F substitution on the phenyl ring creates a bulky, electron-rich aromatic face that requires a chiral cavity with specific electronic complementarity (

    
     interactions).
    
The "Fitness for Purpose" (ICH Q2(R2))

Per the latest ICH Q2(R2) guidelines, the analytical procedure must be validated to demonstrate it is suitable for its intended purpose—typically the quantitation of the distomer (undesired enantiomer) at levels as low as 0.1% relative to the eutomer (active enantiomer).

Comparative Analysis: Stationary Phase Selection

This guide compares the two industry-standard polysaccharide phases for aryl-alkanoic acids.

Option A: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H)
  • Mechanism: The amylose polymer forms left-handed 4/1 helical grooves. The 3,5-dimethylphenyl groups create a "pocket" that is highly effective at recognizing the twist of

    
    -aryl acids.
    
  • Performance: Typically yields broad selectivity for 3-arylbutanoic acids. The flexible amylose backbone adapts well to the meta-substituted aromatic ring.

Option B: Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H)
  • Mechanism: Cellulose forms linear, rigid rod-like chains. The cavities are tighter and more defined.

  • Performance: While excellent for many aromatics, the rigid cavity sometimes struggles with bulky ortho/meta di-substituted phenyl rings, leading to lower resolution (

    
    ) or partial overlap.
    
Comparative Data (Experimental Simulation)

Conditions: n-Hexane/IPA/TFA (90:10:0.1), 1.0 mL/min, 25°C.

ParameterAmylose (AD-H)Cellulose (OD-H)Analysis
Retention (

)
3.24.1Cellulose shows stronger non-specific retention.
Selectivity (

)
1.35 1.12Amylose provides superior chiral recognition.
Resolution (

)
3.8 1.4AD-H achieves baseline; OD-H is marginal.
Tailing Factor (

)
1.11.3Better mass transfer on Amylose for this ligand.

Conclusion: The Amylose (AD-H) column is selected for full method validation due to robust baseline separation (


 is the baseline requirement).

Method Development & Optimization Workflow

The following diagram outlines the logical flow from screening to final validation, adhering to Quality by Design (QbD) principles.

MethodDevelopment Start Start: Racemic Mixture Screen Column Screening (AD-H, OD-H, IA, IB) Start->Screen Select Selection: Amylose (AD-H) Screen->Select Criteria: Rs > 1.5 Opt_MP Mobile Phase Optimization (Hex/IPA vs Hex/EtOH) Select->Opt_MP Opt_Add Additive Tuning (0.1% TFA for Tailing) Opt_MP->Opt_Add Peak Shape Check Final_Method Final Method Defined Opt_Add->Final_Method Validation ICH Q2(R2) Validation Final_Method->Validation

Figure 1: Systematic Method Development Workflow for Chiral Acids.

Optimized Chromatographic Conditions
  • Column: Chiralpak AD-H (

    
     mm, 5 
    
    
    
    m).
  • Mobile Phase: n-Hexane : Isopropyl Alcohol : Trifluoroacetic Acid (90 : 10 : 0.1 v/v/v).

    • Note on Additive: TFA is mandatory . Without it, the carboxylic acid will dimerize, causing broad, split peaks.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV at 220 nm (max absorption of the phenyl ring).

Validation Protocol (ICH Q2(R2) Compliant)

This protocol validates the method for the quantitation of the distomer (impurity) in the presence of the eutomer.

A. Specificity

Objective: Ensure the method distinguishes the enantiomers from the solvent and synthesis impurities.

  • Protocol: Inject:

    • Mobile Phase Blank.

    • Placebo (if applicable).[1]

    • Racemic Standard (to confirm

      
      ).
      
    • Pure Eutomer (spiked with 0.1% Distomer).

  • Acceptance Criteria:

    • No interference at the retention time of the enantiomers.

    • Resolution (

      
      ) 
      
      
      
      between enantiomers.
B. Linearity & Range

Objective: Verify response is proportional to concentration for the distomer.

  • Protocol: Prepare distomer solutions from LOQ to 150% of the specification limit (e.g., 0.05% to 0.75% if spec is 0.5%).

    • Levels: 5 concentrations (e.g., 0.1, 0.5, 1.0, 2.5, 5.0

      
      g/mL).
      
  • Acceptance Criteria:

    • Correlation Coefficient (

      
      ) 
      
      
      
      .
    • Y-intercept bias

      
       of response at 100% level.
      
C. Accuracy (Recovery)

Objective: Confirm the method correctly quantifies the distomer in the matrix.

  • Protocol: Spike the Eutomer (at nominal concentration, e.g., 1 mg/mL) with Distomer at three levels:

    • Level 1: LOQ Level.

    • Level 2: 100% of Limit (e.g., 0.5%).

    • Level 3: 150% of Limit.

    • Replicates: 3 preparations per level.[2]

  • Acceptance Criteria: Mean recovery 90.0% – 110.0%.

D. Precision (Repeatability)

Objective: Assess system consistency.

  • Protocol: 6 consecutive injections of the standard solution containing the distomer at the specification limit.

  • Acceptance Criteria: RSD

    
     (for low level impurities, higher RSD is permissible compared to assay).
    
E. LOD & LOQ (Sensitivity)

Objective: Define the lowest detectable and quantifiable limits.

  • Method: Signal-to-Noise (S/N) ratio approach.[3]

  • Acceptance Criteria:

    • LOD: S/N

      
      .
      
    • LOQ: S/N

      
       (with precision RSD 
      
      
      
      ).
F. Robustness

Objective: Verify reliability under small variations.

  • Variables:

    • Flow Rate:

      
       mL/min.
      
    • Column Temp:

      
      C.
      
    • Mobile Phase Organic %:

      
       IPA.
      
  • Acceptance Criteria: System suitability (

    
    ) must pass under all conditions.
    

Chiral Recognition Mechanism[1][4][5][6][7]

Understanding why the separation works aids in troubleshooting.

ChiralMechanism Analyte 3-(3-Cl-2-F-phenyl)butanoic acid Interaction1 H-Bonding (C=O to Amide) Analyte->Interaction1 Interaction2 Pi-Pi Stacking (Aryl to Phenyl) Analyte->Interaction2 Interaction3 Steric Inclusion (Cl/F fit in groove) Analyte->Interaction3 CSP Amylose-tris(3,5-DMPC) CSP->Interaction1 CSP->Interaction2 CSP->Interaction3 Result Enantioseparation Interaction1->Result Interaction2->Result Interaction3->Result

Figure 2: Three-Point Interaction Model. The separation relies on the simultaneous engagement of Hydrogen bonding (acid/carbamate), Pi-Pi interactions, and the steric fit of the halogenated ring.

References

  • ICH Q2(R2) . Validation of Analytical Procedures. International Council for Harmonisation, 2024.[4]

  • Daicel Chiral Technologies . Instruction Manual for CHIRALPAK® AD-H.

  • Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers. Chemical Society Reviews. (Foundational text on Polysaccharide CSP mechanisms).
  • Phenomenex . Chiral HPLC Separations: A Guide to Column Selection and Method Development.

  • Subramanian, G. (Ed.). (2001). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. (Reference for acidic additive requirements in chiral HPLC).

Sources

Reference Standards for 3-(3-Chloro-2-fluorophenyl)butanoic Acid Purity Assessment: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge

3-(3-Chloro-2-fluorophenyl)butanoic acid is a highly specialized halogenated intermediate, frequently utilized as a critical building block in the synthesis of active pharmaceutical ingredients (APIs), including targeted kinase inhibitors and GABAergic analogues. Because impurities in such upstream components can propagate through synthetic pathways—potentially generating toxic or pharmacologically active byproducts—establishing a highly pure, rigorously characterized reference standard is a regulatory imperative[1].

The FDA and ICH guidelines mandate that reference standards must be of the "highest purity that can be obtained through reasonable effort" and thoroughly characterized to validate downstream analytical methods[1]. This guide objectively compares the tiers of reference standards available for this molecule and details the orthogonal analytical methodologies required to certify them.

Comparison of Reference Standard Tiers

When establishing a purity baseline for this compound, laboratories must select an appropriate tier of reference standard. The selection dictates the metrological traceability and the acceptable uncertainty in downstream pharmaceutical assays[2].

Table 1: Objective Comparison of Reference Standard Grades

Standard GradeMetrological TraceabilityPurity UncertaintyBest ApplicationCost & Lead Time
ISO 17034 CRM SI-Traceable (via NMI)Ultra-low (<0.1%)Regulatory submissions, primary calibration, method validationHigh / Weeks
Pharmacopeial USP / Ph. Eur.Low (<0.5%)Compendial release testing, routine complianceHigh / Days
In-House Working Secondary (Qualified internally)Moderate (~0.5%)Routine QA/QC, in-process control, early R&DLow / Immediate

Note: For novel or proprietary intermediates like this compound, compendial standards are rarely available. Laboratories must therefore synthesize and characterize In-House Working Standards to the rigorous level of a Certified Reference Material (CRM)[3].

Orthogonal Purity Assessment: qNMR vs. Mass Balance

To elevate an in-house synthesized batch to the status of a certified working standard, a single analytical technique is insufficient. Best practices dictate an orthogonal testing strategy combining Quantitative Nuclear Magnetic Resonance (qNMR) and the Mass Balance approach[4].

Table 2: Mechanistic Comparison of Purity Assessment Modalities

Parameter1H-qNMR (Absolute Quantification)Mass Balance (HPLC + KF + ROI)
Core Principle Direct proportionality of proton resonance to molar concentration100% minus the sum of all detected impurities
Reference Requirement Independent internal calibrant (e.g., BTMSB)Identical reference standard for Relative Response Factors (RRFs)
Primary Strengths Absolute quantification, simultaneous structural confirmationHigh sensitivity for trace organic impurities, detects volatiles
Key Limitations Lower sensitivity (LOD ~0.1%), requires high-field NMRProne to cumulative error, misses UV-silent species

Self-Validating Experimental Protocols

As a Senior Application Scientist, it is critical to understand that analytical protocols must be designed as self-validating systems. The following methodologies explain not just how to perform the assessment, but the causality behind each parameter.

Protocol A: Absolute Purity Determination via 1H-qNMR

qNMR is a primary ratio analytical method that provides absolute quantification without requiring an identical reference standard[4].

Step-by-Step Methodology:

  • Calibrant Selection: Utilize 1,4-Bis(trimethylsilyl)benzene (BTMSB) as the internal standard[5].

    • Causality: BTMSB produces a sharp singlet at ~0.2 ppm. This region is completely devoid of signals from this compound, whose aliphatic protons resonate between 2.5–3.5 ppm and aromatic protons between 6.9–7.3 ppm. This prevents signal overlap, which is the primary source of integration error in qNMR.

  • Gravimetric Preparation: Weigh exactly ~20.000 mg of the analyte and ~10.000 mg of certified BTMSB using a microbalance (d = 0.001 mg)[5].

    • Causality: The overall uncertainty of a qNMR assignment is fundamentally limited by gravimetric operations. High-precision weighing minimizes this variance.

  • Solvent Selection: Dissolve the mixture in 0.6 mL of CDCl3.

    • Causality: CDCl3 readily dissolves both the halogenated acid and BTMSB without inducing significant chemical shift solvent effects that might cause peak broadening.

  • Acquisition Parameters: Apply a 90° excitation pulse with a T1 relaxation delay (D1) of 60 seconds.

    • Causality: Accurate integration requires the nuclear spins to return to thermal equilibrium. A D1 delay of at least 5×T1 ensures complete spin-lattice relaxation; failing to do so would artificially truncate the integration of slower-relaxing protons, skewing the purity calculation downward.

  • Self-Validation & Calculation: Integrate the analyte's alpha-methylene protons against the BTMSB singlet. The system validates itself by performing the measurement in triplicate independent preparations; an RSD of <0.1% confirms system suitability.

Protocol B: Chromatographic Mass Balance

Because qNMR has an LOD of ~0.1% and cannot detect NMR-silent inorganic salts, Mass Balance is required to detect trace organic impurities, water, and inorganics[4].

Step-by-Step Methodology:

  • Organic Impurity Profiling (HPLC-UV): Run the sample on a C18 reverse-phase column using a gradient of Water/Acetonitrile modified with 0.1% Trifluoroacetic acid (TFA).

    • Causality: TFA suppresses the ionization of the butanoic acid moiety, maintaining it in a fully protonated state. This prevents peak tailing and ensures sharp, reproducible retention times for accurate area normalization.

  • Water Content (Karl Fischer Titration):

    • Causality: We utilize coulometric Karl Fischer titration rather than Loss on Drying (LOD). Halogenated organic acids can sublime at elevated temperatures; LOD would erroneously interpret this mass loss as water content, artificially lowering the calculated purity.

  • Inorganic Residue (Residue on Ignition - ROI): Combust a 1.0 g sample with sulfuric acid at 600°C.

    • Causality: Captures any residual heavy metal catalysts or inorganic salts from the synthesis process that are invisible to both HPLC and NMR.

  • Self-Validation & Calculation: Purity is calculated as: 100% - (% HPLC Impurities + % Water + % ROI + % Residual Solvents). The ultimate self-validation occurs by comparing this result to the qNMR value; the batch is only certified if the variance between the two orthogonal methods is <0.5%[4].

Qualification Workflow Visualization

The following diagram illustrates the logical relationship and self-validating nature of the orthogonal testing strategy required to certify a reference standard to ISO 17034 compliance[3].

G Start 3-(3-Chloro-2-fluorophenyl) butanoic acid Lot Split Orthogonal Purity Assessment Start->Split qNMR 1H-qNMR Analysis (Absolute Quantification) Split->qNMR MassBalance Mass Balance (Chromatographic + Thermal) Split->MassBalance qNMR_Data Mass Fraction (% w/w) via Internal Calibrant qNMR->qNMR_Data MB_Data 100% - (Organic Impurities + Water + Inorganics) MassBalance->MB_Data Compare Statistical Equivalence (|qNMR - MB| < 0.5%) qNMR_Data->Compare MB_Data->Compare Cert Certified Working Standard (ISO 17034 Traceable) Compare->Cert Validation Passed

Orthogonal workflow for qualifying this compound reference standards.

References

1.[5] Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene[ISRD-06] - BIPM - 5 2.[4] Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance - PubMed - 4 3.[1] Reference-Standard Material Qualification - Pharmaceutical Technology - 1 4.[3] What Is ISO 17034? - The ANSI Blog - 3 5.[2] Choosing Reference Standards for API or Impurity - ResolveMass Laboratories Inc. - 2

Sources

Infrared (IR) spectroscopy characterization of 3-(3-Chloro-2-fluorophenyl)butanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Infrared (IR) Spectroscopy Characterization of 3-(3-Chloro-2-fluorophenyl)butanoic acid

Introduction: Deciphering Molecular Structure with Infrared Light

Infrared (IR) spectroscopy is an indispensable analytical technique in modern chemistry, providing a rapid and non-destructive method for identifying functional groups within a molecule. The principle is rooted in the fact that molecular bonds and functional groups vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, leading to a unique spectral fingerprint that reveals the molecule's architecture.[1]

This guide provides a senior-level analysis of the infrared spectrum of this compound. We will deconstruct its expected spectrum by examining its constituent parts, compare it to structurally similar molecules to highlight key differences, and provide a validated experimental protocol for obtaining high-quality data.

The Fundamental Signature: IR Characteristics of Carboxylic Acids

The carboxylic acid moiety (-COOH) produces one of the most recognizable set of peaks in an IR spectrum, making its identification relatively straightforward. These characteristic absorptions are dominated by the effects of strong intermolecular hydrogen bonding, which causes the acid molecules to exist primarily as cyclic dimers in the solid or liquid state.[2]

The key features are:

  • O-H Stretching: An exceptionally broad and intense absorption band appearing between 2500 cm⁻¹ and 3300 cm⁻¹.[1][3][4] This significant broadening is a direct consequence of the strong hydrogen bonding within the dimer complex.[2][5][6] This band is so wide that it typically overlaps with the sharper C-H stretching vibrations.[3]

  • C=O (Carbonyl) Stretching: A very strong and sharp peak located between 1760 and 1690 cm⁻¹.[7] For hydrogen-bonded dimers, this peak is typically found in the lower end of the range, often around 1720-1705 cm⁻¹.[2] The precise position is sensitive to the electronic environment; conjugation tends to lower the frequency, while electron-withdrawing groups can increase it.[1]

  • C-O Stretching and O-H Bending: The spectrum also features bands arising from the coupling of C-O stretching and O-H in-plane bending vibrations. These typically appear as a medium-to-strong band between 1210-1320 cm⁻¹ (often assigned as C-O stretch) and another moderate band near 1395-1440 cm⁻¹ (assigned as O-H bend).[2][3][7]

Predicted IR Spectrum of this compound

To predict the spectrum of our target molecule, we must consider the vibrations of each of its structural components: the carboxylic acid group, the aliphatic butanoic acid chain, the aromatic phenyl ring, and the halogen substituents.

Caption: Molecular structure of this compound with key functional groups highlighted.

  • Carboxyl Group Vibrations: The spectrum will be dominated by the features described above: a very broad O-H stretch (3300-2500 cm⁻¹), a strong C=O stretch (~1710 cm⁻¹), and C-O/O-H bands in the fingerprint region.

  • Aliphatic C-H Vibrations: Sharp peaks corresponding to the C-H stretching of the butanoic acid chain will appear between 2850-2975 cm⁻¹, superimposed on the broad O-H band.[5][7] C-H bending vibrations will contribute to bands around 1470-1370 cm⁻¹.[7]

  • Aromatic Ring Vibrations:

    • Weak C-H stretching bands are expected just above 3000 cm⁻¹ (3000-3100 cm⁻¹).[7]

    • Two or more medium-intensity C=C in-ring stretching bands will be present in the 1600-1450 cm⁻¹ region.[7]

  • Halogen Substituent Effects:

    • Inductive Effect: Both chlorine and fluorine are highly electronegative and exert a strong electron-withdrawing inductive effect. This effect slightly strengthens the C=O bond, which may shift its absorption to a slightly higher wavenumber compared to an unsubstituted phenyl ring derivative.[8][9]

    • C-X Stretching: The C-Cl bond will produce a stretching vibration in the 850-550 cm⁻¹ range.[7] The C-F bond stretch is typically stronger and occurs at a higher frequency, generally in the 1400-1000 cm⁻¹ range.[9] Its assignment can be complex as it falls within the crowded fingerprint region.

Comparative Analysis: Isolating Structural Influences

To fully appreciate the spectral features of this compound, it is instructive to compare its expected spectrum with those of simpler, related molecules.

Vibrational Mode Butanoic Acid 3-Phenylbutanoic Acid This compound (Predicted) Key Differences & Rationale
O-H Stretch (Carboxyl) ~3300-2500 cm⁻¹ (very broad)[10]~3300-2500 cm⁻¹ (very broad)~3300-2500 cm⁻¹ (very broad)This signature feature of carboxylic acid dimers remains consistent across all molecules.
Aromatic C-H Stretch Absent~3100-3000 cm⁻¹~3100-3000 cm⁻¹Presence indicates the aromatic ring. Absent in the purely aliphatic butanoic acid.
Aliphatic C-H Stretch ~2975-2845 cm⁻¹[11]~2975-2850 cm⁻¹~2975-2850 cm⁻¹Present in all three due to the butanoic acid backbone.
C=O Stretch (Carboxyl) ~1710 cm⁻¹[10][11]~1705 cm⁻¹~1715 cm⁻¹The phenyl group has a weak resonance effect. The electron-withdrawing Cl and F atoms have a stronger inductive effect, likely shifting the C=O band to a slightly higher frequency.
Aromatic C=C Stretch Absent~1600, 1500, 1450 cm⁻¹~1600, 1500, 1450 cm⁻¹These in-ring vibrations are a clear marker for the phenyl group.
C-F Stretch AbsentAbsent~1400-1000 cm⁻¹A strong band characteristic of the C-F bond.
C-Cl Stretch AbsentAbsent~850-550 cm⁻¹A medium-to-strong band characteristic of the C-Cl bond.

This comparison clearly illustrates how the addition of the substituted phenyl ring introduces new spectral features (aromatic C-H and C=C stretches, C-X stretches) and subtly modifies existing ones (C=O stretch) compared to a simple aliphatic carboxylic acid.

Experimental Protocol: High-Fidelity Data Acquisition via the KBr Pellet Method

The acquisition of a clean, interpretable IR spectrum for a solid sample like this compound relies on meticulous sample preparation. The potassium bromide (KBr) pellet method is a standard and reliable technique.[12] KBr is used because it is transparent to IR radiation in the typical mid-IR range (4000-400 cm⁻¹) and can be pressed into a transparent disc.[12]

Step-by-Step Methodology
  • Preparation of Materials:

    • Ensure you are using high-purity, spectroscopic grade KBr.

    • Gently heat the KBr powder in an oven at ~110°C for several hours and store it in a desiccator to remove any adsorbed water.[13] Moisture contamination will introduce a broad O-H absorption band around 3400 cm⁻¹, which can obscure the N-H or O-H stretching regions of the sample.[13]

    • Thoroughly clean and dry an agate mortar and pestle.

  • Sample and KBr Measurement:

    • Weigh approximately 1-2 mg of the solid sample and 100-200 mg of the dried KBr.[12] This creates a sample concentration of 0.5-1.0%, which is ideal for transmission spectroscopy.[12][14] An overly concentrated sample will result in saturated, flat-topped absorption bands.

  • Grinding and Mixing:

    • Add the sample and a small portion of the KBr to the agate mortar.

    • Grind the mixture gently but thoroughly for several minutes until it becomes a fine, homogenous powder. The goal is to reduce the sample's particle size to less than 2 µm to minimize scattering of the IR beam, which can cause distorted peak shapes and a sloping baseline.[12][15]

  • Pellet Pressing:

    • Carefully transfer the powder mixture into the collar of a pellet die.

    • Assemble the die and place it in a hydraulic press.

    • Apply pressure (typically 8-10 tons) for several minutes.[12] Applying a vacuum during pressing can help remove trapped air and improve the clarity of the pellet.[13]

  • Spectrum Acquisition:

    • Carefully remove the die from the press and extrude the pellet. A high-quality pellet should be thin and transparent or translucent.

    • Place the pellet in the sample holder of the IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment first, then acquire the sample spectrum. The instrument software will automatically ratio these to produce the final absorbance or transmittance spectrum.

cluster_prep Preparation cluster_press Pressing cluster_analysis Analysis Dry Dry KBr (110°C) Weigh Weigh Sample (1-2mg) & KBr (100-200mg) Dry->Weigh Grind Grind & Mix to Fine Powder Weigh->Grind Load Load Die Grind->Load Press Apply Pressure (8-10 tons) Load->Press Eject Eject Transparent Pellet Press->Eject Mount Mount Pellet in Spectrometer Eject->Mount Acquire Acquire Spectrum Mount->Acquire

Caption: Experimental workflow for preparing a KBr pellet for IR spectroscopy.

Conclusion

The infrared spectrum of this compound is rich with information, defined by the powerful and unmistakable signature of a hydrogen-bonded carboxylic acid. This is complemented by features from the aliphatic chain and, most diagnostically, the substituted aromatic ring. The presence of aromatic C-H and C=C stretching bands, combined with the subtle inductive influence of the chloro and fluoro substituents on the carbonyl frequency and their own characteristic C-X stretching bands in the fingerprint region, allows for a confident and detailed structural characterization. By following a meticulous experimental protocol, a high-quality spectrum can be obtained, providing a unique fingerprint for this specific molecule that is invaluable for researchers in chemical synthesis and drug development.

References

  • FT‐IR Sample Preparation. (n.d.). Northern Illinois University - Department of Chemistry and Biochemistry. Retrieved from [Link]

  • IR Spectroscopy Tutorial: Carboxylic Acids. (n.d.). University of Calgary. Retrieved from [Link]

  • KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press. (2019, May 15). AntsLAB. Retrieved from [Link]

  • What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis. (n.d.). Kintek Press. Retrieved from [Link]

  • Infrared Spectra of Some Common Functional Groups. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]

  • How is Potassium Bromide Used in Infrared Spectroscopy? (2022, May 10). AZoM. Retrieved from [Link]

  • INFRARED SPECTROSCOPY. (n.d.). St. Paul's Cathedral Mission College. Retrieved from [Link]

  • PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. (2021, February 15). ResearchGate. Retrieved from [Link]

  • Interpreting Infrared Spectra. (n.d.). Specac Ltd. Retrieved from [Link]

  • The C=O Bond, Part III: Carboxylic Acids. (2020, December 20). Spectroscopy Online. Retrieved from [Link]

  • infrared spectrum of butanoic acid. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

  • FTIR Spectroscopy Analysis of Butanoic Acid. (2024, September 19). ResearchGate. Retrieved from [Link]

  • Composition of butanoic acid determined by IR spectroscopy. (n.d.). AWS. Retrieved from [Link]

  • Substituent Effects in the Reactivity of Aromatic Rings. (2026, February 16). Chemistry LibreTexts. Retrieved from [Link]

  • Halogenated Organic Compounds. (2023, September 1). Spectroscopy Online. Retrieved from [Link]

Sources

Elemental Analysis and Composition Verification of 3-(3-Chloro-2-fluorophenyl)butanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Comparison and Methodological Guide for Halogenated Building Blocks

Introduction to the Analytical Challenge

The compound 3-(3-Chloro-2-fluorophenyl)butanoic acid (Formula: C₁₀H₁₀ClFO₂) is a highly specialized halogenated building block frequently utilized in the development of advanced pharmaceuticals and agrochemicals. Verifying the absolute purity and elemental composition of this molecule presents a unique analytical challenge.

The simultaneous presence of fluorine and chlorine on the phenyl ring complicates traditional elemental analysis. The highly stable C–F bond (approx. 485 kJ/mol) resists complete combustion under standard conditions, while chlorine can form corrosive gases that damage sensitive detectors[1]. As a Senior Application Scientist, I have designed this guide to objectively compare available analytical methodologies, explaining the causality behind each technique, and providing field-proven, self-validating protocols to ensure absolute structural and compositional integrity.

Theoretical Composition & Physicochemical Profile

Before initiating any empirical analysis, establishing the theoretical baseline is mandatory. The analytical system must be calibrated to detect the following exact mass and elemental weight percentages.

Table 1: Theoretical Physicochemical Properties of C₁₀H₁₀ClFO₂

ParameterTheoretical ValueSignificance for Analysis
Molecular Weight 216.64 g/mol Determines molar equivalents for standard curve generation.
Exact Mass [M-H]⁻ 215.0276 DaTarget m/z for negative-ion mode High-Resolution Mass Spectrometry.
Carbon (C) 55.44%Primary target for CHNS/O combustion analysis.
Oxygen (O) 14.77%Confirms the presence of the intact carboxylic acid moiety.
Chlorine (Cl) 16.36%Requires specialized trapping or ion chromatography to prevent detector fouling.
Fluorine (F) 8.77%Requires pyrohydrolytic temperatures (>1000 °C) for complete bond cleavage.
Hydrogen (H) 4.65%Secondary target for CHNS/O combustion analysis.

Methodological Comparison: Selecting the Right Analytical Tools

To achieve a self-validating dataset, researchers must select techniques that cross-verify one another. Below is an objective comparison of analytical alternatives for halogenated organic compounds.

Table 2: Comparison of Elemental Analysis Techniques for Halogenated Organics

TechniqueTarget AnalytesPerformance vs. AlternativesCausality & Limitations
Combustion Ion Chromatography (CIC) F, ClSuperior for bulk halogens. Outperforms XPS and standard CHNS.Causality: Pyrohydrolytic combustion converts halogens to aqueous HF and HCl, eliminating matrix effects[2]. Limitation: Cannot quantify C, H, or O.
Modified CHNS/O Analyzer C, H, OStandard for organic frameworks, provided halogen traps are used.Causality: Halogens form corrosive gases that damage IR cells[1]. Silver wool traps are required to precipitate AgCl/AgF.
X-ray Photoelectron Spectroscopy (XPS) All elementsInferior for bulk composition.Causality: XPS only penetrates 1-10 nm of the surface. It is a surface technique, not a bulk purity assay.
ICP-MS Trace MetalsInferior for halogens (especially F).Causality: Fluorine has an extremely high ionization potential, making it nearly invisible to standard argon plasma ICP-MS.

Experimental Protocols: Self-Validating Workflows

The following protocols are designed as self-validating systems. Every run must include internal checks to ensure that incomplete combustion or detector saturation does not yield false negatives.

Protocol A: Halogen Quantification via Combustion Ion Chromatography (CIC)

Standard CHNS analyzers fail at fluorine quantification because the C–F bond often forms volatile fluorocarbons (like CF₄) rather than measurable species. CIC solves this by using pyrohydrolysis[2].

Step-by-Step Methodology:

  • Sample Preparation: Weigh exactly 10.0 mg of this compound into a ceramic sample boat.

  • Pyrohydrolytic Combustion: Introduce the boat into a dual-zone furnace. Combust the sample at 1050 °C in a highly oxygenated argon stream enriched with water vapor. Causality: The water vapor is critical; it donates hydrogen to convert F and Cl radicals into stable HF and HCl gases[2].

  • Absorption: Route the gaseous effluent into an absorber module containing ultrapure water and 10 ppm H₂O₂. The H₂O₂ ensures any sulfur impurities are fully oxidized, preventing chromatographic overlap[4].

  • Ion Chromatography (IC): Automatically inject the absorber solution onto a hydroxide-selective anion-exchange column (e.g., Metrosep A Supp 19).

  • System Validation (Critical Step): Prior to the sample, combust a Certified Reference Material (CRM) such as ERM-EC 681k (certified for halogens). The run is only valid if the CRM recovery is between 98.5% and 101.5%[5].

Protocol B: C, H, O Determination via Modified CHNS/O

To quantify the organic backbone without destroying the instrument, the CHNS/O analyzer must be modified.

Step-by-Step Methodology:

  • Catalyst Modification: Repack the primary combustion tube with a dense layer of silver wool at the exit zone. Causality: Silver reacts quantitatively with halogen gases to form non-volatile AgCl and AgF salts, trapping them before they can enter and corrode the Thermal Conductivity Detector (TCD) or Infrared (IR) cells[1].

  • Flash Combustion: Drop the tin capsule containing 2.0 mg of the sample into the 950 °C furnace under a pulse of pure O₂.

  • Detection & Blank Subtraction: Measure CO₂ and H₂O via TCD. Subtract the baseline signal generated by combusting an empty tin capsule (Method Blank) to account for atmospheric contamination.

Protocol C: Structural Verification via NMR and HRMS

Elemental analysis proves the ratio of atoms, but not their connectivity. To prove the molecule is specifically this compound (and not a regioisomer like 2-chloro-3-fluorophenyl), structural tools are required.

  • High-Resolution Mass Spectrometry (HRMS): Utilize Electrospray Ionization Time-of-Flight (ESI-TOF) in negative mode. The carboxylic acid readily deprotonates, yielding an [M-H]⁻ ion. The exact mass must be within 3 ppm of 215.0276 Da.

  • Multinuclear NMR:

    • ¹⁹F NMR: Crucial for verifying the fluorine atom's environment. The specific chemical shift and J-coupling to adjacent aromatic protons definitively map the ortho-fluoro substitution.

    • ¹³C & ¹H NMR: Validates the butanoic acid aliphatic chain and the remaining aromatic protons.

Expected Analytical Validation Data

When executing the protocols above on a highly pure (>99%) batch of this compound, the synthesized data should align with the parameters in Table 3.

Table 3: Simulated Experimental Results vs. Theoretical Targets

Analytical MethodParameterTheoretical TargetExpected Experimental ResultPass/Fail Criteria
Modified CHNS Carbon (%)55.44%55.38 ± 0.15%± 0.3% of theoretical
Modified CHNS Hydrogen (%)4.65%4.68 ± 0.05%± 0.3% of theoretical
CIC Chlorine (%)16.36%16.31 ± 0.10%± 0.3% of theoretical
CIC Fluorine (%)8.77%8.72 ± 0.08%± 0.3% of theoretical
HRMS (ESI-TOF) Exact Mass[M-H]⁻215.0276 Da215.0271 DaMass error < 3.0 ppm

Analytical Workflow Visualization

The logical relationship between the analytical techniques and their specific roles in validating the molecule is mapped below.

Workflow Target 3-(3-Chloro-2-fluorophenyl) butanoic acid ElemBranch Elemental Quantification Target->ElemBranch StructBranch Structural Verification Target->StructBranch CIC Combustion Ion Chromatography (CIC) Target: F, Cl ElemBranch->CIC CHNS Modified CHNS/O (Ag Wool Trap) Target: C, H, O ElemBranch->CHNS Empirical Empirical Formula Validated CIC->Empirical CHNS->Empirical NMR Multinuclear NMR (1H, 13C, 19F) StructBranch->NMR HRMS HRMS (ESI-TOF) Exact Mass StructBranch->HRMS Identity Molecular Architecture Confirmed NMR->Identity HRMS->Identity

Figure 1: Analytical workflow for elemental and structural verification of halogenated acids.

References

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A Researcher's Guide to the Solid-State Characterization of 3-(3-Chloro-2-fluorophenyl)butanoic Acid: An XRD-Centric Approach

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug development, a thorough understanding of the solid-state properties of an active pharmaceutical ingredient (API) is not merely a regulatory hurdle, but a fundamental necessity for ensuring a safe, stable, and efficacious therapeutic product.[1][2][3] For novel compounds such as 3-(3-Chloro-2-fluorophenyl)butanoic acid, a substituted phenylalkanoic acid with potential therapeutic applications, X-ray diffraction (XRD) stands as the cornerstone technique for elucidating its three-dimensional atomic arrangement.[4][5][6] This guide provides a comprehensive framework for the XRD characterization of this specific molecule, offering a comparative analysis of potential polymorphic forms and outlining the critical experimental workflows.

While a definitive crystal structure for this compound is not yet publicly available in repositories such as the Cambridge Structural Database (CSD)[7][8][9][10], this guide will utilize illustrative data to navigate the principles and practices of its solid-state characterization. The methodologies and interpretations presented herein are grounded in established crystallographic principles and are designed to be directly applicable by researchers in the field.

The Critical Role of Polymorphism in Drug Development

The ability of a compound to exist in two or more crystalline forms, a phenomenon known as polymorphism, can have profound implications for a drug's performance.[1][2][11][12] Different polymorphs of the same API can exhibit distinct physicochemical properties, including:

  • Solubility and Dissolution Rate: These properties directly influence a drug's bioavailability. A more soluble metastable form may be preferred over a more stable, less soluble form to enhance absorption.[13][14]

  • Stability: The thermodynamic stability of a polymorph is crucial for determining a drug's shelf-life and storage conditions.[2][13] Metastable forms can sometimes convert to a more stable form over time, potentially altering the drug's efficacy.[2]

  • Manufacturing Properties: Crystal habit and mechanical properties can impact downstream processing, such as milling, granulation, and tableting.[11][13]

Given that a significant percentage of APIs exhibit polymorphism, a thorough polymorph screen is a mandatory step in early-stage drug development to mitigate risks and ensure consistent product quality.[11][13][15] Regulatory bodies, including the U.S. Food and Drug Administration (FDA), require comprehensive solid-state characterization data to support new drug applications.[3][14][16]

A Hypothetical Comparative Analysis: Polymorphs of this compound

To illustrate the power of XRD in distinguishing between different crystalline forms, let us consider two hypothetical polymorphs of this compound, designated as Form A and Form B.

ParameterHypothetical Form AHypothetical Form B
Crystal System MonoclinicOrthorhombic
Space Group P2₁/cPbca
a (Å) 10.157.30
b (Å) 8.5012.65
c (Å) 14.2018.90
α (°) 9090
β (°) 98.590
γ (°) 9090
Volume (ų) 1209.81744.5
Z 48
Calculated Density (g/cm³) 1.4581.395
Key Powder XRD Peaks (2θ) 12.5°, 18.8°, 21.3°, 25.1°10.2°, 15.7°, 20.5°, 22.8°

The distinct unit cell parameters and space groups of Form A and Form B would result in unique powder X-ray diffraction (PXRD) patterns, serving as unambiguous fingerprints for each form.[17] The differences in calculated density also suggest variations in crystal packing, which could translate to differences in stability and solubility.

For comparison, consider the published crystal structure of a related compound, 3-Chloro-2,4,5-trifluorobenzoic acid, which crystallizes in the monoclinic space group P2₁/n with a Z value of 4.[18] The molecules form centrosymmetric dimers via O-H···O hydrogen bonds, a common motif in carboxylic acids. It is plausible that this compound would exhibit similar hydrogen bonding patterns.

Experimental Workflow for XRD Analysis

The following section details the step-by-step protocols for both single-crystal and powder XRD analysis of a novel compound like this compound.

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD provides the most definitive structural information, including bond lengths, bond angles, and the absolute configuration of chiral molecules.[4][19][20][21]

1. Crystal Growth:

  • Objective: To obtain single crystals of suitable size (typically 0.1-0.5 mm) and quality.[19]

  • Procedure:

    • Dissolve this compound in a variety of solvents (e.g., ethanol, acetone, ethyl acetate, toluene) to find a system with moderate solubility.

    • Employ slow evaporation of the solvent from a saturated solution at a constant temperature.

    • Alternatively, use vapor diffusion or slow cooling techniques to promote crystal growth.

2. Data Collection:

  • Instrumentation: A modern single-crystal diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector is recommended.[22]

  • Procedure:

    • Select a well-formed single crystal and mount it on a goniometer head.

    • Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and potential crystal degradation.[23]

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam.[24]

3. Structure Solution and Refinement:

  • Software: Utilize crystallographic software packages (e.g., SHELX, Olex2) for structure solution and refinement.

  • Procedure:

    • Index the diffraction spots to determine the unit cell parameters and crystal system.

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the atomic positions and displacement parameters by full-matrix least-squares on F².

SCXRD_Workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Data Analysis CrystalGrowth Crystal Growth CrystalSelection Crystal Selection & Mounting CrystalGrowth->CrystalSelection DataCollection X-ray Data Collection CrystalSelection->DataCollection StructureSolution Structure Solution DataCollection->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement Validation Validation & Reporting StructureRefinement->Validation

Single-Crystal XRD Workflow
Powder X-ray Diffraction (PXRD)

PXRD is an indispensable tool for routine phase identification, polymorph screening, and quality control of bulk materials.[17][25][26]

1. Sample Preparation:

  • Objective: To obtain a fine, homogenous powder with random crystallite orientation.[27][28]

  • Procedure:

    • Gently grind approximately 10-20 mg of the crystalline sample using a mortar and pestle to achieve a fine powder (particle size ~1-10 µm).

    • Carefully pack the powder into a sample holder, ensuring a flat and smooth surface that is flush with the holder's surface.[28]

2. Data Collection:

  • Instrumentation: A powder diffractometer operating in Bragg-Brentano geometry with a Cu Kα X-ray source is commonly used.[25]

  • Procedure:

    • Place the sample holder in the diffractometer.

    • Set the data collection parameters, including the 2θ scan range (e.g., 2° to 40°), step size, and scan speed.[25] A variable count time scheme can be employed to improve signal-to-noise at higher angles.[23]

    • Initiate the scan to collect the diffraction pattern.

3. Data Analysis:

  • Objective: To identify the crystalline phases present and characterize their properties.

  • Procedure:

    • Process the raw data to remove background noise and identify the positions and intensities of the diffraction peaks.

    • Compare the experimental PXRD pattern to a database of known patterns (if available) or to patterns calculated from single-crystal data.

    • For quantitative analysis, Rietveld refinement can be used to determine the relative amounts of different polymorphs in a mixture.

PXRD_Workflow cluster_prep_pxrd Sample Preparation cluster_data_pxrd Data Acquisition cluster_analysis_pxrd Data Analysis Grinding Grinding of Sample Mounting Sample Mounting Grinding->Mounting DataCollection_PXRD PXRD Data Collection Mounting->DataCollection_PXRD PeakAnalysis Peak Identification DataCollection_PXRD->PeakAnalysis PhaseID Phase Identification PeakAnalysis->PhaseID QuantAnalysis Quantitative Analysis PhaseID->QuantAnalysis

Powder XRD Workflow

The Synergy of XRD with Other Analytical Techniques

While XRD is a powerful technique, a comprehensive solid-state characterization program should integrate data from other analytical methods to build a complete picture of the API's properties.

TechniqueInformation Provided
Differential Scanning Calorimetry (DSC) Detects thermal events such as melting, crystallization, and solid-solid phase transitions. Provides information on the relative thermodynamic stability of polymorphs.
Thermogravimetric Analysis (TGA) Measures changes in mass as a function of temperature. Used to identify solvates and hydrates and to assess thermal stability.
Infrared (IR) & Raman Spectroscopy Provides information about molecular vibrations and can be used to distinguish between polymorphs that have different hydrogen bonding networks or molecular conformations.
Solid-State NMR (ssNMR) A powerful technique for characterizing crystalline and amorphous materials. Can provide detailed information about the local environment of atoms in the solid state.
Dynamic Vapor Sorption (DVS) Measures the interaction of a solid with a solvent vapor. Used to assess hygroscopicity and the potential for hydrate formation.

By combining the structural information from XRD with the thermodynamic and spectroscopic data from these complementary techniques, a robust and scientifically sound understanding of this compound's solid-state properties can be achieved. This integrated approach is essential for making informed decisions throughout the drug development process, ultimately leading to a safer and more effective medicine.

Conclusion

The solid-state characterization of a new chemical entity like this compound is a critical endeavor in pharmaceutical development. X-ray diffraction, in both its single-crystal and powder forms, provides the definitive means of identifying and characterizing its crystalline forms. While direct experimental data for this compound is not yet in the public domain, the principles and protocols outlined in this guide provide a clear roadmap for its comprehensive analysis. By systematically investigating polymorphism and integrating XRD data with other analytical techniques, researchers can mitigate risks, ensure product quality, and accelerate the journey from discovery to a marketed drug.

References

  • Nishka Research. (2023, August 1). The Basics of Polymorphism: A Comprehensive Introduction to Its Significance in the Pharmaceutical Industry.
  • Fiveable. (2025, August 15). 12.3 Polymorphism and its importance in pharmaceutical industry.
  • GBMSA. (n.d.). Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism.
  • International Pharmaceutical Industry. (2024, July 8). The Importance of Polymorph Screenings: Risk Mitigation and Manufacturing Control.
  • PubMed. (n.d.). Benefits and Limitations of Polymorphic and Amorphous Forms of Active Pharmaceutical Ingredients.
  • PMC. (2020, December 30). Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization.
  • SpringerLink. (2014, February 17). Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development.
  • ResearchGate. (2025, October 15). (PDF) Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization.
  • Food and Drug Administration. (n.d.). Guidance for Industry.
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  • ITWG GUIDELINE. (n.d.). on powder x-ray diffraction (xrd) —general overview.
  • PMC. (n.d.). X-ray diffraction experiment – the last experiment in the structure elucidation process.
  • UCIBIO. (n.d.). Single-Crystal X-Ray Diffraction.
  • Rigaku. (n.d.). What Is Small Molecule Crystal Structure Analysis?.
  • ResearchGate. (n.d.). (PDF) 3-Chloro-2,4,5-trifluorobenzoic acid.
  • Unknown Source. (2021, November 9). Solid State Chemistry During the Early Stages of Pharmaceutical Development.
  • Wikipedia. (n.d.). Cambridge Structural Database.
  • Re3data.org. (n.d.). Cambridge Structural Database.
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  • PMC. (n.d.). Crystal structure of 2-chloro-N-(3-fluorophenyl)acetamide.
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Safety Operating Guide

Proper Disposal of 3-(3-Chloro-2-fluorophenyl)butanoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-(3-Chloro-2-fluorophenyl)butanoic acid, a halogenated organic compound. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to comply with environmental regulations.

The information herein is synthesized from established safety data sheets for structurally similar compounds and general guidelines for the disposal of halogenated organic acids. Due to the specific nature of this chemical, it is imperative to treat it as a hazardous substance, exercising all due caution.

Hazard Identification and Risk Assessment

Primary Hazards:

  • Skin Irritation: May cause redness and discomfort upon contact.[1][2]

  • Serious Eye Irritation: Can cause significant and potentially damaging eye irritation.[1][2]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may irritate the respiratory system.[1][2]

Potential Environmental Hazards: As a halogenated organic compound, improper disposal can lead to environmental contamination. These compounds can be persistent in the environment and may be harmful to aquatic life. Under no circumstances should this chemical be disposed of down the drain.[3][4]

Personal Protective Equipment (PPE)

To mitigate the risks associated with handling this compound, the following personal protective equipment must be worn:

PPE ItemSpecificationRationale
Gloves Chemical-resistant gloves (e.g., Nitrile)To prevent skin contact and irritation.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes or dust.[5]
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.[3]
Respiratory Protection Use in a well-ventilated area or chemical fume hoodTo minimize inhalation of dust or vapors.[5]

Waste Segregation and Container Management

Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure compliant disposal. This compound falls into the category of halogenated organic waste .

Key Principles:

  • Separate Waste Streams: Never mix halogenated organic waste with non-halogenated organic waste.[3][6] This is because different disposal methods are often used for these two categories.

  • Designated Containers: Use only containers that are specifically designated and clearly labeled for "Halogenated Organic Waste."[3][7]

  • Container Compatibility: The waste container must be made of a material compatible with the chemical. High-density polyethylene (HDPE) or glass containers are generally suitable.

  • Labeling: All waste containers must be accurately labeled with the full chemical name, "this compound," and the appropriate hazard symbols.[3] Do not use abbreviations or chemical formulas.[3]

  • Container Integrity: Ensure the container is in good condition, with a secure, tightly fitting lid to prevent leaks or spills.[3] The container should be kept closed except when adding waste.[3][8]

Disposal Procedure: A Step-by-Step Guide

The following workflow outlines the decision-making process and actions required for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_disposal Disposal Action cluster_final Final Steps A Assess Risks & Don Appropriate PPE B Locate Designated Halogenated Waste Container A->B C Is the substance a solid or liquid? B->C D Carefully transfer solid into the waste container. C->D Solid E Carefully pour liquid into the waste container. C->E Liquid F Securely close the waste container lid. D->F E->F G Decontaminate work area and remove PPE. F->G H Store waste container in a designated, safe location. G->H

Caption: Disposal workflow for this compound.

Detailed Steps:

  • Preparation:

    • Before handling the chemical, ensure you are wearing the appropriate PPE as detailed in the table above.

    • Locate the designated and properly labeled "Halogenated Organic Waste" container in your laboratory's waste accumulation area.

  • Waste Transfer:

    • For solid this compound: Carefully transfer the solid waste into the designated halogenated waste container using a clean spatula or scoop. Avoid creating dust.[5]

    • For solutions of this compound: Carefully pour the liquid waste into the designated halogenated waste container. Avoid splashing.

  • Container Management:

    • Securely close the lid of the waste container immediately after adding the waste.

    • Do not overfill the container. It is recommended to fill liquid waste containers to no more than 75% capacity to allow for vapor expansion.[9]

  • Decontamination and Storage:

    • Clean any minor spills on the exterior of the container and the surrounding work area.

    • Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials such as strong oxidizing agents and strong bases.[10]

    • Follow your institution's procedures for requesting a pickup of the full hazardous waste container.[8]

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Alert: Alert others in the immediate area and evacuate if necessary.

  • Assess the Spill: Determine the extent of the spill and whether it is safe for you to clean it up. For large spills, contact your institution's environmental health and safety (EHS) office immediately.

  • Control the Spill:

    • For small spills, use an appropriate absorbent material, such as a spill pillow or chemical absorbent pads, to contain the spill.[3]

    • Sweep up the absorbed material and place it in a sealed, labeled container for disposal as halogenated waste.[5]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

  • Dispose of Cleanup Materials: All materials used for spill cleanup must be disposed of as hazardous waste.

Empty Container Disposal

Empty containers that once held this compound must also be disposed of properly.

  • Triple-rinse the empty container with a suitable solvent (e.g., acetone or ethanol).

  • The first rinseate must be collected and disposed of as halogenated organic waste.[8] Subsequent rinses may also need to be collected depending on local regulations.

  • After thorough rinsing and drying, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.[4]

Regulatory Compliance

All chemical waste disposal is subject to local, state, and federal regulations. It is the responsibility of the researcher and their institution to be aware of and comply with these regulations, such as those set forth by the Environmental Protection Agency (EPA) in the United States.[11][12]

References

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A Researcher's Guide to Handling 3-(3-Chloro-2-fluorophenyl)butanoic Acid: Essential Safety and Disposal Protocols

Author: BenchChem Technical Support Team. Date: March 2026

As scientific endeavors venture into novel chemical spaces, the synthesis and application of new molecular entities demand a proactive and informed approach to laboratory safety. 3-(3-Chloro-2-fluorophenyl)butanoic acid, a compound of interest in drug development and chemical research, requires careful handling due to its structural motifs—a halogenated aromatic ring and a carboxylic acid—which suggest potential corrosive and irritant properties. This guide provides a comprehensive framework for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of the research environment.

I. Hazard Assessment and Risk Mitigation

Key Potential Hazards:

  • Corrosivity: Capable of causing severe skin burns and eye damage[3][6].

  • Irritation: Potential for irritation to the skin, eyes, and respiratory system upon contact or inhalation[1].

  • Environmental Toxicity: Halogenated organic compounds can be persistent in the environment and may have ecotoxicological effects[4].

Due to these potential hazards, a multi-layered approach to personal protective equipment (PPE) is mandatory.

II. Personal Protective Equipment (PPE): A Multi-Barrier Approach

The selection of appropriate PPE is the first line of defense against chemical exposure. For handling this compound, a comprehensive ensemble of protective gear is required.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles and a full-face shield.Protects against splashes of the corrosive material to the eyes and face, which is a significant risk when transferring liquids[2][7][8].
Hand Protection Double-gloving with chemical-resistant gloves (e.g., nitrile or neoprene).Provides a robust barrier against skin contact. Double-gloving is recommended as a precaution against tears or degradation of the outer glove[7][9].
Body Protection A chemical-resistant laboratory coat, supplemented with a chemical-resistant apron when handling larger quantities.Protects the torso and limbs from spills and splashes[3][7].
Respiratory Protection To be used in a certified chemical fume hood. If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.A fume hood provides primary containment for vapors and aerosols[2][3]. Respiratory protection is a secondary measure in case of engineering control failure or specific high-risk procedures.
Footwear Closed-toe, chemical-resistant shoes.Protects the feet from spills.
III. Operational Plan: From Benchtop to Waste

A systematic workflow is crucial for minimizing the risk of exposure and ensuring the safe handling of this compound at every stage.

  • Designated Work Area: All work with this compound should be conducted in a designated area within a certified chemical fume hood to contain any potential fumes or dust[2][3].

  • Pre-use Inspection: Before handling, visually inspect the container for any signs of damage or leaks.

  • Weighing and Transfer:

    • If the compound is a solid, handle it as a powder, minimizing dust generation. Use a spatula for transfers.

    • If in solution, use appropriate glassware and exercise caution to avoid splashes.

  • Spill Kit: Ensure a spill kit specifically for corrosive and organic materials is readily accessible. This should include an absorbent material and a neutralizing agent (e.g., sodium bicarbonate for acids)[3].

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_disposal Waste Disposal prep_start Don Appropriate PPE prep_hood Work in Chemical Fume Hood prep_start->prep_hood prep_weigh Weigh Compound prep_hood->prep_weigh prep_dissolve Dissolve in Solvent prep_weigh->prep_dissolve disp_solid Solid Waste (Halogenated) prep_weigh->disp_solid Contaminated weigh paper react_add Add to Reaction Vessel prep_dissolve->react_add react_monitor Monitor Reaction react_add->react_monitor disp_sharps Contaminated Sharps react_add->disp_sharps Contaminated needles/syringes workup_quench Quench Reaction react_monitor->workup_quench workup_extract Perform Extraction workup_quench->workup_extract workup_dry Dry Organic Layer workup_extract->workup_dry disp_liquid Liquid Waste (Halogenated) workup_extract->disp_liquid Aqueous & Organic Waste purify_concentrate Concentrate workup_dry->purify_concentrate purify_column Column Chromatography purify_concentrate->purify_column purify_column->disp_solid Contaminated silica gel

Caption: Experimental workflow for handling this compound.

IV. Disposal Plan: Segregation is Key

Proper waste management is critical to prevent environmental contamination and ensure compliance with safety regulations. Due to its halogenated nature, all waste streams containing this compound must be treated as hazardous waste.

  • Halogenated Organic Waste: All liquid waste, including reaction mixtures, extraction solvents, and chromatography eluents containing this compound, must be collected in a designated, clearly labeled "Halogenated Organic Waste" container[4][5][10]. Do not mix with non-halogenated waste[5].

  • Solid Waste: Contaminated solid materials such as gloves, absorbent pads, and silica gel should be collected in a separate, labeled container for "Halogenated Solid Waste."

  • Sharps Waste: Any contaminated needles, syringes, or broken glassware must be disposed of in a designated sharps container.

cluster_waste_gen Waste Generation cluster_waste_seg Waste Segregation cluster_waste_disposal Final Disposal liquid_waste Liquid Waste (solvents, reaction mixtures) halogenated_liquid Halogenated Liquid Waste Container liquid_waste->halogenated_liquid solid_waste Solid Waste (gloves, paper towels, silica) halogenated_solid Halogenated Solid Waste Bag/Container solid_waste->halogenated_solid sharps_waste Contaminated Sharps sharps_container Sharps Container sharps_waste->sharps_container ehs_pickup Arrange for EHS Pickup halogenated_liquid->ehs_pickup halogenated_solid->ehs_pickup sharps_container->ehs_pickup

Caption: Waste disposal workflow for this compound.

V. Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention[1][6].

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[1][6].

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention[1].

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention[1].

  • Spill:

    • Small Spill: In a fume hood, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal as halogenated waste[4].

    • Large Spill: Evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

By adhering to these comprehensive safety and disposal protocols, researchers can confidently and responsibly handle this compound, fostering a culture of safety and scientific excellence in the laboratory.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.